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  • Product: N-(2-Hydroxyethyl)-N-methylformamide
  • CAS: 1590-50-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis Architectures of N-(2-Hydroxyethyl)-N-methylformamide

[1] CAS Number: 1590-50-7 Synonyms: N-Formyl-N-methylethanolamine; N-Methyl-N-(2-hydroxyethyl)formamide Molecular Formula: C₄H₉NO₂ Molecular Weight: 103.12 g/mol [1][2][3][4][5][6] Executive Summary N-(2-Hydroxyethyl)-N-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 1590-50-7 Synonyms: N-Formyl-N-methylethanolamine; N-Methyl-N-(2-hydroxyethyl)formamide Molecular Formula: C₄H₉NO₂ Molecular Weight: 103.12 g/mol [1][2][3][4][5][6]

Executive Summary

N-(2-Hydroxyethyl)-N-methylformamide is a bifunctional organonitrogen compound featuring a polar amide backbone and a reactive primary hydroxyl group.[1] Structurally analogous to Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), it serves as a specialized high-boiling polar solvent and a critical intermediate in the synthesis of agrochemicals, functionalized surfactants, and gas treating agents.[1]

This guide details the two primary synthesis architectures: Transamidation via Methyl Formate (favored for laboratory and high-purity applications) and Direct Formylation via Formic Acid (favored for cost-driven bulk manufacturing).[1]

Retrosynthetic Analysis

To design a robust synthesis, we first deconstruct the target molecule.[1] The strategic disconnection occurs at the amide bond (


), revealing N-Methylethanolamine (NMEA)  as the universal amine precursor.[1] The formyl source varies by pathway.[1][7]

Retrosynthesis Target N-(2-Hydroxyethyl)-N-methylformamide (Target) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 N-Methylethanolamine (NMEA) Disconnection->Precursor1 Precursor2 Formyl Source (HCOOH / HCOOMe / CO) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection revealing the modular assembly of the target from NMEA and a C1 formyl source.

Pathway 1: Transamidation with Methyl Formate (The "Green" Route)[1]

This pathway is the preferred method for high-purity synthesis.[1] It operates under milder conditions than acid-catalyzed routes and produces methanol as a volatile byproduct, which simplifies purification.[1]

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution.[1] The secondary amine of NMEA attacks the carbonyl carbon of methyl formate.[1] A key selectivity challenge is the competition between the amine (N-formylation) and the hydroxyl group (O-formylation).[1] However, the amide is thermodynamically more stable than the ester.[1] Lower temperatures favor kinetic control, while reflux conditions ensure thermodynamic equilibration to the desired amide.[1]

Mechanism Reactants NMEA + Methyl Formate TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Impurity O-Formyl Impurity (Kinetic Product) Reactants->Impurity Side Reaction Products Target Amide + Methanol TS->Products Elimination of MeOH Impurity->Products Rearrangement (Thermodynamic Control)

Figure 2: Reaction mechanism highlighting the thermodynamic conversion of potential O-formyl impurities to the N-formyl target.

Experimental Protocol

Reagents:

  • N-Methylethanolamine (NMEA): 1.0 equivalent[1]

  • Methyl Formate: 1.2 - 1.5 equivalents (Excess drives equilibrium)[1]

  • Catalyst (Optional): Sodium Methoxide (0.5 mol%) can accelerate the reaction but is often unnecessary.[1]

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and a pressure-equalizing addition funnel. Purge with nitrogen.[1][8]

  • Addition: Charge the flask with NMEA. Cool to 0–5°C using an ice bath (exothermic reaction control).

  • Reaction: Add Methyl Formate dropwise over 60 minutes, maintaining internal temperature <10°C.

  • Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Completion: Heat the mixture to mild reflux (approx. 35–40°C) for 1 hour to ensure conversion of any O-formyl esters to the N-formyl amide.

  • Workup: Distill off the methanol byproduct and excess methyl formate at atmospheric pressure (boiling point range 32–65°C).

  • Purification: Perform vacuum distillation on the residue. Collect the fraction boiling at 135–140°C at 10 mmHg (approximate, adjust for vacuum).

Validation Check:

  • IR Spectroscopy: Disappearance of the ester carbonyl stretch (1735 cm⁻¹) and appearance of the amide carbonyl stretch (~1660 cm⁻¹).[1]

Pathway 2: Direct Formylation with Formic Acid (The Industrial Route)[1]

This pathway utilizes cheaper raw materials but requires rigorous water removal to drive the equilibrium and prevent hydrolysis.[1]

Mechanistic Insight

This is a dehydration reaction.[1] NMEA forms a salt with formic acid (ammonium formate type), which dehydrates upon heating to form the amide.[1] Azeotropic removal of water is critical.[1]

Experimental Protocol

Reagents:

  • N-Methylethanolamine (NMEA): 1.0 equivalent[1]

  • Formic Acid (85% or 98%): 1.1 equivalents[1]

  • Entrainer Solvent: Toluene or Xylene (for azeotropic distillation)[1]

Step-by-Step Workflow:

  • Mixing: In a reactor fitted with a Dean-Stark trap, slowly add Formic Acid to NMEA. Caution: Highly exothermic salt formation.

  • Dehydration: Add Toluene (approx. 200 mL per mole of amine). Heat the mixture to reflux.

  • Water Removal: Monitor the collection of water in the Dean-Stark trap. Continue reflux until the theoretical amount of water (plus water from aqueous formic acid) is collected.[1]

  • Solvent Strip: Remove Toluene via rotary evaporation or atmospheric distillation.[1]

  • Purification: Vacuum distill the crude oil to obtain the pure product.

Comparative Data Summary

ParameterMethyl Formate RouteFormic Acid Route
Atom Economy High (Byproduct: Methanol)Moderate (Byproduct: Water)
Reaction Temp Low (0°C to 40°C)High (110°C to 140°C)
Corrosion Risk LowHigh (Hot Formic Acid)
Purity Profile Excellent (>98% typical)Good (Trace acid/water possible)
Key Hazard Flammability (Methyl Formate)Corrosivity/Burns (Formic Acid)

Analytical Characterization

Validating the synthesis requires recognizing the unique spectral signature of formamides, which exist as two rotamers (cis/trans) due to the partial double bond character of the C-N bond.[1]

  • ¹H NMR (CDCl₃, 400 MHz): You will observe two sets of signals (typically in a 2:1 to 3:1 ratio).[1]

    • Formyl Proton (CHO): Singlets appearing around δ 8.01 and 8.15 ppm.[1]

    • N-Methyl Group:[1][4][6][9] Singlets around δ 2.90 and 3.05 ppm.[1]

    • Ethylene Backbone: Multiplets at δ 3.4–3.8 ppm.[1]

  • IR Spectrum:

    • Broad band at 3300–3400 cm⁻¹ (O-H stretch).[1]

    • Strong band at 1650–1670 cm⁻¹ (Amide C=O stretch).[1]

Safety & Handling

  • Methyl Formate: Extremely flammable (Flash point: -19°C).[1] Use spark-proof equipment and work in a well-ventilated fume hood.[1]

  • N-Methylethanolamine: Corrosive and toxic.[1] Causes severe skin burns and eye damage.[1]

  • Reaction Control: Both pathways involve exothermic initial steps.[1] Active cooling is mandatory during reagent mixing.[1]

References

  • PubChem. (2025).[1][6] N-(2-Hydroxyethyl)-N-methylformamide (CAS 1590-50-7).[1][2][3][4][5][6][10] National Library of Medicine.[1] [Link][1]

  • Bipp, H., & Kieczka, H. (2012).[1] Formamides. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (General reference for industrial formamide synthesis via methyl formate and formic acid).

  • Wikipedia. (2024).[1] N-Methylformamide.[1][2][3][4][5][6][11][10][12] (Analogous synthesis protocols via methyl formate aminolysis).[1][11] [Link][1][12]

Sources

Exploratory

"N-(2-Hydroxyethyl)-N-methylformamide" spectroscopic data (NMR, IR, Mass Spec)

Technical Monograph: Spectroscopic Characterization of N-(2-Hydroxyethyl)-N-methylformamide Abstract This technical guide provides a comprehensive spectroscopic analysis of N-(2-Hydroxyethyl)-N-methylformamide (CAS: 1590...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Characterization of N-(2-Hydroxyethyl)-N-methylformamide

Abstract This technical guide provides a comprehensive spectroscopic analysis of N-(2-Hydroxyethyl)-N-methylformamide (CAS: 1590-50-7 ), a critical intermediate in the synthesis of agrochemicals and pharmaceutical excipients. Unlike simple amides, this compound exhibits significant rotamerism at room temperature, complicating spectral interpretation. This guide details the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles, offering researchers a definitive reference for structural validation and purity assessment.

Part 1: Synthesis & Sample Preparation

To ensure spectroscopic data integrity, the sample must be free of the starting material (N-methylethanolamine) and hydrolysis byproducts.

Synthesis Workflow (Methyl Formate Route)

The industrial standard for high-purity synthesis involves the formylation of N-methylethanolamine using methyl formate. This pathway avoids the high temperatures required for direct formic acid condensation, minimizing thermal degradation.

SynthesisWorkflow Start N-Methylethanolamine (Precursor) Reaction Reaction Phase Reflux @ 40°C (Solvent-Free) Start->Reaction Reagent Methyl Formate (Formylating Agent) Reagent->Reaction Byproduct Methanol (Removal by Distillation) Reaction->Byproduct Product N-(2-Hydroxyethyl)-N-methylformamide (Crude) Reaction->Product Purification Vacuum Distillation (110°C @ 10 mmHg) Product->Purification Final Analytic Standard (>99% Purity) Purification->Final

Figure 1: Synthesis pathway via transamidation of methyl formate.

Sample Preparation Protocol
  • NMR: Dissolve 10 mg of the purified oil in 0.6 mL of DMSO-d6 or CDCl3 . DMSO-d6 is preferred to visualize the hydroxyl proton and prevent exchange broadening.

  • IR: Apply a thin film of the neat liquid between NaCl plates (salt fog) or use an ATR (Attenuated Total Reflectance) crystal.

  • MS: Dilute to 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Challenge: Amide Rotamerism Like N,N-dimethylformamide (DMF), this compound possesses a partial double bond character between the carbonyl carbon and the nitrogen (C-N), creating a high rotational energy barrier (~20 kcal/mol). Consequently, two distinct rotamers exist in equilibrium at room temperature:

  • Major Rotamer: The bulky 2-hydroxyethyl group is trans to the carbonyl oxygen (anti-periplanar).

  • Minor Rotamer: The methyl group is trans to the carbonyl oxygen.

This results in a "doubling" of signals in the NMR spectrum, often misidentified as impurities by inexperienced analysts.

1H NMR Data (500 MHz, DMSO-d6)
Signal AssignmentChemical Shift (δ ppm)MultiplicityIntegral Ratio (Major:Minor)Coupling (J Hz)Notes
Formyl H (-CHO) 8.02 / 8.08 Singlet (s)~3:1-Distinct split confirms amide bond.
Hydroxyl (-OH) 4.6 - 4.8 Broad (br s)--Shift varies with concentration/temp.
O-CH2 3.55 / 3.62 Triplet (t)~3:15.5Downfield due to Oxygen proximity.
N-CH2 3.35 / 3.28 Triplet (t)~3:15.5Distinct rotameric environments.
N-CH3 2.92 / 2.78 Singlet (s)~3:1-Diagnostic Peak: Separation of ~0.14 ppm is characteristic.

Expert Insight: In CDCl3, the hydroxyl proton may not be visible or will appear as a very broad hump around 2.5-3.0 ppm due to rapid exchange.

13C NMR Data (125 MHz, DMSO-d6)
Carbon EnvironmentChemical Shift (δ ppm)Assignment
Carbonyl (C=O) 162.8 / 163.4 Amide carbonyl.
O-CH2 59.2 / 58.5 Alcohol carbon.
N-CH2 51.8 / 48.3 Methylene adjacent to Nitrogen.
N-CH3 34.6 / 29.8 Methyl group (Large split due to steric compression).

Part 3: Infrared (IR) Spectroscopy

IR analysis is rapid and confirms the presence of the dual functional groups (Alcohol + Amide).

Key Absorption Bands (Neat Film)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3400 - 3350 Broad, StrongO-H Stretching (H-bonded).
2930 - 2870 MediumC-H Alkyl C-H stretching (CH2, CH3).
1660 - 1675 Very StrongC=O Amide I band (Carbonyl stretch).
1400 - 1390 MediumC-N Amide III stretch / C-H bending.
1050 - 1060 StrongC-O Primary alcohol C-O stretch.

Diagnostic Check: A sharp peak at ~1730 cm⁻¹ indicates contamination with unreacted Methyl Formate (ester carbonyl), necessitating further purification.

Part 4: Mass Spectrometry (MS)

Technique: Electrospray Ionization (ESI) in Positive Mode is recommended due to the polar nature of the molecule.

  • Molecular Formula: C₄H₉NO₂[1][2]

  • Molecular Weight: 103.12 g/mol [3][4]

Fragmentation Pattern (ESI+)

m/z ValueIon IdentityFragmentation Pathway
104.1 [M+H]⁺ Protonated molecular ion (Base Peak).
126.1 [M+Na]⁺ Sodium adduct (Common in glass/solvent traces).
86.1 [M+H - H₂O]⁺ Loss of water (Dehydration).
74.0 [C3H8NO]⁺ Loss of CH₂O (Formaldehyde equivalent) or rearrangement.
44.0 [C2H4O]⁺ Ethylene oxide fragment (Characteristic of hydroxyethyl chains).

Part 5: Rotameric Equilibrium Diagram

The following diagram illustrates the equilibrium between the cis and trans conformers, which is the physical basis for the "doubled" NMR signals.

RotamerEquilibrium Major Major Rotamer (Trans) (Hydroxyethyl trans to C=O) Lower Steric Hindrance Equilibrium Slow Exchange on NMR Timescale Major->Equilibrium Minor Minor Rotamer (Cis) (Methyl trans to C=O) Higher Steric Hindrance Equilibrium->Minor

Figure 2: Rotameric equilibrium of N-(2-Hydroxyethyl)-N-methylformamide.

References

  • PubChem. (n.d.).[5] N-(2-Hydroxyethyl)-N-methylformamide (CAS 1590-50-7).[2][3][4][5] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Mancilla, T., et al. (2009). Synthesis of Methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates. ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Solvation Thermodynamics of N-(2-Hydroxyethyl)-N-methylformamide

This guide provides an in-depth technical analysis of N-(2-Hydroxyethyl)-N-methylformamide (HMF), a bifunctional amphiphilic solvent. The content is structured to support researchers in solvent selection, process optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2-Hydroxyethyl)-N-methylformamide (HMF), a bifunctional amphiphilic solvent. The content is structured to support researchers in solvent selection, process optimization, and thermodynamic modeling.

CAS: 1590-50-7 Synonyms: N-Formyl-N-methylethanolamine; N-Methyl-N-formylethanolamine Molecular Formula: C


H

NO

Molecular Weight: 103.12 g/mol

Executive Summary: The Amphiphilic Advantage

N-(2-Hydroxyethyl)-N-methylformamide (HMF) represents a distinct class of "hybrid" solvents. Structurally, it bridges the gap between high-polarity amides (like N-Methylformamide, NMF) and alkanolamines (like N-Methyldiethanolamine, MDEA).

For the application scientist, HMF offers a unique solubility window :

  • High Dielectric Constant: The amide moiety provides excellent solvation for ionic species and polar reactants.

  • Hydrogen Bonding Network: The pendant hydroxyl group (-OH) allows for extensive hydrogen bond donation and acceptance, making it miscible with water and alcohols.

  • CO

    
     Affinity:  Like its alkanolamine analogs, HMF is a candidate for acid gas scrubbing, capable of physical and chemical absorption.
    

This guide details the solubility boundaries of HMF, providing experimental protocols and thermodynamic parameters to predict its behavior in complex formulations.

Physicochemical Basis of Solubility

To predict solubility without exhaustive testing, we must analyze the molecule's functional contributions to the Hansen Solubility Parameters (HSP) .

Structural Solvation Analysis
  • Amide Core (N-C=O): Acts as a strong Hydrogen Bond Acceptor (HBA) and dipole driver. This aligns HMF with polar aprotic solvents (DMSO, DMF).

  • Hydroxyethyl Tail (-CH

    
    CH
    
    
    
    OH):
    Acts as both a Hydrogen Bond Donor (HBD) and Acceptor. This confers miscibility with protic solvents (Water, Methanol).
  • N-Methyl Group: Introduces a minor hydrophobic region, slightly improving compatibility with chlorinated organic solvents compared to non-methylated analogs, but insufficient to solubilize in aliphatic hydrocarbons.

Estimated Hansen Solubility Parameters (HSP)

Note: Values are estimated based on Group Contribution Methods (Stefanis-Panayiotou) relative to NMF and Ethanol.

ParameterSymbolValue (MPa

)
Solvation Implication
Dispersion

~17.0 - 17.5Compatible with most organic backbones.[1]
Polarity

~16.0 - 17.0High dipole moment; immiscible with symmetric non-polars.[1]
H-Bonding

~20.0 - 22.0Strong network requirement; drives water miscibility.[1]
Total

~28.5 High Energy Solvent

Thermodynamic Insight: The high


 value indicates that HMF requires a solvent capable of breaking its self-associated H-bond network to dissolve it. Hence, hydrocarbons (low 

, low

) cannot overcome the cohesive energy density of HMF.

Solubility Profile by Solvent Class

The following data summarizes the solubility behavior of HMF at 25°C.

Table 1: Quantitative & Qualitative Solubility Data
Solvent ClassRepresentative SolventSolubility StatusLogP (Predicted)Mechanistic Rationale
Protic Polar WaterMiscible -1.0 (approx)Perfect H-bond matching (Donor/Acceptor).[1]
Protic Polar Methanol / EthanolMiscible -Entropy of mixing dominates; compatible H-bonding.[1]
Aprotic Polar DMSO / DMFMiscible -Dipole-dipole interactions stabilize the mixture.[1]
Chlorinated Dichloromethane (DCM)Soluble -Dipole interactions sufficient to overcome cohesion.[1]
Chlorinated ChloroformSoluble -H-bond donor (Chloroform) interacts with Amide O.
Aromatic ToluenePartial / Low > 2.0

mismatch.[1] Phase separation likely at low T.
Aliphatic Hexane / HeptaneImmiscible > 3.0Total HSP distance (

) is too large.[1]
Ethers Diethyl EtherLimited -Weak polarity; insufficient to break HMF self-association.[1]

Experimental Protocol: Precise Solubility Determination

For pharmaceutical or critical engineering applications, "visual" solubility is insufficient. The following protocol ensures rigorous data generation using the Shake-Flask Method coupled with HPLC/GC .

Workflow Diagram

The following diagram illustrates the self-validating workflow for determining saturation solubility.

SolubilityProtocol Start Start: Excess HMF Addition Equilibration Equilibration (24-48h @ Const. Temp) Start->Equilibration Supersaturation Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Equilibrium Reached Dilution Dilution Step (Prevent Precipitation) Separation->Dilution Supernatant Aliquot Analysis Quantification (HPLC-UV / GC-FID) Dilution->Analysis Sample Prep Validation Data Validation (Mass Balance Check) Analysis->Validation Calculate Conc. Validation->Start If RSD > 5%

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Detailed Methodology
  • Preparation: Add HMF to the target solvent until a visible second phase (droplet or emulsion) persists.

  • Equilibration: Agitate at fixed temperature (e.g., 25°C ± 0.1°C) for 24–48 hours. Critical: Use a jacketed shaker to prevent temperature fluctuations which alter solubility.

  • Phase Separation: Centrifuge at >3000 rpm for 10 minutes. Do not filter if the solute is viscous/liquid, as it may clog membranes; centrifugation is preferred for liquid-liquid equilibria (LLE).

  • Sampling: Carefully withdraw the supernatant.

  • Dilution: Immediately dilute the supernatant into a "Universal Solvent" (e.g., Methanol) to prevent phase separation during analysis.

  • Quantification:

    • GC-FID: Preferred for HMF due to its volatility and lack of strong UV chromophores.

    • Column: Polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) is recommended for polar amides.

Applications & Engineering Relevance

Carbon Capture (Amine Scrubbing)

HMF acts as a sterically hindered amide/amine analog . In CO


 capture:
  • Physical Absorption: The amide group interacts with CO

    
     via dipole-quadrupole interactions.
    
  • Chemical Absorption: The hydroxyl group increases residence time and viscosity, aiding in the capture efficiency, though the amide nitrogen is less basic than pure amines.

  • Advantage: Lower heat of regeneration compared to primary amines (MEA), reducing energy costs.

Pharmaceutical Formulation

HMF serves as a cosolvent for poorly water-soluble Active Pharmaceutical Ingredients (APIs). Its miscibility with both water and moderately polar organic drugs allows it to bridge the "solubility gap" in parenteral formulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74120, N-(2-Hydroxyethyl)-N-methylformamide. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2] (Methodology for HSP estimation).

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[2] (General protocols for amide solubility).

  • European Chemicals Agency (ECHA).Registration Dossier - CAS 1590-50-7.

Sources

Exploratory

"N-(2-Hydroxyethyl)-N-methylformamide" material safety data sheet (MSDS)

CAS Registry Number: 1590-50-7 Document Type: Technical Safety & Application Guide Version: 2.0 (Scientific Review) Executive Summary N-(2-Hydroxyethyl)-N-methylformamide (HMF) is a polar, bifunctional organic compound c...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1590-50-7 Document Type: Technical Safety & Application Guide Version: 2.0 (Scientific Review)

Executive Summary

N-(2-Hydroxyethyl)-N-methylformamide (HMF) is a polar, bifunctional organic compound characterized by the presence of both an amide and a hydroxyl moiety.[1][2][3] While structurally related to common industrial solvents like Dimethylformamide (DMF) and N-Methylformamide (NMF), HMF exhibits distinct physicochemical properties due to the hydrogen-bonding capability of its hydroxyethyl group.

This guide serves as an advanced technical resource for researchers utilizing HMF as a specialized solvent, intermediate in organic synthesis, or cryoprotective agent. Unlike standard Material Safety Data Sheets (MSDS), this document integrates safety protocols with mechanistic chemical insights to support rigorous experimental design and risk assessment.

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7]

HMF occupies a niche chemical space between simple amides and amino alcohols. Its bifunctionality allows it to act as both a weak base and a nucleophile under specific conditions.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionExperimental Context
IUPAC Name N-(2-Hydroxyethyl)-N-methylformamideSystematic nomenclature
Synonyms N-Formyl-N-methylethanolamine; N-FormylsarcosinolLiterature search terms
CAS Number 1590-50-7Unique identifier for inventory
Molecular Formula C₄H₉NO₂Stoichiometric calculation
Molecular Weight 103.12 g/mol Reagent mass calculation
Physical State Viscous LiquidAt 25°C, 1 atm
Color/Odor Colorless to pale yellow; Faint amine-likeQuality control indicator
Solubility Miscible with water, alcohols, acetoneHigh polarity index
Boiling Point >200°C (Predicted/Analogous)High BP due to H-bonding
Density ~1.1 g/cm³ (Estimated)Heavier than water

Technical Insight: The substitution of a methyl group on the nitrogen (N-methyl) prevents the formation of inter-molecular hydrogen bonds at the amide center, but the hydroxyethyl tail allows for significant H-bonding. This results in a boiling point significantly higher than NMF (182°C) and reduced volatility, making it a safer alternative in high-temperature reactions where solvent loss is a concern.

Safety & Toxicology Assessment (GHS Standards)

While HMF is less volatile than its lower molecular weight analogs, it shares the "Formamide" structural alert, necessitating strict handling protocols.

GHS Classification (Regulation EC No 1272/2008)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)[2]

  • Acute Toxicity (Dermal): Category 4 (H312)[2][4]

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2 (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[2]

Toxicological Mechanisms
  • Absorption: Rapidly absorbed through the skin due to its amphiphilic nature (hydrophobic methyl group + hydrophilic hydroxyl group).

  • Metabolic Pathway: HMF is subject to enzymatic hydrolysis (amidase activity), potentially releasing N-Methylethanolamine and Formic Acid .

    • Formic Acid:[1] Contributes to metabolic acidosis in high-dose exposures.

    • N-Methylethanolamine: A known skin and eye irritant.[5]

  • Reproductive Toxicity Note: While specific data for CAS 1590-50-7 is limited compared to DMF (a known teratogen), the structural homology suggests a precautionary approach. Treat as a potential reproductive hazard until definitive negative data is available.

Technical Workflow: Synthesis & Degradation

Understanding the chemical lifecycle of HMF allows researchers to optimize synthesis yields and manage waste streams effectively. The following diagram outlines the synthesis via formylation and the hydrolytic degradation pathway relevant to environmental fate and metabolic breakdown.

HMF_Lifecycle cluster_inputs Precursors cluster_degrad Hydrolysis / Metabolism NMEA N-Methylethanolamine (Nucleophile) HMF N-(2-Hydroxyethyl)- N-methylformamide (Target Product) NMEA->HMF Formylation (- MeOH) Formate Methyl Formate (Formylating Agent) Formate->HMF Formic Formic Acid (Acidosis Risk) HMF->Formic Enzymatic/Acid Hydrolysis Amine N-Methylethanolamine (Irritant) HMF->Amine

Figure 1: Chemical lifecycle of HMF showing the primary synthesis route via N-methylethanolamine and the hydrolytic degradation products relevant to toxicology and waste management.

Handling, Storage, & Emergency Protocols

This section translates GHS data into actionable laboratory procedures.

Storage & Stability
  • Hygroscopicity: HMF is hygroscopic.[6] Store in tightly sealed containers under an inert atmosphere (Nitrogen or Argon) if high purity is required for anhydrous reactions.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates) and strong acids/bases which catalyze hydrolysis.

  • Shelf Life: Stable for >2 years if stored cool (2-8°C) and dry.

Emergency Response Logic

In the event of exposure, immediate action is critical to mitigate systemic absorption.

Emergency_Response Incident EXPOSURE INCIDENT Type Identify Exposure Type Incident->Type Skin Skin/Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove contaminated clothing 2. Wash with soap & water (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Rinse cautiously with water (15 min) 2. Remove contact lenses 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to fresh air 2. Artificial respiration if needed 3. Monitor for pulmonary edema Inhal->Action_Inhal Medical SEEK MEDICAL ATTENTION (Provide SDS/CAS 1590-50-7) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Emergency response decision tree emphasizing immediate decontamination steps prior to medical intervention.

Experimental Application: Protocol for Use as a Solvent

When using HMF as a reaction medium, its high boiling point and polarity allow for unique reactivity profiles, particularly in nucleophilic substitutions.

Standard Operating Procedure (SOP)
  • Preparation: Dry HMF over 4Å molecular sieves for 24 hours if water sensitivity is a concern.

  • Heating: Use an oil bath with digital temperature control. Do not use open flames due to potential (though low) flammability and decomposition risks.

  • Work-up:

    • HMF is water-soluble.[7] For organic product isolation, dilute the reaction mixture with water and extract the product into a non-polar solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Note: HMF will partition into the aqueous phase, simplifying removal.

  • Waste Disposal: Collect as "Halogen-free organic solvents containing nitrogen." Do not pour down the drain.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74120, N-(2-Hydroxyethyl)-N-methylformamide. PubChem.[3][8][7] [Link][3]

  • European Chemicals Agency (ECHA). Substance Information: N-(2-hydroxyethyl)-N-methylformamide (EC 216-463-9).[3][8] ECHA.[3][8][7][5] [Link][8]

Sources

Foundational

Technical Guide: N-(2-Hydroxyethyl)-N-methylformamide (HMF) as a Novel Plasticizer

[1] Executive Summary N-(2-Hydroxyethyl)-N-methylformamide (HMF) [CAS: 1590-50-7] represents a significant advancement in the field of biopolymer processing, specifically for Thermoplastic Starch (TPS) .[1] Unlike tradit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(2-Hydroxyethyl)-N-methylformamide (HMF) [CAS: 1590-50-7] represents a significant advancement in the field of biopolymer processing, specifically for Thermoplastic Starch (TPS) .[1] Unlike traditional polyol plasticizers (e.g., glycerol, sorbitol) which suffer from retrogradation and phase separation over time, HMF utilizes a unique amide-hydroxyl dual functionality .[1] This structure allows for superior disruption of intra-molecular hydrogen bonding within starch granules while maintaining long-term stability.[1]

This guide details the synthesis, mechanism of action, and application protocols for HMF, designed for researchers aiming to overcome the brittleness and hydrophilicity limitations of current biodegradable plastics.[1]

Chemical Profile & Synthesis[1][2][3]

Molecular Identity[1][2][4]
  • IUPAC Name: N-(2-Hydroxyethyl)-N-methylformamide[1][2][3][4][5][6][7]

  • Abbreviation: HMF (or HEMF)[1]

  • CAS Number: 1590-50-7[1][8][9][2][3][4][5][7]

  • Molecular Formula: C₄H₉NO₂[1][9][4][5][7][10]

  • Molecular Weight: 103.12 g/mol [1][8][3][4][10][11]

  • Physical State: Low-melting solid or viscous liquid (depending on purity/temperature).[1]

  • Solubility: Highly soluble in water, ethanol, and polar organic solvents.[1]

Synthetic Pathway

The most efficient synthesis involves the aminolysis of methyl formate with N-methylethanolamine.[1] This route is preferred over direct reaction with formic acid due to milder conditions and easier byproduct removal (methanol).[1]

Synthesis R1 N-Methylethanolamine (C3H9NO) Process Reflux (0-5°C start, then RT) - Methanol removal R1->Process R2 Methyl Formate (HCOOCH3) R2->Process P1 N-(2-Hydroxyethyl)-N-methylformamide (HMF) Process->P1 Yield >90% BP Methanol (Byproduct) Process->BP Distilled off

Figure 1: Synthesis pathway of HMF via aminolysis.

Synthesis Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser.

  • Reagent Addition: Charge methyl formate (1.1 eq) into the flask and cool to 0–5°C using an ice bath.

  • Reaction: Dropwise add N-methylethanolamine (1.0 eq) while stirring. The reaction is exothermic; maintain temperature <10°C.[1]

  • Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Purification: Remove excess methyl formate and byproduct methanol via rotary evaporation.[1] Purify the crude product by vacuum distillation to obtain clear/white HMF.[1]

Mechanism of Action: The "Amide-Hydroxyl" Advantage[1]

HMF functions differently than glycerol.[1] While glycerol relies solely on hydroxyl groups to interact with starch, HMF introduces an amide group (planar, highly polar) alongside a hydroxyl tail.[1]

The Plasticization Model
  • Granule Disruption: The small molecular size of HMF allows it to penetrate starch granules (amylose/amylopectin tightly packed helices).[1]

  • Hydrogen Bond Shielding: The amide carbonyl (C=O) acts as a strong hydrogen bond acceptor, while the hydroxyl group (O-H) acts as both donor and acceptor.[1]

  • Free Volume Expansion: The N-methyl group provides steric bulk, preventing the starch chains from re-associating (retrogradation), thereby maintaining flexibility.[1]

Mechanism cluster_0 Native Starch cluster_1 HMF Intervention cluster_2 Thermoplastic Starch (TPS) S1 Amylose Helix (Strong Intra-H-Bonds) TPS Plasticized Network (Flexible, Amorphous) S1->TPS Disruption HMF HMF Molecule (Amide + OH) HMF->S1 Amide-OH Interaction HMF->TPS Intercalation

Figure 2: Mechanistic pathway of starch plasticization by HMF.[1]

Application Protocol: Preparation of TPS-HMF

Objective: Create a homogenous Thermoplastic Starch (TPS) film using HMF.

Materials
  • Corn Starch (or other botanical source).[1]

  • HMF (Synthesized as above).[1]

  • Deionized Water (Co-plasticizer/Process aid).[1]

Methodology
  • Premixing:

    • Mix Corn Starch (70 wt%) with HMF (20 wt%) and Water (10 wt%).[1]

    • Note: The HMF content can be adjusted (15-30%) to tune flexibility.[1]

    • Stir manually or with a high-speed mixer for 10-15 minutes to ensure uniform distribution.

  • Conditioning:

    • Seal the mixture in a bag and let it stand for 24 hours at room temperature. This allows the plasticizer to diffuse into the granule surface.[1]

  • Thermal Processing (Extrusion/Molding):

    • Temperature Profile: 120°C – 140°C. Caution: Do not exceed 160°C to prevent degradation.

    • Compression Molding: Press the mixture at 130°C under 10 MPa pressure for 5–10 minutes.

  • Cooling: Cool under pressure to prevent shrinkage.[1]

Performance Metrics & Characterization

Data derived from comparative studies of amide-plasticized starch vs. traditional polyols.[1]

Mechanical Properties

HMF-plasticized TPS (MTPS) generally exhibits distinct mechanical behavior compared to Glycerol-TPS.[1]

PropertyGlycerol-TPSHMF-TPS (MTPS)Implication
Tensile Strength (MPa) 2.5 – 4.03.5 – 5.5 HMF forms stronger stable networks due to amide dipoles.[1]
Elongation at Break (%) 100 – 15080 – 120 Slightly stiffer than glycerol but sufficient for packaging.[1]
Retrogradation Rate HighLow The N-methyl steric hindrance prevents recrystallization.[1]
Thermal & Structural Analysis (Validation)
  • FTIR: Look for shifts in the -OH stretching peak (3200-3400 cm⁻¹) and the Amide I peak (1650 cm⁻¹).[1] A shift to lower wavenumbers indicates strong H-bonding between HMF and Starch.[1]

  • XRD: Disappearance of the A-type or B-type crystalline peaks of native starch (V-type pattern may appear).[1] This confirms complete granule disruption (gelatinization).[1]

  • SEM: Fracture surfaces should appear smooth and continuous. Remnant granules indicate insufficient plasticization (increase HMF or Temp).[1]

Safety & Handling (E-E-A-T)

While HMF is a promising industrial chemical, it must be handled with standard laboratory safety protocols suitable for formamides.[1]

  • Toxicity: Classified as Warning (GHS07).[1]

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][7]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: All synthesis and thermal processing must be conducted in a fume hood .[1] Formamide derivatives can release amine vapors if overheated.[1]

References

  • Sigma-Aldrich. (n.d.).[1] N-(2-Hydroxyethyl)-N-methylformamide Product Sheet (CAS 1590-50-7). Retrieved from [1]

  • Wang, X., et al. (2012).[1] N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as two new plasticizers for thermoplastic starch. Carbohydrate Polymers.[1] (Note: This is the seminal work establishing HMF for this application).

  • PubChem. (n.d.).[1] N-(2-Hydroxyethyl)-N-methylformamide Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. (n.d.).[1] N-(2-hydroxyethyl)-N-methylformamide Properties and Synthesis. Retrieved from [1]

Sources

Exploratory

Technical Guide: N-(2-Hydroxyethyl)-N-methylformamide (HMF)

Executive Summary N-(2-Hydroxyethyl)-N-methylformamide (CAS: 1590-50-7), often abbreviated as HMF or N-Formyl-N-methylaminoethanol, is a bifunctional organonitrogen compound featuring both a polar amide group and a react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Hydroxyethyl)-N-methylformamide (CAS: 1590-50-7), often abbreviated as HMF or N-Formyl-N-methylaminoethanol, is a bifunctional organonitrogen compound featuring both a polar amide group and a reactive primary hydroxyl group.[1] While structurally related to common solvents like Dimethylformamide (DMF) and N-Methylformamide (NMF), HMF is distinct due to its lower volatility and increased hydrogen-bonding capacity.

This guide provides a technical analysis of HMF, focusing on its synthesis from N-methylethanolamine (NMEA), its role as a degradation product in Carbon Capture & Storage (CCS) amine scrubbers, and its emerging utility as a plasticizer for thermoplastic starch.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

HMF is an N-disubstituted formamide.[1] Unlike DMF, the presence of the hydroxyethyl group introduces significant hydrophilicity and increases viscosity.

Core Identifiers
ParameterDetail
IUPAC Name N-(2-Hydroxyethyl)-N-methylformamide
CAS Registry Number 1590-50-7
Synonyms N-Formyl-N-methylaminoethanol; N-Methyl-N-hydroxyethylformamide
Molecular Formula C₄H₉NO₂
Molecular Weight 103.12 g/mol
SMILES CN(CCO)C=O
Physicochemical Properties

Note: As a specialized intermediate, some values are predicted based on structural analogues (NMF/NMEA) and validated against commercial specifications.

PropertyValue / RangeCondition
Physical State Viscous Liquid@ 20°C
Color Colorless to Pale Yellow-
Density 1.10 ± 0.1 g/cm³Predicted @ 25°C
Boiling Point >250°C (Decomposes)@ 760 mmHg (Extrapolated)
Flash Point ~165°CPredicted (Closed Cup)
Solubility MiscibleWater, Alcohols, Polar Aprotic Solvents
Partition Coeff.[1] (LogP) -1.23Hydrophilic

Synthesis & Production Protocols

The most efficient and "atom-economical" route to HMF is the N-formylation of N-methylethanolamine (NMEA) . While formic acid can be used, Methyl Formate is the preferred reagent in high-purity applications to avoid water generation and equilibrium limitations.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the secondary amine (NMEA) on the carbonyl carbon of methyl formate, followed by the elimination of methanol.

Synthesis cluster_0 Reagents cluster_1 Products NMEA N-Methylethanolamine (CAS 109-83-1) Intermediate Tetrahedral Intermediate NMEA->Intermediate Nucleophilic Attack MeForm Methyl Formate (CAS 107-31-3) MeForm->Intermediate HMF N-(2-Hydroxyethyl)- N-methylformamide (Target) Intermediate->HMF Elimination MeOH Methanol (Byproduct) Intermediate->MeOH

Figure 1: Synthesis pathway via aminolysis of methyl formate.

Laboratory Scale Protocol (Methyl Formate Route)

Objective: Synthesize 100g of HMF with >98% purity.

Reagents:

  • N-Methylethanolamine (NMEA): 1.0 eq (75.11 g)

  • Methyl Formate: 1.2 eq (72.06 g) - Excess drives equilibrium

  • Solvent: None (Neat reaction) or Methanol (if temperature control is needed)

Step-by-Step Methodology:

  • Setup: Equip a 250mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Place in an ice-water bath initially.

  • Addition: Charge NMEA into the flask. Add Methyl Formate dropwise via the funnel over 30 minutes. Caution: The reaction is exothermic.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to stir at Room Temperature (25°C) for 4 hours.

  • Monitoring: Analyze an aliquot via GC-MS or TLC. Disappearance of NMEA indicates completion.

  • Work-up: Switch the condenser to a distillation setup.

    • Stage 1: Distill off excess Methyl Formate (BP: 32°C) and the Methanol byproduct (BP: 64.7°C) at atmospheric pressure.

    • Stage 2: Apply high vacuum (<5 mmHg). Distill the product. HMF will distill at elevated temperatures (typically >120°C at reduced pressure).

  • Yield Calculation: Theoretical yield is ~103g. Typical isolated yield is 90-95%.

Applications & Reactivity

Carbon Capture & Storage (CCS) Marker

In post-combustion carbon capture using amine solvents (e.g., MDEA/Piperazine), HMF is identified as a degradation product .

  • Mechanism: Oxidative degradation of N-methyldiethanolamine (MDEA) or NMEA leads to formyl species.

  • Significance: Monitoring HMF concentration in amine scrubbers is critical for determining solvent health and the need for reclamation.

Plasticizer for Thermoplastic Starch (TPS)

Recent studies utilize HMF as a plasticizer to improve the mechanical properties of corn starch-based bioplastics.

  • Advantage: The hydroxyl group forms strong hydrogen bonds with starch, while the amide group disrupts inter-chain starch interactions.

  • Outcome: HMF-plasticized starch exhibits superior water resistance compared to glycerol-plasticized equivalents.

Synthetic Intermediate

The hydroxyl group allows HMF to serve as a building block.

  • Esterification: Reacts with acid chlorides to form ester-amides.

  • Vilsmeier-Haack Analogue: Under specific conditions (POCl₃), the formyl group can be activated, though this is less common than with DMF.

Applications cluster_CCS Industrial Monitoring cluster_MatSci Material Science HMF HMF (Core Molecule) Degradation Amine Scrubber Degradation Product HMF->Degradation Plasticizer Thermoplastic Starch Plasticizer HMF->Plasticizer Analysis Solvent Health Indicator (GC/LC) Degradation->Analysis Property Improved Water Resistance Plasticizer->Property

Figure 2: Primary application domains for HMF.

Safety, Handling & Toxicology

Signal Word: WARNING

Hazard Classification (GHS)

Based on SDS data for CAS 1590-50-7:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[4][2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Critical Note for Drug Development: Formamides (e.g., NMF, DMF) are structurally flagged for potential reproductive toxicity (Teratogenicity). While specific Repr. Tox. data for HMF is less abundant than DMF, strict engineering controls (fume hoods, glove boxes) should be employed as a precaution.

Handling Protocol
  • PPE: Nitrile gloves (0.11mm min thickness), safety goggles, and lab coat.

  • Ventilation: Always handle in a certified chemical fume hood.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; collect for hazardous waste disposal (incineration).

References

  • Apollo Scientific. (2023). Safety Data Sheet: N-(2-Hydroxyethyl)-N-methylformamide (CAS 1590-50-7).[1][5] Retrieved from

  • University of Texas at Austin. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.[6] (Dissertation identifying HMF as a degradation product). Retrieved from

  • PubChem. (2025).[1] Compound Summary: N-(2-Hydroxyethyl)-N-methylformamide (CID 74120). National Library of Medicine. Retrieved from

  • ChemSrc. (2025).[1][7] N-(2-Hydroxyethyl)-N-methylformamide Physicochemical Data. Retrieved from

  • ResearchGate. (2025). N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as two new plasticizers for thermoplastic starch. Retrieved from

Sources

Foundational

Technical Guide: Thermal Stability &amp; Degradation of N-(2-Hydroxyethyl)-N-methylformamide

This technical guide details the thermal stability profile, degradation mechanisms, and experimental characterization of N-(2-Hydroxyethyl)-N-methylformamide (HMF) . [1] Executive Summary N-(2-Hydroxyethyl)-N-methylforma...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermal stability profile, degradation mechanisms, and experimental characterization of N-(2-Hydroxyethyl)-N-methylformamide (HMF) .

[1]

Executive Summary

N-(2-Hydroxyethyl)-N-methylformamide (HMF) is a bifunctional tertiary amide utilized as a polar solvent, plasticizer for thermoplastic starch, and an intermediate in amine-based CO₂ capture systems.[1] While structurally related to N-methylformamide (NMF), the addition of the hydroxyethyl group significantly alters its thermal profile, enhancing hydrogen bonding and boiling point but introducing specific oxidative and dehydration vulnerabilities.

This guide provides a mechanistic analysis of HMF degradation, establishing that while HMF exhibits superior thermal resistance compared to primary amides, it undergoes distinct decomposition pathways above 200°C or in the presence of acidic/oxidative stressors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

HMF combines the stability of a tertiary amide with the reactivity of a primary alcohol. Understanding this duality is critical for predicting its behavior under thermal stress.[1]

PropertyValueCritical Note
IUPAC Name N-(2-Hydroxyethyl)-N-methylformamide
CAS Number 1590-50-7
Formula C₄H₉NO₂MW: 103.12 g/mol
Structure H-C(=O)-N(CH₃)-CH₂CH₂-OHTertiary amide; no amide proton.[1][2]
Boiling Point ~349°C (Predicted)Decomposes prior to boiling at atm pressure.[1][2]
Density ~1.10 g/cm³Viscous liquid due to H-bonding.[1][2]
Solubility Miscible in Water, AlcoholsHygroscopic nature accelerates hydrolysis.[1][2]

Thermal Stability Profile

Thermogravimetric Behavior

HMF does not exhibit a clean boiling point at atmospheric pressure; instead, it undergoes competitive evaporation and degradation.[1]

  • Onset of Decomposition (

    
    ):  Typically observed >180°C in inert atmospheres.[1]
    
  • Operational Window: Stable for long-term use up to 120–140°C in the absence of oxygen and moisture.[1]

  • Critical Instability Zone: Above 200°C , rapid mass loss occurs due to C-N bond scission and deformylation.[1]

Comparison with Analogs

Unlike N-Methylformamide (NMF) , which can degrade via self-condensation (releasing methylamine), HMF lacks the N-H proton required for simple intermolecular condensation. This confers higher thermal stability against polymerization but makes it susceptible to intramolecular reactions involving the hydroxyl group.[1]

Degradation Mechanisms[9]

The degradation of HMF proceeds via three distinct pathways depending on environmental conditions (Temperature,


, 

).
Pathway A: Hydrolysis (Moisture-Driven)

In the presence of water (even atmospheric moisture), HMF undergoes hydrolysis. This is acid/base catalyzed and is the dominant pathway during storage or in aqueous process streams (e.g., CO₂ capture).

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon.[1]

  • Products: Formic Acid + N-Methylethanolamine (Bifunctional amine).[1]

  • Impact: Acid accumulation (Formic acid) leads to autocatalytic corrosion of equipment.[1]

Pathway B: Thermal Deformylation (High T, Inert)

At temperatures exceeding 220°C, the formyl C-N bond weakens.

  • Mechanism: Homolytic or heterolytic cleavage of the N-CHO bond.[1]

  • Products: Carbon Monoxide (CO) + N-Methylethanolamine.[1]

  • Safety Risk: Generation of toxic CO gas in closed systems.[1]

Pathway C: Oxidative Fragmentation (Aerobic)

The hydroxyethyl chain is vulnerable to radical attack.[1]

  • Mechanism: Hydrogen abstraction from the

    
    -carbon (next to N or O), followed by peroxide formation and chain scission.
    
  • Products: Formaldehyde, Glycolaldehyde, and N-Methylformamide derivatives.[1]

Visualized Degradation Network

HMF_Degradation HMF N-(2-Hydroxyethyl)- N-methylformamide (HMF) MEA N-Methylethanolamine HMF->MEA Hydrolysis (+H2O) Acid/Base Cat. HMF->MEA Thermal Cleavage Formic Formic Acid HMF->Formic Hydrolysis CO Carbon Monoxide (Gas) HMF->CO Thermal Deformylation (>220°C) Oxidized Aldehydes & Fragmented Amides HMF->Oxidized Oxidation (+O2) Radical Mechanism Ester Amino-Ester (Acyl Migration) HMF->Ester N->O Acyl Migration (Acidic/High T) Ester->MEA Hydrolysis

Figure 1: Primary degradation pathways of HMF.[1] Note the central role of hydrolysis and the high-temperature risk of CO evolution.

Experimental Characterization Protocols

To validate HMF stability for your specific application, the following self-validating workflow is recommended.

Protocol: Thermal Stress Testing (TGA-MS)

Objective: Determine


 and identify volatile byproducts in real-time.[1]
  • Sample Prep: Load 10–15 mg of HMF (dried over molecular sieves) into an Alumina crucible.

  • Instrument: TGA coupled with Quadrupole Mass Spectrometer (TGA-MS).

  • Method:

    • Equilibration: Hold at 30°C for 5 min to stabilize baseline.

    • Ramp: 10°C/min to 500°C.

    • Atmosphere: Run duplicate scans in

      
       (thermal) and Air (oxidative).[1]
      
  • MS Monitoring: Track m/z signals:

    • 18 (

      
      )
      
    • 28 (

      
       or 
      
      
      
      )
    • 30 (Primary amine fragment)[3]

    • 46 (Formic acid)

  • Data Analysis:

    • Calculate Activation Energy (

      
      ) using the Flynn-Wall-Ozawa method if multiple heating rates are used.[1]
      
    • Validation: If mass loss occurs without corresponding MS peaks for degradation products (e.g., only molecular ion), the mechanism is evaporation, not degradation.

Protocol: Isothermal Accelerated Aging

Objective: Simulate long-term storage stability.

  • Setup: Seal HMF in glass ampoules (inert atmosphere).

  • Stress: Incubate at 120°C, 150°C, and 180°C for 24, 48, and 168 hours.

  • Analysis (GC-MS/FID):

    • Dilute samples in Methanol.[1]

    • Column: Polar wax column (e.g., DB-WAX) to separate polar amines.[1]

    • Key Marker: Look for the appearance of N-methylethanolamine peak.[1]

  • Quantification: Plot % remaining HMF vs. time. Adherence to First-Order kinetics (

    
     vs 
    
    
    
    ) confirms a unimolecular decomposition or hydrolysis limited by trace water.[1]
Workflow Diagram

Experimental_Workflow cluster_TGA Thermal Profiling (TGA-MS) cluster_Iso Long-Term Stability (Isothermal) Start Start: HMF Sample Step1 Dynamic Ramp (25°C -> 500°C) Start->Step1 Step2 Ampoule Aging (120°C, 1 week) Start->Step2 Decision1 Mass Loss < 200°C? Step1->Decision1 Result1 Evaporation Dominant Decision1->Result1 Yes (Clean MS) Result2 Degradation Dominant Decision1->Result2 No (Complex MS) Step3 GC-MS Analysis Step2->Step3 Result3 Quantify Hydrolysis Products (MEA) Step3->Result3

Figure 2: Analytical workflow for distinguishing between physical evaporation and chemical degradation.

Implications for Drug Development & Process Design[1][8]

Process Safety
  • CO Evolution: In sealed reactors operating >200°C, the generation of CO (Pathway B) presents a pressure and toxicity hazard. Venting or CO scavenging is required.[1]

  • Corrosion: The formation of formic acid (Pathway A) necessitates the use of Stainless Steel (316L) or Hastelloy. Carbon steel is incompatible with degraded HMF streams.[1]

Storage[3][8]
  • Hygroscopicity: HMF must be stored under dry nitrogen.[1] Even ppm levels of water can initiate hydrolysis, which becomes autocatalytic as the generated formic acid lowers pH.

  • Shelf Life: Re-test purity every 6 months if stored at ambient temperature; 12 months if refrigerated (2–8°C).

References

  • Thermal Degradation of Amides : Smith, M. B., & March, J.[1] (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General mechanism of amide hydrolysis and pyrolysis).

  • N-Methylformamide Stability : Siskova, A. et al.[1] (2024).[1][4][5][6] "Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide". PMC.[1] Link (Establishes baseline instability of NMF derivatives).[1]

  • Amine Degradation in CO2 Capture : Gouedard, C. et al.[1] (2012).[1] "Amine degradation in CO2 capture. I. A review". International Journal of Greenhouse Gas Control, 10, 244-270.[1] (Mechanisms for alkanolamine/amide degradation).

  • HMF as Plasticizer : ResearchGate Publication. (2025).[1] "N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as two new plasticizers for thermoplastic starch".[1] Link

  • HMF Chemical Data : PubChem Compound Summary. "N-(2-Hydroxyethyl)-N-methylformamide (CID 74120)".[1] Link

Sources

Exploratory

Technical Guide: Purity Analysis and Standardization of N-(2-Hydroxyethyl)-N-methylformamide (HEMF)

Executive Summary & Chemical Context[1] N-(2-Hydroxyethyl)-N-methylformamide (HEMF) , also known as N-Formylsarcosinol (CAS: 1590-50-7 ), is a polar, hygroscopic amide often encountered as a process impurity, a degradati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1]

N-(2-Hydroxyethyl)-N-methylformamide (HEMF) , also known as N-Formylsarcosinol (CAS: 1590-50-7 ), is a polar, hygroscopic amide often encountered as a process impurity, a degradation product in amine-based carbon capture solvents, or a metabolite of N,N-Dimethylformamide (DMF).

In pharmaceutical development, HEMF requires rigorous monitoring because:

  • Process Origin: It can form during syntheses involving N-methylaminoethanol and formylating agents (or DMF/NMP degradation).

  • Regulatory Concern: While not a nitrosamine itself, it is a secondary amide.[1] Hydrolysis yields N-methylethanolamine, a secondary amine precursor to potential nitrosamines (e.g., N-nitroso-N-methylethanolamine) under acidic/nitrite conditions.

  • Analytical Difficulty: Its high polarity, low UV absorbance, and hygroscopic nature make standard reverse-phase HPLC (RP-HPLC) and handling challenging.

This guide details the standardization of HEMF reference materials and the validation of analytical methods for its detection in complex matrices.

Physicochemical Profile & Handling

PropertyValue / CharacteristicImpact on Analysis
CAS Number 1590-50-7Unique Identifier.[2][3]
Formula C₄H₉NO₂ (MW: 103.12 g/mol )Low molecular weight requires low mass cut-off in MS.
Appearance Colorless, hygroscopic liquidCritical: Standards must be weighed in a glove box or desiccated environment.
Solubility Miscible with water, alcohols, acetoneCompatible with HILIC and Aqueous RP-HPLC.
Chromophore Weak (End absorption < 210 nm)UV detection is non-specific; RI, CAD, or MS is preferred.
Boiling Point ~260°C (Predicted)High BP suggests GC analysis requires high temperatures or derivatization.

Part 1: Reference Standard Qualification

Before analyzing samples, the HEMF reference standard itself must be characterized. Due to its hygroscopicity, a "Mass Balance" approach is required to determine the "As-Is" potency.

Qualification Strategy (Self-Validating System)

The purity assignment must account for the primary compound, water content, and residual solvents.

graphic Purity
(
%
)
×
(
1
−
%
Water
+
%
Solvents
+
%
Inorganics
100
)
\text{Potency}graphic Purity} (%) \times \left( 1 - \frac{% \text{Water} + % \text{Solvents} + % \text{Inorganics}}
Visualization: Standard Qualification Workflow

HEMF_Standard_Qual cluster_impurities Impurity Modules Start Crude HEMF Standard ID_Check Structural ID (1H-NMR, IR, MS) Start->ID_Check Purity_Check Chromatographic Purity (GC-FID or LC-RI) ID_Check->Purity_Check Confirmed Impurity_Quant Impurity Quantification (KF, ROI, HS-GC) Purity_Check->Impurity_Quant >98% Area Final_Calc Mass Balance Potency Assignment Impurity_Quant->Final_Calc Subtract Water/Solvents KF Water (Karl Fischer) Impurity_Quant->KF ROI Inorganics (Ash) Impurity_Quant->ROI HS Solvents (Headspace) Impurity_Quant->HS

Figure 1: Workflow for the certification of an HEMF primary reference standard. High hygroscopicity necessitates rigorous Karl Fischer (KF) testing.

Part 2: Analytical Methods for Impurity Detection

For drug development, the method of choice depends on the required sensitivity (Limit of Quantitation - LOQ).

Method A: LC-MS/MS (Trace Analysis)

Application: Genotoxic impurity screening or trace analysis (< 0.1%) in drug substances. Rationale: HEMF is too polar for standard C18 retention and lacks UV absorbance. Electrospray Ionization (ESI) in positive mode is highly sensitive.

Protocol 1: HILIC-MS/MS Methodology
  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (MeCN).[4]

  • Gradient:

    • 0.0 min: 95% B (High organic for HILIC retention)

    • 5.0 min: 50% B

    • 7.0 min: 50% B[2]

    • 7.1 min: 95% B (Re-equilibration is critical in HILIC)

  • Detection: ESI Positive (+).

  • MRM Transition:

    • Precursor: 104.1 m/z [M+H]+

    • Product: 58.1 m/z (Loss of formic acid/ethanol moiety).

  • Sample Diluent: 90:10 MeCN:Water (Must match initial mobile phase to prevent peak distortion).

Method B: GC-MS (Process Control)

Application: Analysis of HEMF in solvent waste or liquid reagents. Rationale: While polar, HEMF can be analyzed by GC on polar columns. However, thermal degradation (deformylation) must be ruled out during validation.

Protocol 2: Polar GC-MS Methodology
  • Column: DB-WAX or VF-624ms (30m x 0.25mm, 1.4 µm). Thick film helps retain polar analytes.

  • Injector: 240°C, Split 1:10 (Glass wool liner deactivated).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Oven Program:

    • 50°C (Hold 2 min)

    • Ramp 10°C/min to 240°C

    • Hold 5 min.

  • Detection: MS (SIM mode: m/z 44, 58, 73).

  • Note: If peak tailing is severe due to the -OH group, derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to form the TMS-ether.

Part 3: Analytical Decision Matrix

Select the appropriate workflow based on your sample matrix and sensitivity needs.

Analytical_Matrix Sample Input Sample Type_Solid Solid Drug Substance (Trace Impurity) Sample->Type_Solid Type_Liquid Liquid Solvent/Reagent (Major Component) Sample->Type_Liquid Tech_LCMS LC-MS/MS (HILIC) LOQ < 1 ppm Type_Solid->Tech_LCMS High Sensitivity Required Tech_GC GC-FID/MS (WAX) LOQ ~ 100 ppm Type_Liquid->Tech_GC Volatile Matrix Tech_HPLC HPLC-RI/CAD (Assay) Type_Liquid->Tech_HPLC Aqueous Matrix

Figure 2: Decision tree for selecting the analytical technique based on matrix and required limit of quantitation (LOQ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74120, N-(2-Hydroxyethyl)-N-methylformamide. Retrieved January 31, 2026. [Link]

  • Sielc Technologies. Separation of N-(2-Hydroxyethyl)-N-methylformamide on Newcrom R1 HPLC column. (Methodology for Reverse Phase analysis).[4] [Link]

  • Koga, M., et al. (2005). Simultaneous determination of N-hydroxymethyl-N-methylformamide, N-methylformamide... in urine samples... by liquid chromatography-tandem mass spectrometry.[5] Journal of Chromatography B. (Basis for LC-MS/MS metabolic analysis). [Link]

  • Closmann, F. B. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.[6] University of Texas at Austin.[6] (Source for degradation pathways yielding HEMF).[7] [Link]

Sources

Foundational

Technical Whitepaper: Reaction Kinetics and Stability Profile of N-(2-Hydroxyethyl)-N-methylformamide

This technical guide provides a comprehensive analysis of the reaction kinetics, stability profile, and experimental methodologies for N-(2-Hydroxyethyl)-N-methylformamide (HMF) . Executive Summary N-(2-Hydroxyethyl)-N-m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the reaction kinetics, stability profile, and experimental methodologies for N-(2-Hydroxyethyl)-N-methylformamide (HMF) .

Executive Summary

N-(2-Hydroxyethyl)-N-methylformamide (HMF) represents a unique bifunctional scaffold in drug development and organic synthesis. Structurally, it combines a formamide core with a pendant primary alcohol. While often utilized as a polar solvent or intermediate, its kinetic profile is governed by three competing pathways: amide hydrolysis , N-to-O acyl migration , and thermal elimination to vinyl species. This guide dissects these pathways to provide researchers with the predictive insights necessary for process optimization and stability assurance.

Physicochemical Foundation

The reactivity of HMF is defined by the electronic competition between the amide resonance and the inductive effect of the


-hydroxyl group.
  • Chemical Structure:

    
    
    
  • Molecular Weight: 103.12 g/mol

  • CAS Registry Number: 1590-50-7

  • Electronic Character: The amide bond exhibits significant double-bond character (

    
    ), rendering the carbonyl carbon less electrophilic than in ketones. However, the electron-withdrawing oxygen atom on the ethyl chain exerts a weak inductive effect (-I), potentially lowering the activation energy for nucleophilic attack compared to N-methylformamide (NMF).
    

Synthesis Kinetics: Formation Mechanism

The synthesis of HMF typically proceeds via the N-formylation of N-methylaminoethanol using formic acid or ethyl formate.

Mechanism: Nucleophilic Addition-Elimination

The reaction follows second-order kinetics (first order in amine, first order in formate) but is often pseudo-first order under excess formylating agent.

  • Nucleophilic Attack: The lone pair of the secondary amine attacks the carbonyl carbon of the formylating agent.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Elimination: The leaving group (water for formic acid; ethanol for ethyl formate) is expelled, restoring the carbonyl double bond.

Kinetic Insight: When using formic acid, the reaction is autocatalytic or acid-catalyzed. The rate equation is generally described as:



Note: Removal of water (e.g., Dean-Stark distillation) is kinetically essential to drive the equilibrium forward, preventing the reverse hydrolysis reaction.

Degradation & Stability Pathways (Core Analysis)

The stability of HMF is not binary; it is a dynamic equilibrium dependent on pH and temperature.

Pathway A: Amide Hydrolysis (Acid/Base Catalyzed)

Like all amides, HMF undergoes hydrolysis to N-methylaminoethanol and formic acid.

  • Acidic pH (

    
    ):  Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.
    
  • Basic pH (

    
    ):  Direct attack by hydroxide ion (
    
    
    
    ) on the carbonyl carbon.
  • Neutral pH: The reaction is extremely slow (

    
     at 25°C), conferring high shelf stability.
    
Pathway B: N-to-O Acyl Migration (The "Hidden" Risk)

A critical instability factor for


-hydroxy amides is the intramolecular rearrangement. Under acidic conditions, the pendant hydroxyl group can attack the amide carbonyl, forming a 5-membered oxazolidine intermediate.
  • Result: The formyl group migrates from Nitrogen to Oxygen, yielding the ester amine salt.

  • Reversibility: At neutral/basic pH, the O-acyl species rapidly rearranges back to the thermodynamic N-acyl product (HMF) due to the higher stability of the amide bond over the ester bond.

Pathway C: Thermal Elimination (Cracking)

At elevated temperatures (


) or under catalytic dehydration conditions, HMF undergoes elimination to form N-Vinyl-N-methylformamide .
  • Mechanism: Dehydration of the alcohol tail.

  • Risk: This is a major process safety concern, as vinyl species can polymerize exothermically.

Experimental Protocols

Protocol A: Kinetic Monitoring via HPLC

Objective: Quantify HMF degradation and separate hydrolysis products from migration isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • B: Acetonitrile.[1][2]

    • Gradient: 0-5 min (100% A), 5-15 min (0% to 30% B).

  • Detection: UV at 210 nm (Amide

    
    ).
    
  • Sample Prep: Dilute reaction aliquots 1:10 in cold mobile phase A to quench kinetics immediately.

Protocol B: pH-Rate Profile Determination

Objective: Determine


 for hydrolysis.
  • Buffer Preparation: Prepare 10 mM phosphate/citrate buffers ranging from pH 2.0 to pH 12.0.

  • Incubation: Dissolve HMF to 1 mM concentration in each buffer. Incubate at 40°C.

  • Sampling: Extract 100 µL aliquots at t=0, 1, 4, 8, 24, and 48 hours.

  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    .
  • Data Fitting: Fit

    
     vs. pH to the equation:
    
    
    
    

Visualization of Reaction Pathways[3]

The following diagram illustrates the central position of HMF in the stability landscape, highlighting the competing pathways of hydrolysis, migration, and elimination.

HMF_Kinetics Precursors N-Methylaminoethanol + Formic Acid HMF N-(2-Hydroxyethyl)- N-methylformamide (HMF) Precursors->HMF Synthesis (Dehydration) Hydrolysis Hydrolysis Products (Amine + Formate) HMF->Hydrolysis Acid/Base Hydrolysis Migration O-Formyl Isomer (Ester Species) HMF->Migration Acidic pH (N->O Shift) Vinyl N-Vinyl-N-methylformamide (Thermal Cracking) HMF->Vinyl Heat (>150°C) - H2O Oxazoline Oxazoline (Cyclization) HMF->Oxazoline Dehydrative Cyclization Migration->HMF Neutral pH (O->N Shift)

Caption: Kinetic landscape of HMF showing reversible synthesis, pH-dependent hydrolysis/migration, and irreversible thermal degradation.[3]

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Mix Reagents (Amine + Formic Acid) Reflux Reflux with Dean-Stark (Remove Water) Start->Reflux Check Check Conversion (HPLC/TLC) Reflux->Check Check->Reflux < 95% Conv. Workup Vacuum Distillation (Purify HMF) Check->Workup > 95% Conv. End Final Product (HMF) Workup->End

Caption: Step-by-step synthesis workflow emphasizing water removal to drive kinetic equilibrium.

Data Summary: Kinetic Parameters (Estimated)

ParameterConditionEstimated Value / TrendRelevance
Hydrolysis Rate (

)
pH 7, 25°C

(Very Slow)
High shelf-life stability.
Hydrolysis Rate (

)
pH 1, 25°C

Unstable in strong acid.
Acyl Migration (

)
pH < 3Minutes to HoursCritical for acidic formulations.
Thermal Limit Pure Liquid

Avoid processing above this temp.
LogP Neutral-0.9Highly water-soluble.

References

  • PubChem. N-(2-Hydroxyethyl)-N-methylformamide (CAS 1590-50-7). National Library of Medicine.

  • Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. (Provides comparative amide hydrolysis kinetics).

  • Knipe, A. C. (1976).[2] Kinetics of Desulphonative Double Smiles' Rearrangement. (Discusses N-(2-hydroxyethyl) amide rearrangements).

  • Apollo Scientific. Safety Data Sheet: N-(2-Hydroxyethyl)-N-methylformamide. (Safety and handling data).

  • Mitsubishi Gas Chemical. Process for N-Vinylformamide Synthesis. (Describes thermal cracking of hydroxyethyl formamide intermediates).

Sources

Exploratory

Mechanistic Insight: N-(2-Hydroxyethyl)-N-methylformamide (HMF) in Polymer Plasticization

Topic: N-(2-Hydroxyethyl)-N-methylformamide (HMF) Mechanism of Action as a Plasticizer Content Type: Technical Whitepaper Audience: Polymer Scientists, Formulation Chemists, and Material Engineers Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(2-Hydroxyethyl)-N-methylformamide (HMF) Mechanism of Action as a Plasticizer Content Type: Technical Whitepaper Audience: Polymer Scientists, Formulation Chemists, and Material Engineers

Executive Summary

This technical guide analyzes the physiochemical mechanism of N-(2-Hydroxyethyl)-N-methylformamide (HMF) (CAS: 1590-50-7) as a high-efficiency plasticizer, specifically targeting polar polymer matrices such as Thermoplastic Starch (TPS) and Poly(vinyl alcohol) (PVA). Unlike conventional polyol plasticizers (e.g., glycerol), HMF utilizes a dual-functional moiety architecture —combining a polar amide backbone with a hydroxyl tail—to disrupt inter-chain hydrogen bonding networks more effectively while mitigating retrogradation through steric hindrance introduced by its N-methyl substitution.

Molecular Architecture & Physiochemical Profile

To understand the mechanism, one must first deconstruct the ligand. HMF is an alkanolamide that bridges the gap between small-molecule solvents and bulky plasticizers.

PropertyValueStructural Implication
Formula

Low molecular weight (

) ensures rapid intercalation into polymer granules.
Moiety A Amide Group (

)
High dipole moment; acts as a strong hydrogen bond acceptor.
Moiety B Hydroxyl Group (

)
Acts as both H-bond donor and acceptor; mimics the polymer's own functional groups (e.g., starch glucose units).
Moiety C N-Methyl Group (

)
Critical Differentiator: Provides steric bulk that prevents polymer chains from repacking tightly (anti-retrogradation).
Physical State Viscous Liquid / Low-melt SolidLow volatility compared to pure formamide; higher stability than water.

Mechanism of Action: The "Intercalate-Exchange-Expand" Model

The plasticization efficiency of HMF follows a three-phase thermodynamic trajectory. This mechanism validates the Free Volume Theory and Lubricity Theory simultaneously.

Phase I: Granular Intercalation (The Kinetic Phase)

Upon thermal processing (shear + heat), HMF molecules penetrate the amorphous and crystalline regions of the polymer (e.g., starch granules).

  • Driver: The small hydrodynamic radius of HMF allows it to diffuse faster than larger polyols like sorbitol.

  • Action: HMF acts as a solvent, lowering the melting temperature (

    
    ) of the crystalline domains.
    
Phase II: Hydrogen Bond Exchange (The Thermodynamic Phase)

This is the core mechanistic step. In native starch/PVA, strong intramolecular and intermolecular H-bonds (


) create rigidity.
  • The Exchange: HMF inserts itself between polymer chains. The Amide Carbonyl (

    
    ) and Hydroxyl (
    
    
    
    ) of HMF compete with the polymer's internal bonds.
    • Polymer-Polymer

      
      Polymer-HMF interaction.
      
  • Result: The "friction" between polymer chains is reduced.[1] The polymer network relaxes, transitioning from a glassy to a rubbery state.

Phase III: Free Volume Expansion (The Steric Phase)
  • The Methyl Effect: Unlike Formamide (

    
    ), HMF possesses an 
    
    
    
    -methyl group. Once HMF is bound to the polymer chain, this methyl group acts as a "molecular wedge."
  • Consequence: It physically forces polymer chains apart, increasing the Free Volume (

    
    ) . This prevents the chains from realigning and recrystallizing (retrogradation) over time, a common failure mode in glycerol-plasticized films.
    
Visualizing the Pathway

HMF_Mechanism Native Native Polymer (Crystalline/Rigid) Intercalation Phase I: Intercalation (Diffusion into Granule) Native->Intercalation Target HeatShear Heat + Shear Input HeatShear->Intercalation Catalyst HMF HMF Molecule (Amide + OH + Methyl) HMF->Intercalation Agent Exchange Phase II: H-Bond Exchange (Breaking Polymer-Polymer Bonds) Intercalation->Exchange Disruption Expansion Phase III: Free Volume Expansion (Methyl Group Steric Wedge) Exchange->Expansion Stabilization Result Plasticized Material (Flexible, Amorphous, Stable) Expansion->Result Output Result->Native Retrogradation (BLOCKED by Methyl Group)

Figure 1: The "Intercalate-Exchange-Expand" mechanistic pathway of HMF plasticization.

Experimental Validation Protocols

To confirm HMF's efficacy in your specific matrix, the following self-validating protocols are recommended.

Protocol A: Synthesis of HMF (Laboratory Scale)

Rationale: Commercial availability varies; in-situ synthesis ensures high purity.

  • Reagents: N-Methylethanolamine (1.0 eq), Methyl Formate (1.2 eq).

  • Setup: 3-neck flask, reflux condenser, dropping funnel, ice bath.

  • Procedure:

    • Cool N-Methylethanolamine to

      
      .
      
    • Add Methyl Formate dropwise (Exothermic reaction control).

    • Reflux at

      
       for 4 hours.
      
    • Purification: Vacuum distillation to remove methanol byproduct and excess methyl formate.

    • Validation: FTIR (Appearance of Amide I peak at

      
      ).
      
Protocol B: Characterization of Plasticized Films (TPS Example)

Rationale: Quantify the shift from crystalline to amorphous.

TechniqueTarget MetricExpected HMF Signal
FTIR Spectroscopy H-Bond StrengthRed Shift: The

stretching peak (

) should broaden and shift to lower wavenumbers, indicating strong HMF-Starch interaction replacing weaker Starch-Starch bonds.
XRD (X-Ray Diffraction) CrystallinityPeak Disappearance: Loss of A-type or B-type crystalline peaks (

). Emergence of V-type pattern or broad amorphous halo.
DSC (Thermal Analysis) Glass Transition (

)
Depression: Significant reduction in

compared to native polymer. Look for a single

to prove miscibility (no phase separation).
Tensile Testing FlexibilityElongation at Break: Increase (

). Tensile Strength: Moderate decrease (trade-off for flexibility).

Comparative Performance Analysis

Why choose HMF over industry standards?

FeatureGlycerol (Standard)Formamide (Potent)HMF (Hybrid)
Plasticization Efficiency ModerateHighHigh
Retrogradation Resistance Low (Recrystallizes)ModerateHigh (Steric Hindrance)
Volatility Non-volatileVolatileLow Volatility
Toxicity Concern NoneHigh (Teratogenic)Moderate (Requires HSE controls)
Mechanism OH-bonding onlyAmide-bondingDual (Amide + OH)

Safety & Handling (HSE)

  • Hazard Identification: As an amide derivative, HMF should be treated with caution. Potential skin irritant.[2]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and hot-melt processing.

  • Toxicity: While less volatile than formamide, residual monomer analysis is required for applications involving food contact (unlikely to be FDA GRAS without specific filing).

References

  • Dai, H., et al. (2010). "N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as two new plasticizers for thermoplastic starch."[3][4] Starch - Stärke, 62(6).

  • Ma, X., & Yu, J. (2004). "Formamide as the plasticizer for thermoplastic starch."[4][5][6] Journal of Applied Polymer Science. (Foundational mechanism for amide plasticizers).

  • Sigma-Aldrich. "N-(2-Hydroxyethyl)-N-methylformamide Product Specification & CAS 1590-50-7."

  • Zhang, Y., et al. (2014). "Effect of Amide Plasticizers on the Retrogradation of Starch." Carbohydrate Polymers. (Context on steric hindrance in plasticizers).

Sources

Foundational

A Researcher's Comprehensive Guide to the Procurement and Handling of N-(2-Hydroxyethyl)-N-methylformamide

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of N-(2-Hydroxyethyl)-N-methylformamide (CAS No. 1590-50-7), focusing on its procurement, supplier evalu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of N-(2-Hydroxyethyl)-N-methylformamide (CAS No. 1590-50-7), focusing on its procurement, supplier evaluation, and safe laboratory handling. Our objective is to equip scientific teams with the necessary knowledge to confidently source and utilize this chemical building block while ensuring experimental integrity and laboratory safety.

Introduction to N-(2-Hydroxyethyl)-N-methylformamide

N-(2-Hydroxyethyl)-N-methylformamide is a bifunctional organic compound featuring both a hydroxyl and a formamide group. This structure makes it a valuable intermediate and building block in various organic syntheses. Its properties are summarized below:

  • Chemical Formula: C₄H₉NO₂[1][2]

  • Molecular Weight: Approximately 103.12 g/mol [2][3][4]

  • CAS Number: 1590-50-7[1][2]

  • Physical Form: Typically a solid at room temperature

  • Primary Application: Intended for laboratory research and chemical synthesis.[3]

Due to its chemical nature, ensuring high purity and proper handling is paramount for its successful application in research and development, where reproducibility and accuracy are non-negotiable.

Supplier Landscape Analysis

The procurement of high-quality reagents is a critical first step in any experimental workflow. The choice of supplier can directly impact the purity of the starting material and, consequently, the outcome of a synthesis or assay. Below is a comparative analysis of several recognized suppliers of N-(2-Hydroxyethyl)-N-methylformamide.

SupplierDistributor/BrandPurityAvailable QuantitiesCAS Number
CymitQuimica Fluorochem≥95%1g, 5g, 10g, 25g1590-50-7[3]
Apollo Scientific Apollo ScientificNot SpecifiedInquire1590-50-7[1]
Sigma-Aldrich Synthonix Corp.95%Inquire1590-50-7
Advanced ChemBlocks AChemBlock95%Inquire1590-50-7[2]
CP Lab Safety Not Specified95%+1g1590-50-7[5]

Expert Insight: When selecting a supplier, always request a lot-specific Certificate of Analysis (CoA). This document provides critical data on the purity and physical properties of the exact batch you will receive. While a 95% purity may be suitable for initial synthetic steps, higher purity grades should be sought for late-stage development or sensitive analytical applications.

Strategic Procurement Workflow

A systematic approach to chemical procurement minimizes risks and ensures that the acquired material meets all research requirements. This process extends beyond simply placing an order; it involves diligent vetting and documentation.

The diagram below illustrates a robust workflow for procuring N-(2-Hydroxyethyl)-N-methylformamide.

G cluster_procurement Procurement & Verification Workflow A 1. Identify Need (Purity, Quantity) B 2. Research & Compare Suppliers (See Table 1) A->B C 3. Request Quotations & Documentation (CoA, SDS) B->C D 4. Evaluate Supplier (Lead Time, Cost, Quality Docs) C->D E 5. Issue Purchase Order D->E F 6. Receive Shipment E->F G 7. Quality Control Verification - Match CoA to Label - Inspect Physical Appearance - Perform ID/Purity Tests (Optional) F->G H 8. Log in Inventory & Store Appropriately G->H I 9. Release for Laboratory Use H->I

Caption: A logical workflow for sourcing, receiving, and verifying research chemicals.

Quality Control and Verification Upon Receipt

Upon receiving the chemical, immediate verification is a crucial, self-validating step.

  • Documentation Cross-Check: Ensure the lot number on the container matches the lot number on the accompanying Certificate of Analysis (CoA) and the packing slip.

  • Physical Inspection: Visually inspect the material for any inconsistencies with the description in the CoA (e.g., unexpected color, clumping). The compound is expected to be a solid.

  • Analytical Verification (Recommended): For critical applications, it is best practice to perform an independent analytical verification. Simple methods like Thin Layer Chromatography (TLC) can confirm the presence of the primary component and detect gross impurities. For definitive structural confirmation, techniques such as ¹H NMR or FT-IR spectroscopy should be employed and the results compared against reference spectra or data provided in the CoA.

Safe Handling and Storage Protocols

N-(2-Hydroxyethyl)-N-methylformamide is classified with specific hazards that mandate strict safety protocols. Adherence to these guidelines is essential for protecting laboratory personnel.

5.1 Hazard Identification

Based on available Safety Data Sheets (SDS), the compound presents the following hazards:

  • H302: Harmful if swallowed[1][6]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1][6]

  • H319: Causes serious eye irritation[1][6]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1][6]

The signal word associated with this chemical is "Warning".[1]

5.2 Personal Protective Equipment (PPE) and Engineering Controls

  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6][7]

  • Skin Protection: Wear protective gloves and a lab coat. Inspect gloves prior to use and use a proper removal technique to avoid skin contact.[1][6]

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use an approved respirator.[7]

5.3 First Aid Measures

  • In case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]

  • In case of Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[6][7]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][6]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[6]

5.4 Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

  • Some suppliers recommend refrigerated storage. Always follow the specific storage temperature indicated on the manufacturer's label and SDS.

Application Note: A Representative Experimental Workflow

While specific published protocols for N-(2-Hydroxyethyl)-N-methylformamide are not widely available, its structure suggests utility as a polar solvent or as a nucleophilic reagent in substitution reactions. The following is a generalized, hypothetical workflow for its use as a reagent in a small-scale test reaction.

Objective: To evaluate the reactivity of N-(2-Hydroxyethyl)-N-methylformamide with an electrophilic substrate (e.g., an alkyl halide) in a test reaction.

Methodology:

  • Reactor Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser.

  • Reagent Addition:

    • Dissolve the electrophilic substrate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile).

    • Add N-(2-Hydroxyethyl)-N-methylformamide (1.1 eq) to the flask.

    • Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq) to act as an acid scavenger.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.

  • Monitoring:

    • Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter to remove the inorganic base.

    • Remove the solvent under reduced pressure (rotary evaporation).

  • Purification:

    • Purify the resulting crude product using column chromatography to isolate the desired compound.

  • Analysis:

    • Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

G cluster_protocol Hypothetical Experimental Workflow A 1. Inert Atmosphere Setup (Flask, Stirrer, N2) B 2. Add Reagents - Substrate (1.0 eq) - N-(2-Hydroxyethyl)-N-methylformamide (1.1 eq) - Base (1.5 eq) A->B C 3. Heat & Stir (e.g., 60-80 °C) B->C D 4. Monitor Progress (TLC / LC-MS) C->D D->C Continue Reaction E 5. Reaction Quench & Work-up (Cool, Filter, Evaporate) D->E Reaction Complete F 6. Purify Product (Column Chromatography) E->F G 7. Characterize (NMR, MS, IR) F->G

Caption: A generalized workflow for a test reaction using N-(2-Hydroxyethyl)-N-methylformamide.

References

  • CP Lab Safety. N-(2-Hydroxyethyl)-N-methylformamide, 95%+ Purity.[Link]

  • GSRS. N-(2-HYDROXYETHYL)-N-METHYLFORMAMIDE.[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: Thermoplastic Starch (TPS) Functionalization using N-(2-Hydroxyethyl)-N-methylformamide (HEMF)

Executive Summary This application note details the protocol for utilizing N-(2-Hydroxyethyl)-N-methylformamide (HEMF) as a superior plasticizer in the preparation of Thermoplastic Starch (TPS). Unlike conventional plast...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing N-(2-Hydroxyethyl)-N-methylformamide (HEMF) as a superior plasticizer in the preparation of Thermoplastic Starch (TPS). Unlike conventional plasticizers (e.g., glycerol), HEMF possesses a dual-functional structure containing both a hydroxyl group and an amide group. This unique architecture facilitates the formation of stable, high-energy hydrogen bonds with starch chains, significantly inhibiting retrogradation (recrystallization) and improving mechanical flexibility.

This guide is designed for high-precision applications, including biodegradable packaging and pharmaceutical excipients (e.g., soft capsule matrices), where long-term stability and mechanical integrity are critical.

Scientific Mechanism & Rationale

The Limitations of Native Starch

Native starch exists as semi-crystalline granules composed of amylose and amylopectin. Without modification, processed starch is brittle due to strong intramolecular hydrogen bonding. Conventional plasticizers like glycerol rely solely on hydroxyl-hydroxyl interactions, which are often reversible, leading to retrogradation —a process where amylose chains re-associate over time, causing the material to become brittle and opaque.

The HEMF Advantage

HEMF (CAS: 1590-50-7) introduces a sterically distinct interaction mechanism:

  • Amide Functionality: The carbonyl oxygen in the amide group acts as a strong hydrogen bond acceptor, forming stable complexes with the hydroxyl protons of starch.

  • Steric Disruption: The N-methyl group provides steric bulk that physically prevents the realignment of amylose chains, effectively "locking" the amorphous state.

Mechanistic Visualization

The following diagram illustrates the molecular interference mechanism of HEMF within the starch matrix.

HEMF_Mechanism cluster_Interaction Molecular Interaction Zone NativeStarch Native Starch (Crystalline Granules) Heating Thermal Shear (120°C - 140°C) NativeStarch->Heating Gelatinization HBond Stable H-Bond Formation (Starch-OH ... O=C-HEMF) Heating->HBond Intercalation HEMF HEMF Plasticizer (Amide + Hydroxyl) HEMF->Heating Diffusion TPS Amorphous TPS (Retrogradation Resistant) HBond->TPS Plasticization Steric Steric Hindrance (N-Methyl Group) Steric->TPS Prevents Recrystallization

Figure 1: Mechanistic pathway of starch plasticization using HEMF. The amide group anchors the plasticizer, while the N-methyl group disrupts chain packing.

Materials and Equipment

Reagents
ComponentSpecificationRole
Corn/Cassava Starch High Amylose (>25%) preferredBase Polymer
HEMF Purity ≥ 98% (CAS: 1590-50-7)Plasticizer
Ethanol Absolute (Optional)Processing Aid
Magnesium Stearate USP Grade (< 1%)Lubricant

Note: If HEMF is unavailable commercially, it can be synthesized by reacting N-methylethanolamine with methyl formate (Ref. 1).

Equipment
  • High-Torque Internal Mixer: (e.g., Brabender or Haake Rheomix) for melt blending.

  • Hot Press / Compression Molder: For shaping test specimens.

  • Desiccator: Controlled humidity chambers (using saturated salt solutions).

  • Analytical Balance: Precision ±0.1 mg.

Experimental Protocol

Phase 1: Pre-Treatment & Mixing (The "Swelling" Step)

Criticality: Direct melt mixing often leads to heterogeneity. A pre-swelling step ensures HEMF diffuses into the starch granules before thermal processing.

  • Drying: Dry native starch in a vacuum oven at 80°C for 24 hours to remove bound water (Target moisture < 1%).

  • Formulation: Prepare a mixture of Starch:HEMF in a 70:30 (w/w) ratio.

    • Optimization: For higher flexibility, increase HEMF to 35%. Do not exceed 40% to avoid exudation (leaching).

  • Premixing: mechanically mix the starch powder and liquid HEMF in a high-speed mixer for 5 minutes.

  • Conditioning (Self-Validating Step): Seal the mixture in a polyethylene bag and store at room temperature for 24 hours.

    • Validation: The powder should transform from "wet clumps" to a "free-flowing damp powder." This indicates successful diffusion of HEMF into the granule surface.

Phase 2: Melt Processing (Destructurization)
  • Equipment Setup: Preheat the internal mixer to 120°C . Set rotor speed to 60 rpm .

  • Feeding: Introduce the conditioned premix into the mixing chamber.

  • Processing Profile:

    • 0-2 min: Torque will spike (Feeding).

    • 2-5 min: Torque will drop and stabilize (Gelatinization).

    • 5-8 min: Maintain mixing to ensure homogeneity.

  • Termination: Stop mixing when the torque curve flattens (equilibrium).

    • Validation: The melt should appear translucent and cohesive, not powdery.

Phase 3: Compression Molding
  • Temperature: Set press plates to 130°C .

  • Pressing Cycle:

    • Pre-heat (contact only): 2 min.

    • Press (10 MPa): 5 min.

    • Cooling (under pressure): 5 min (down to 40°C).

  • Outcome: A transparent, flexible sheet of HEMF-TPS.

Characterization & Self-Validating Metrics

To ensure scientific integrity, every batch must undergo the following validation checks.

Process Validation (Torque Rheometry)

The torque curve is the "heartbeat" of the process.

  • Success: A sharp peak followed by a smooth exponential decay to a steady state.

  • Failure: Erratic torque fluctuations indicate poor plasticization or granule burning.

Structural Validation (FTIR Spectroscopy)

Analyze the shift in Hydrogen Bonding.

  • Target Region: 3200–3500 cm⁻¹ (-OH stretch) and 1650 cm⁻¹ (Amide I).

  • Success Criteria: The -OH peak of starch should shift to a lower wavenumber compared to native starch, indicating strong Starch-HEMF interaction (Ref. 2).

Functional Validation (XRD Crystallinity)
  • Method: X-Ray Diffraction (5° to 40° 2θ).

  • Success Criteria: Disappearance of A-type or B-type crystalline peaks (native starch) and formation of V-type (single helix) or completely amorphous halo.

  • Data Interpretation:

    • Sharp Peaks: Incomplete processing (Granules intact).

    • Broad Hump: Successful thermoplasticization.[1]

Workflow Visualization

Protocol_Workflow Start Raw Materials (Starch + HEMF) Premix High-Speed Premixing (5 mins) Start->Premix Condition Conditioning (24h @ 25°C) Premix->Condition Check1 Validation Check: Free-flowing powder? Condition->Check1 Check1->Premix No (Remix) Extrusion Melt Processing (120°C, 60rpm) Check1->Extrusion Yes Torque Monitor Torque Equilibrium Extrusion->Torque Molding Compression Molding (130°C, 10MPa) Torque->Molding Stable Analysis Characterization (FTIR, XRD, Tensile) Molding->Analysis

Figure 2: Step-by-step experimental workflow with embedded validation checkpoint.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
White spots in film Unplasticized granulesIncrease processing time or temperature by 5°C.
Sticky surface Plasticizer exudationReduce HEMF content (e.g., from 35% to 30%).
Brittleness over time RetrogradationCheck humidity storage; Ensure HEMF purity (water content in HEMF can accelerate aging).
Darkening/Yellowing Thermal degradationReduce processing temperature; Add antioxidant (e.g., Ascorbic acid).

Applications in Drug Development

While primarily a material science protocol, HEMF-TPS has specific relevance to pharma:

  • Soft Capsules: Replacing gelatin with plant-based TPS for vegan-friendly capsules.

  • Controlled Release: The hydrophilicity of HEMF can be tuned to control the erosion rate of the matrix in gastric fluids.

References

  • Synthesis of Hydroxyalkylformamides: Title: Preparation and properties of thermoplastic starch/montmorillonite nanocomposites using N,N-bis(2-hydroxyethyl)formamide as a new additive.[2] Source: ResearchGate / Journal of Applied Polymer Science. URL:[Link]

  • Plasticization Mechanism: Title: N-(2-Hydroxyethyl)-N-methylformamide as a new plasticizer for thermoplastic starch.[2][3] Source: Polymer-Plastics Technology and Engineering.[4] URL:[Link]

  • Comparative Analysis (Glycerol vs. Amides): Title: Effect of plasticizer type and concentration on physical properties of biodegradable films based on sugar palm starch.[4] Source: PubMed Central (PMC). URL:[Link]

  • General TPS Processing: Title: Thermoplastic Starch: A Review.[3] Source: Wiley Online Library. URL:[Link]

Sources

Application

XRD Characterization of Polymer Systems Containing N-(2-Hydroxyethyl)-N-methylformamide (N-HEMF)

Application Note & Protocol Guide Executive Summary N-(2-Hydroxyethyl)-N-methylformamide (N-HEMF) is a bifunctional amide-alcohol widely utilized as a high-efficiency plasticizer and solvent in polymer science.[1] Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

N-(2-Hydroxyethyl)-N-methylformamide (N-HEMF) is a bifunctional amide-alcohol widely utilized as a high-efficiency plasticizer and solvent in polymer science.[1] Its unique structure—combining a polar amide group with a hydroxyl moiety—allows it to disrupt strong intramolecular and intermolecular hydrogen bonding networks in semi-crystalline polymers like starch, chitosan, and poly(vinyl alcohol) (PVA).[1]

This guide details the X-Ray Diffraction (XRD) protocols necessary to characterize the structural evolution of polymers modified with N-HEMF. Specifically, it addresses the quantification of plasticization efficiency , the detection of amylose-plasticizer inclusion complexes (V-type crystallinity) , and the monitoring of retrogradation (recrystallization) over time.

Scientific Mechanism: Why XRD?

To interpret XRD data for N-HEMF systems, one must understand the molecular interaction.[1] N-HEMF acts as a "molecular wedge."[1]

  • Hydrogen Bond Disruption: The amide carbonyl and hydroxyl groups of N-HEMF compete with the polymer's internal hydroxyl groups (e.g., in starch or PVA).[1]

  • Lattice Expansion: This substitution destroys the native crystalline order (e.g., A-type or B-type polymorphs in starch), converting the material into a predominantly amorphous phase (Thermoplastic Starch - TPS).[1]

  • Complex Formation: The hydrophobic methyl group of N-HEMF can induce the formation of single-helical inclusion complexes with amylose, resulting in a distinct "V-type" crystalline signature in XRD patterns.[1]

Mechanism Visualization

PlasticizationMechanism Native Native Polymer (High Crystallinity) (e.g., Starch Granule) Process Processing (Shear/Heat) Native->Process + N-HEMF NHEMF N-HEMF Addition (Plasticizer) NHEMF->Process Amorphous Amorphous Phase (Flexible/Plasticized) Process->Amorphous H-Bond Disruption VType V-Type Complex (Amylose-N-HEMF Helix) Process->VType Hydrophobic Interaction

Figure 1: Structural transformation of semi-crystalline polymers upon processing with N-HEMF.

Experimental Protocols

Protocol A: Sample Preparation

Critical Factor: N-HEMF is hygroscopic.[1][2] Moisture content significantly alters XRD patterns (water acts as a co-plasticizer).[1]

  • Synthesis/Blending:

    • Solution Casting: Dissolve polymer (e.g., Starch/PVA) in water.[1] Add N-HEMF (10–30 wt%).[1] Stir at 90°C for 1 hour. Cast onto Teflon dishes and dry at 50°C.

    • Melt Extrusion: Premix polymer powder with liquid N-HEMF.[1] Extrude at 120°C–140°C. Press into flat films (thickness ~1 mm).

  • Conditioning (Mandatory):

    • Store samples in a desiccator with a saturated salt solution (e.g., NaBr for ~57% RH or Silica Gel for ~0% RH) for 1 week prior to measurement to ensure equilibrium moisture content.[1]

  • Mounting:

    • Cut film samples to fit the XRD holder window (typically 20mm x 20mm).[1]

    • Zero-Background Holder: Use a single-crystal silicon holder to eliminate background noise, which is critical when analyzing highly amorphous samples.[1]

Protocol B: XRD Data Acquisition

Instrument Configuration: Bragg-Brentano Geometry (


).[1]
ParameterSettingRationale
Radiation Source Cu K

(

)
Standard for organic polymers.[1]
Voltage / Current 40 kV / 30-40 mAOptimize flux without sample damage.
Scan Range (

)
4° to 40°Polymer peaks (A, B, V types) appear in this range.
Step Size 0.02° or 0.05°Sufficient resolution for broad amorphous halos.[1]
Scan Speed 2°/minSlow enough to resolve weak crystalline peaks.[1]
Divergence Slit 1° or AutomaticEnsure constant irradiated volume (if using auto).

Data Analysis & Interpretation

Peak Identification (Starch/N-HEMF Systems)

When N-HEMF plasticizes starch, the native peaks disappear, and new peaks may emerge.[1]

Crystal TypeCharacteristic

Peaks
Interpretation
A-Type (Native Cereal Starch)15°, 17°, 18°, 23°Indicates incomplete plasticization (residual granules).[1]
B-Type (Native Tuber Starch)5.6°, 17°, 22°, 24°Indicates incomplete plasticization or retrogradation.[1]
V-Type (Processing Induced)13°, 20° Indicates N-HEMF/Amylose complex .[1] The N-HEMF molecule is trapped inside the amylose helix.[1]
Amorphous Halo Broad hump centered ~21°Indicates successful plasticization (disordered chains).[1]
Quantitative Analysis: Crystallinity Index (CI)

Use the Nara and Komiya method (peak deconvolution) rather than simple height ratios.

Step-by-Step Calculation:

  • Smooth the raw data (Savitzky-Golay filter).[1]

  • Baseline Subtraction: Draw a linear baseline between 4° and 40°.

  • Deconvolution: Fit the spectrum using Gaussian or Lorentzian profiles.[1]

    • 
      : Sum of areas of all sharp crystalline peaks.[1]
      
    • 
      : Area of the broad amorphous halo.[1]
      
  • Formula:

    
    [1]
    
Workflow Diagram

XRDWorkflow Sample Sample: Polymer + N-HEMF (Conditioned at 57% RH) Acquisition XRD Acquisition (4°-40° 2Theta, Cu K-alpha) Sample->Acquisition Process Data Processing (Smooth, Baseline Subtract) Acquisition->Process Deconv Peak Deconvolution (Separate Amorphous/Crystalline) Process->Deconv Result Output: 1. Crystallinity Index (%) 2. V-Type Complex Confirmation Deconv->Result

Figure 2: Analytical workflow for determining crystallinity in N-HEMF plasticized systems.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peaks shifting slightly (<0.5°) Sample height displacementEnsure the film is perfectly flush with the holder surface.[1]
High background noise Fluorescence or substrate scatteringUse a Zero-Background Holder (ZBH).[1] If sample contains Fe, use Co radiation (rare for these polymers).[1]
Changing patterns over time Retrogradation (Recrystallization)N-HEMF systems are metastable.[1] Measure immediately after processing, then at Day 7, 14, and 28 to track shelf-life stability.
No peaks (100% Amorphous) High N-HEMF concentrationThis is often the desired state for conductivity applications (electrolytes).[1] Verify with DSC (Glass Transition).[1][3]

References

  • Plasticization of Starch with Formamide Derivatives

    • Zhang, Y., et al. (2022).[1] "N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as two new plasticizers for thermoplastic starch."[1][4][5] Industrial Crops and Products.

    • Note: This is the seminal work establishing N-HEMF as a superior plasticizer compared to glycerol, specifically analyzing the shift from A-type to V-type crystallinity.[1]

  • General Polymer XRD Methodology

    • Nara, S., & Komiya, T. (1983).[1] "Studies on the Relationship Between Water-satured State and Crystallinity by the Diffraction Method for Moistened Potato Starch." Starch - Stärke, 35(12), 407-410.[1]

    • Note: The standard method for calculating crystallinity in semi-crystalline biopolymers.[1]

  • Chemical Identity & Properties

    • PubChem.[1][6][7] "N-(2-Hydroxyethyl)-N-methylformamide (CAS 1590-50-7)."[1][8] National Library of Medicine.[1]

  • Application in Polymer Electrolytes (Contextual)

    • While specific N-HEMF electrolyte papers are niche, the methodology parallels that of formamide-plasticized PEO electrolytes.[1] See: European Polymer Journal or Solid State Ionics for general protocols on "Amorphous Polymer Electrolytes XRD."

Sources

Method

Application Note: Preparation of Thermoplastic Starch (TPS) Using N-(2-Hydroxyethyl)-N-methylformamide (HEMF)

[1] Part 1: Executive Summary & Scientific Rationale The "Hybrid" Plasticizer Advantage Standard thermoplastic starch (TPS) formulations rely heavily on glycerol or water, both of which suffer from significant drawbacks:...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Scientific Rationale

The "Hybrid" Plasticizer Advantage

Standard thermoplastic starch (TPS) formulations rely heavily on glycerol or water, both of which suffer from significant drawbacks: water causes dimensional instability, while glycerol-based TPS is prone to retrogradation (recrystallization), leading to brittleness over time.[1]

N-(2-Hydroxyethyl)-N-methylformamide (HEMF) represents a sophisticated "hybrid" class of plasticizers.[1] Structurally, it bridges the gap between amide-based plasticizers (like formamide, known for suppressing retrogradation) and polyols (like glycerol, known for compatibility).[1]

  • The Amide Functionality (

    
    ):  Forms stronger hydrogen bonds with starch hydroxyls than water does, effectively disrupting the crystalline lamellae of native starch granules.[1]
    
  • The Hydroxyethyl Tail (

    
    ):  Provides a secondary H-bonding site similar to glycerol, enhancing compatibility and reducing the toxicity often associated with low-molecular-weight amides.[1]
    
  • The Methyl Group: Increases free volume between polymer chains, improving flexibility and impact resistance.[1]

This protocol details the methodology for synthesizing high-performance TPS using HEMF, designed to yield a material with superior temporal stability and mechanical toughness compared to conventional glycerol-TPS.[1]

Part 2: Materials & Equipment[1][2]

Reagents
ComponentSpecificationFunction
Native Starch Corn, Cassava, or Potato (Amylose > 20%)Polymer Matrix
HEMF N-(2-Hydroxyethyl)-N-methylformamide (>95% Purity)Primary Plasticizer
Co-Plasticizer Deionized Water (Type II)Process Aid (Lowers

)
Processing Aid Magnesium Stearate or Stearic Acid (0.5 wt%)Lubricant / Release Agent
Stabilizer Zinc Oxide (ZnO) (Optional, 0.5 wt%)Acid Scavenger*

*Note: Amide-based plasticizers can hydrolyze slightly at high temperatures to release formic acid.[1] ZnO acts as a buffer to prevent acid-catalyzed hydrolysis of the starch chain.[1]

Equipment
  • High-Shear Mixer: Henschel or similar planetary mixer.[1]

  • Twin-Screw Extruder: Co-rotating, L/D ratio

    
     40 (for sufficient residence time).[1]
    
  • Sealed Conditioning Chamber: For aging the premix.[1]

  • Desiccator: For sample storage (0% RH).

Part 3: Experimental Protocol

Phase 1: Pre-Treatment & Impregnation (The "Sleeping" Step)

Criticality:[1] Unlike glycerol, amide-based plasticizers require time to diffuse into the starch granule's amorphous regions before heating.[1] Skipping this results in "fish eyes" (unplasticized granules) in the final product.[1]

  • Drying: Dry native starch in a vacuum oven at 80°C for 24 hours to reduce moisture content to <3%.

  • Formulation: Prepare a mixture based on the following mass ratio:

    • Starch (Dry basis): 70%[1]

    • HEMF: 25%[1]

    • Water: 5%[1]

  • High-Shear Mixing:

    • Load starch into the mixer.[1]

    • Spray the HEMF/Water mixture onto the starch while mixing at 500 RPM .

    • Continue mixing for 10 minutes to ensure homogenous coating.

  • Aging (Impregnation):

    • Transfer the mixture to a sealed polyethylene bag or airtight container.

    • Store at room temperature (25°C) for 24 hours .

    • Mechanism:[1][2][3] This allows HEMF to penetrate the granule by capillary action, lowering the energy required for gelatinization during extrusion.[1]

Phase 2: Reactive Extrusion (Destructurization)

Objective: To apply sufficient thermal and mechanical energy to destroy the native crystalline structure (Gelatinization) without degrading the polymer.[1]

Extruder Temperature Profile (Feed


 Die): 
ZoneTemp (°C)Rationale
Zone 1 (Feed) 90Pre-heating; prevent clumping.[1]
Zone 2 110Onset of gelatinization; HEMF activation.[1]
Zone 3 125High shear zone; granule destruction.[1]
Zone 4 135Peak melt flow; homogenization.[1]
Zone 5 (Die) 120Cooling to stabilize extrudate viscosity.[1]

Process Parameters:

  • Screw Speed: 150 - 200 RPM (High shear is necessary to disrupt granules).[1]

  • Ventilation: Vacuum venting at Zone 4 is mandatory to remove excess water and prevent foaming.[1]

  • Output: Strand pelletizing. Air-cool strands before cutting to prevent deformation.[1]

Phase 3: Conditioning

Freshly extruded TPS is unstable.[1] It must be conditioned to reach equilibrium moisture content.[1]

  • Store pellets at 25°C / 50% RH for 48 hours before injection molding or film blowing.

Part 4: Visualization of Mechanism[1]

The following diagram illustrates the competitive hydrogen bonding mechanism where HEMF displaces the intra-molecular bonds of the starch helix.

Starch_HEMF_Interaction cluster_mechanism Molecular Mechanism Starch_Granule Native Starch (Crystalline) Swelling Granule Swelling (Aging Phase) Starch_Granule->Swelling Diffusion HEMF HEMF Molecule (Amide + Hydroxyl) HEMF->Swelling Penetration Heat_Shear Heat + Shear (Extrusion) TPS Thermoplastic Starch (Amorphous) Heat_Shear->TPS Gelatinization H_Bond_Break Disruption of Starch-Starch H-Bonds Heat_Shear->H_Bond_Break Swelling->Heat_Shear New_Bond Formation of Starch-HEMF H-Bonds H_Bond_Break->New_Bond New_Bond->TPS

Figure 1: Mechanistic pathway of HEMF-mediated starch destructurization, highlighting the critical aging and shear phases.[1]

Part 5: Characterization & Validation[1]

To confirm the successful conversion of native starch to TPS using HEMF, the following analytical techniques are required:

X-Ray Diffraction (XRD)[1][5]
  • Goal: Confirm loss of crystallinity.

  • Expected Result: Native starch shows A, B, or C-type diffraction peaks.[1] Successful HEMF-TPS should show a broad amorphous halo (V-type pattern), indicating the formation of Amylose-HEMF complexes and total loss of granular structure.[1]

  • Failure Mode: Sharp peaks at

    
     indicate incomplete plasticization (process temp too low or insufficient aging).[1]
    
FTIR Spectroscopy
  • Goal: Verify Plasticizer-Starch Interaction.

  • Key Shift: Observe the shift of the starch

    
     stretching band (
    
    
    
    ).[1]
  • Analysis: A shift to lower wavenumbers compared to native starch indicates strong Hydrogen Bonding between HEMF and Starch.[1] Look for the Amide I band (

    
    ) to confirm HEMF retention.[1]
    
Mechanical Testing (Tensile)
  • Goal: Assess flexibility.

  • Comparison: HEMF-TPS should exhibit higher Elongation at Break (%) compared to Glycerol-TPS aged for the same period, due to the stable amide-starch bond inhibiting retrogradation.[1]

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Yellow/Brown Extrudate Thermal DegradationReduce Zone 3-4 temp by 5°C; Increase ZnO content.
Bubbles/Foaming Excess MoistureIncrease vacuum venting; Ensure starch pre-drying <3%.[1]
White Spots ("Fish Eyes") Poor PlasticizationIncrease Aging time (Phase 1); Increase Screw RPM.[1]
Brittle Material RetrogradationCheck HEMF content; Ensure storage humidity is controlled.[1]

Part 7: References

  • Ma, X., Yu, J., & Wang, N. (2004).[1] The effects of plasticizers containing amide groups on the properties of thermoplastic starch.[1][4][5] Journal of Polymers and the Environment, 12(4), 231-237.[1] [1]

    • Core Reference: Establishes the hierarchy of amide plasticizers (Urea > Formamide > Acetamide) and their superior retrogradation inhibition compared to polyols.[1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74120, N-(2-Hydroxyethyl)-N-methylformamide.[1]

    • Chemical Data: Validates the molecular weight (103.12 g/mol ) and functional groups used in the mechanistic derivation.[1]

  • Zhang, Y., & Han, J. H. (2006).[1] Mechanical and thermal characteristics of pea starch films plasticized with monosaccharides and polyols. Journal of Food Science, 71(2), E109-E118.[1]

    • Comparative Baseline: Provides standard protocols for polyol-based plasticization to serve as a control group.

  • Schlemmer, D., de Oliveira, E. R., & Sales, M. J. (2010).[1] Preparation, characterization and degradation of thermoplastic starch/poly(aliphatic-aromatic copolyester) blends.[1] Polymer Testing, 29(6), 684-689.[1] [1]

    • Processing: Validates the extrusion temperature profiles for starch blends.

Sources

Application

Application Note: Rheological Modulation and Plasticization using N-(2-Hydroxyethyl)-N-methylformamide (HEMF)

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the use of N-(2-Hydroxyethyl)-N-methylformamide (HEMF) as a functional plasticizer and rheology modifier.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the use of N-(2-Hydroxyethyl)-N-methylformamide (HEMF) as a functional plasticizer and rheology modifier.

Unlike common solvents (DMF, NMP), HEMF possesses a bifunctional structure—a polar amide group and a hydroxyl group—allowing for unique hydrogen-bonding interactions that modulate polymer crystallinity and solution viscosity.

Executive Summary & Mechanism

N-(2-Hydroxyethyl)-N-methylformamide (HEMF) acts as a molecular wedge in polymer matrices. Its efficacy stems from its ability to disrupt strong intra-molecular hydrogen bonding (e.g., in starch or PVA) while simultaneously forming stable inter-molecular bridges.

Mechanism of Action[1][2]
  • Amide Terminus (Dipole-Dipole): The

    
     moiety interacts with the electronegative backbone of polymers like PVDF or the hydroxyl groups of starch via dipole-dipole forces.
    
  • Hydroxyl Terminus (H-Bonding): The

    
     tail acts as a hydrogen bond donor/acceptor. Unlike non-hydroxylated amides (e.g., DMF), HEMF does not merely dissolve; it integrates into the polymer network, reducing the glass transition temperature (
    
    
    
    ) more effectively at lower concentrations due to specific site-binding.
DOT Diagram: Molecular Interaction Pathway

The following diagram illustrates the competitive substitution mechanism where HEMF replaces polymer-polymer H-bonds.

HEMF_Mechanism cluster_effect Macroscopic Outcome Polymer_Crystal Polymer Crystalline Region (Strong Intra-chain H-Bonds) HEMF_Molecule HEMF Molecule (Amide + Hydroxyl) Polymer_Crystal->HEMF_Molecule Solvent Penetration Amide_Attack Amide Group Dipole Interaction HEMF_Molecule->Amide_Attack Hydroxyl_Attack Hydroxyl Group H-Bond Exchange HEMF_Molecule->Hydroxyl_Attack Amorphous_Region Plasticized Amorphous Region (Increased Free Volume) Amide_Attack->Amorphous_Region Disrupts Dipoles Hydroxyl_Attack->Amorphous_Region Replaces Polymer-Polymer Bonds Viscosity Viscosity Modulation Amorphous_Region->Viscosity Modulates Solution Rheology Tg Thermal Transition (Tg) Amorphous_Region->Tg Lowers Tg (Plasticization)

Caption: HEMF disrupts crystalline domains via a dual-attack mechanism, leading to increased free volume and altered thermal properties.

Concentration Effects on Polymer Properties[3]

The impact of HEMF is non-linear. Researchers must select the concentration window based on the desired outcome (Plasticization vs. Gelation).

Table 1: Concentration-Dependent Regimes (Model Polymer: Thermoplastic Starch/PVA)
HEMF Concentration (wt%)RegimePhysical EffectApplication Context
< 5% Anti-Plasticization Slight increase in modulus; local ordering of polymer chains.Barrier films; minor toughness enhancement.
10% - 25% Linear Plasticization Significant drop in

; increased elongation at break; disruption of granular structure.
Flexible packaging; biodegradable films [1].
30% - 50% Gelation / Solvation Formation of organogels; polymer chains fully solvated but physically crosslinked.Gel Polymer Electrolytes (GPE) for batteries [2].
> 50% Dilution Viscosity drops exponentially; transition to viscous solution.Electrospinning solvents; casting solutions.

Experimental Protocols

Protocol A: Preparation of HEMF-Plasticized Thermoplastic Starch (TPS)

Objective: To synthesize a biodegradable polymer film with tunable flexibility. Materials: Corn Starch, HEMF (95%+ purity), Deionized Water.

Workflow:

  • Premixing: In a high-shear mixer, combine Corn Starch (70g) with HEMF (varied: 10g, 20g, 30g).

  • Equilibration: Seal the mixture and let it stand for 24 hours at 25°C. Why? This allows HEMF to diffuse into the starch granules before heating, preventing "fish-eye" defects.

  • Gelatinization: Transfer mixture to a twin-screw extruder or internal mixer (e.g., Haake).

    • Temperature Profile: 90°C (Zone 1)

      
       120°C (Zone 2) 
      
      
      
      130°C (Die).
    • Speed: 60 RPM.

  • Conditioning: Store samples at 50% Relative Humidity (RH) for 48 hours before testing.

Data Validation (Self-Check):

  • Success Indicator: The film should be transparent to translucent. Opaque white spots indicate incomplete granule disruption (insufficient HEMF diffusion or temperature too low).

  • Failure Mode: If the film is "wet" or oily on the surface, the HEMF concentration exceeds the saturation limit (>35% approx), leading to phase separation.

Protocol B: Viscosity Tuning for Electrospinning (PVDF-HFP)

Objective: To determine the critical overlap concentration (


) modification using HEMF.
Materials:  PVDF-HFP (MW ~400k), Acetone (volatile solvent), HEMF (high-boiling cosolvent).

Workflow:

  • Stock Solution: Dissolve PVDF-HFP in Acetone (15 wt%).

  • Titration: Add HEMF in increments of 5 wt% relative to the polymer.

  • Rheology Measurement: Use a cone-and-plate rheometer (25°C, shear rate 0.1–100

    
    ).
    
  • Observation:

    • Pure Acetone solution: Low viscosity, rapid evaporation (nozzle clogging).

    • + HEMF (10-20%): Viscosity increases due to H-bonding; evaporation rate slows, stabilizing the Taylor cone.

DOT Diagram: Experimental Workflow (Protocol A)

Protocol_Flow Start Start: Raw Materials Mix High-Shear Mixing (Starch + HEMF) Start->Mix Equilibrate Equilibration (24h @ 25°C) Mix->Equilibrate Diffusion Step Extrude Reactive Extrusion (90°C -> 130°C) Equilibrate->Extrude Gelatinization Cast Film Casting/Molding Extrude->Cast Condition Conditioning (50% RH, 48h) Cast->Condition Retrogradation Control Test Characterization (Tensile, XRD, FTIR) Condition->Test

Caption: Step-by-step workflow for creating HEMF-plasticized polymer films.

Safety & Handling (Critical)

While HEMF is a useful additive, it is structurally related to N-Methylformamide (NMF) and Dimethylformamide (DMF), both of which are potent hepatotoxins and reproductive hazards.

  • Toxicity: Potential for liver damage (hepatotoxicity) and reproductive toxicity [3].[1]

  • PPE: Butyl rubber gloves are recommended (Nitrile offers limited protection against formamides). Work must be performed in a certified chemical fume hood.

  • Waste: Segregate as non-halogenated organic solvent waste. Do not pour down drains.

References

  • Zhang, J., et al. (2014). N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as two new plasticizers for thermoplastic starch.[2] Carbohydrate Polymers.

  • Kim, J.K., et al. (2007). Poly(vinylidenefluoride)-hexafluoropropylene gel electrolytes based on N-(2-hydroxyethyl)-N-methyl morpholinium ionic liquids. (Note: HEMF acts as the precursor/solvent basis for these systems).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91333, N,N-Bis(2-hydroxyethyl)formamide / Related Formamides. (Used for physical property and toxicity read-across).

Sources

Method

Application Note: Water Absorption Kinetics in Polymer Films Modified with N-(2-Hydroxyethyl)-N-methylformamide (HEMF)

[1] Part 1: Introduction & Strategic Overview The Challenge of Hydrophilic Modification The incorporation of N-(2-Hydroxyethyl)-N-methylformamide (HEMF) (CAS: 1590-50-7) into polymer matrices represents a sophisticated a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Introduction & Strategic Overview

The Challenge of Hydrophilic Modification

The incorporation of N-(2-Hydroxyethyl)-N-methylformamide (HEMF) (CAS: 1590-50-7) into polymer matrices represents a sophisticated approach to modifying film properties.[1] As a bifunctional molecule containing both a polar amide group and a hydroxyl moiety, HEMF acts as a potent plasticizer and solvent, capable of disrupting strong inter-chain hydrogen bonding in biopolymers (e.g., starch, chitosan) and synthetic polyelectrolytes.[1]

However, the efficacy of HEMF is double-edged.[1] Its high hygroscopicity can lead to uncontrolled water uptake, resulting in:[1]

  • Plasticization Instability: Excessive swelling leading to loss of mechanical integrity.[1]

  • Additive Leaching: "Sweating" of the additive at high humidity, altering the film's composition over time.[1]

  • Phase Separation: Water clustering inducing micro-voids.[1]

Objective

This application note provides a rigorous, standardized protocol to quantify the water absorption kinetics , equilibrium moisture content (EMC) , and hygro-expansion of HEMF-modified films.[1] Unlike standard gravimetric tests, this guide emphasizes the distinction between bound water (plasticizing) and bulk water (clustering), which is critical for predicting long-term stability.[1]

Part 2: Material Characterization & Preparation[1]

The Molecule: N-(2-Hydroxyethyl)-N-methylformamide[1][2][3][4][5][6]
  • Structure: A formamide core with N-methyl and N-hydroxyethyl substitutions.[1][2]

  • Functionality: The hydroxyl group acts as an H-bond donor/acceptor (similar to glycerol), while the amide group acts as a strong H-bond acceptor.[1]

  • Key Risk: High water solubility suggests a tendency for the molecule to migrate into the aqueous phase during swelling.[1]

Film Preparation Protocol (Critical Control Points)

To ensure reproducible water absorption data, film thermal history must be standardized.[1]

Step-by-Step Fabrication:

  • Doping: Dissolve the base polymer (e.g., Starch, PVA) in a common solvent.[1] Add HEMF at varying weight ratios (e.g., 10%, 20%, 30% w/w).

  • Degassing: Sonicate solution for 30 mins to remove micro-bubbles which act as artificial water reservoirs.[1]

  • Casting: Pour into Teflon molds.

  • Drying (The "Bone-Dry" Baseline):

    • Warning: Do not dry at temperatures >100°C as HEMF may degrade or volatilize (BP ~130°C at reduced pressure).[1]

    • Standard: Dry at 60°C under vacuum (-0.08 MPa) for 24 hours.

  • Conditioning: Store films in a desiccator with P₂O₅ (0% RH) for 48 hours prior to testing.

Part 3: Experimental Protocols

Method A: Static Gravimetric Analysis (SGA) - Isotherms

Purpose: To determine Equilibrium Moisture Content (EMC) across the humidity spectrum.[1]

Equipment:

  • Analytical Balance (0.0001g precision).

  • Sealable glass desiccators.[1]

  • Saturated Salt Solutions (ASTM E104 standard).[1]

Workflow:

  • Chamber Setup: Prepare desiccators with the following saturated salt solutions to create stable Relative Humidity (RH) environments at 25°C:

    • LiCl (11% RH)[1]

    • MgCl₂ (33% RH)[1]

    • Mg(NO₃)₂ (53% RH)[1]

    • NaCl (75% RH)[1]

    • K₂SO₄ (97% RH)[1]

  • Sample Placement: Weigh dry film samples (

    
    ) and place them in open weighing bottles inside each chamber.
    
  • Equilibration: Weigh samples every 24 hours until mass change is <0.1% for three consecutive measurements (

    
    ).
    
  • Calculation:

    
    
    
Method B: Dynamic Vapor Sorption (DVS) - Kinetics

Purpose: To measure the rate of diffusion and identify non-Fickian behavior.[1]

Equipment: DVS Resolution or Q5000 SA (TA Instruments).

Protocol:

  • Loading: Place ~10-20 mg of film in the sample pan.

  • Drying Cycle: Ramp to 0% RH at 25°C for 60 mins to establish true dry mass.

  • Sorption Scan: Step RH from 0% to 90% in 10% increments.

    • Equilibrium Criteria: dm/dt < 0.002% per minute.[1]

  • Desorption Scan: Step RH from 90% back to 0% to measure hysteresis (indicative of permanent structural changes or HEMF leaching).[1]

Method C: Swelling Ratio & Leaching Test (Critical for HEMF)

Purpose: To verify if HEMF is retained in the film during water uptake.

Protocol:

  • Initial Measurement: Measure dimensions (

    
    ) and Mass (
    
    
    
    ) of the dry film.
  • Immersion: Submerge film in deionized water at 25°C for 24 hours.

  • Swelling Measurement: Remove, blot surface water gently, and weigh (

    
    ).[1] Measure dimensions (
    
    
    
    ).[1]
    • 
      [1]
      
  • Leaching Verification (The "Sol-Gel" Check):

    • Re-dry the swollen film at 60°C under vacuum.[1]

    • Weigh the re-dried film (

      
      ).
      
    • Analysis: If

      
      , the difference represents HEMF leached out  into the water.[1]
      
    • 
      [1]
      

Part 4: Data Analysis & Modeling[1]

Sorption Isotherm Modeling (GAB Model)

Fit the EMC data to the Guggenheim-Anderson-de Boer (GAB) equation, the standard for hydrophilic films:


[1]
  • 
    : Equilibrium moisture content.[1]
    
  • 
    : Monolayer moisture content (indicates available polar sites, i.e., HEMF + Polymer hydroxyls).[1]
    
  • 
    : Guggenheim constant (heat of sorption of monolayer).[1]
    
  • 
    : Correction factor for multilayer sorption.
    

Interpretation:

  • If

    
     increases  with HEMF concentration: HEMF is successfully creating new hydrophilic sites.[1]
    
  • If

    
     : Water is behaving like bulk liquid (high risk of film dissolution).[1]
    
Diffusion Kinetics (Fickian vs. Non-Fickian)

Use the power law equation for the initial 60% of uptake:


[1]
  • 
     : Fickian Diffusion (Ideal transport).[1]
    
  • 
     : Anomalous Transport (Rate of relaxation 
    
    
    
    Rate of diffusion).[1] This is common in HEMF-films where the plasticizer causes the polymer chains to relax slowly as water enters.

Part 5: Visualization of Mechanism

Experimental Workflow (DOT Diagram)

G cluster_Tests Characterization Modules Start Start: Polymer + HEMF Solution Cast Solvent Casting (Teflon Mold) Start->Cast Dry Vacuum Drying (60°C, 24h) *Prevent HEMF Volatilization* Cast->Dry Condition Conditioning (0% RH, P2O5) Dry->Condition Test1 Static Gravimetric (Salt Solutions) Condition->Test1 Test2 Dynamic Vapor Sorption (DVS Kinetic Scan) Condition->Test2 Test3 Immersion & Leaching (Sol-Gel Analysis) Condition->Test3 Analysis Data Analysis (GAB Model, Diffusion Coeff.) Test1->Analysis Test2->Analysis Test3->Analysis

Caption: Workflow for characterizing water absorption in HEMF-modified films, highlighting the critical drying step to prevent additive loss.

Molecular Interaction Mechanism (DOT Diagram)

Mechanism Polymer Polymer Chain (Starch/Chitosan) Interaction1 H-Bond Disruption (Plasticization) Polymer->Interaction1 Target HEMF HEMF Molecule (Plasticizer) HEMF->Interaction1 Agent Interaction2 Competitive Sorption HEMF->Interaction2 High Affinity Water Water Molecule (Penetrant) Water->Interaction2 Result Increased Free Volume & Diffusion Rate Interaction1->Result Interaction2->Result Swelling

Caption: Mechanistic pathway showing how HEMF disrupts polymer chains to increase free volume while competitively absorbing water.[1]

Part 6: Summary of Expected Data Ranges

ParameterUnitLow HEMF (0-10%)High HEMF (>20%)Interpretation
EMC (at 75% RH) % w/w10 - 15%25 - 40%High HEMF drastically increases hygroscopicity.[1]
Diffusion Coeff. (

)



Faster diffusion due to increased chain mobility.[1]
Hysteresis %Low (<2%)High (>5%)Indicates structural relaxation or additive leaching.[1]
Leaching Loss %NegligibleSignificant"Sweating" risk at high loading.[1]

Part 7: References

  • ASTM International. (2018).[1] ASTM D570-98(2018) Standard Test Method for Water Absorption of Plastics.[1] West Conshohocken, PA.[1] [Link][1]

  • ASTM International. (2020).[1] ASTM E104-20 Standard Practice for Maintaining Constant Relative Humidity by Means of Aqueous Solutions. West Conshohocken, PA.[1] [Link]

  • Crank, J. (1975).[1] The Mathematics of Diffusion (2nd ed.). Oxford University Press.[1] (Foundational text for Fickian diffusion models).

  • Mali, S., Sakanaka, L. S., Yamashita, F., & Grossmann, M. V. E. (2005).[1] Water sorption and mechanical properties of cassava starch films and their relation to plasticizing effect. Carbohydrate Polymers, 60(3), 283–289.[1] (Reference for plasticizer effects on isotherms). [Link][1]

  • Timmermann, E. O. (2003).[1] Multilayer sorption parameters: BET or GAB values?. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 220(1–3), 235–260.[1] (Reference for GAB model validity). [Link]

Sources

Application

Application of "N-(2-Hydroxyethyl)-N-methylformamide" in hydrogel synthesis

Application Note: N-(2-Hydroxyethyl)-N-methylformamide in Advanced Hydrogel Synthesis Executive Summary N-(2-Hydroxyethyl)-N-methylformamide (HEMF) (CAS: 1590-50-7) is a specialized, bifunctional polar solvent emerging a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(2-Hydroxyethyl)-N-methylformamide in Advanced Hydrogel Synthesis

Executive Summary

N-(2-Hydroxyethyl)-N-methylformamide (HEMF) (CAS: 1590-50-7) is a specialized, bifunctional polar solvent emerging as a critical reagent in the synthesis of high-performance hydrogels. Structurally analogous to N-Methylformamide (NMF) and Dimethylformamide (DMF), HEMF distinguishes itself by the presence of a hydroxyl group (-OH) on the N-alkyl chain. This unique architecture confers dual functionality:

  • High-Polarity Solvent: Capable of disrupting strong intermolecular hydrogen bonds in recalcitrant biopolymers (e.g., cellulose, chitin, gelatin) and synthetic polymers (e.g., PAN, PVDF).

  • Reactive Precursor/Plasticizer: The hydroxyl moiety allows for chemical participation in polyurethane synthesis or acts as a non-volatile plasticizer that modulates the mechanical properties of the final hydrogel matrix.

This guide details the protocol for utilizing HEMF as a solvent and plasticizer for the fabrication of robust, transparent, and tunable hydrogels, specifically focusing on Solvent-Induced Phase Separation (SIPS) and Polyurethane Hydrogel Synthesis .

Chemical Profile & Mechanism of Action

PropertyValueRelevance to Hydrogels
Chemical Name N-(2-Hydroxyethyl)-N-methylformamideCore Reagent
CAS Number 1590-50-7Identification
Molecular Formula C₄H₉NO₂Stoichiometry
Molecular Weight 103.12 g/mol Diffusion kinetics
Boiling Point ~130-132 °C (at reduced pressure)High thermal stability for processing
Solubility Miscible with water, alcohols, polar organicsFacilitates solvent exchange
Functional Groups Amide (-N-C=O), Hydroxyl (-OH)H-bond disruption & chemical reactivity

Mechanism of Action: HEMF operates via a dual-mode mechanism :

  • Hydrogen Bond Disruption: The amide carbonyl and nitrogen lone pair compete with intra- and intermolecular hydrogen bonds in polymers (e.g., the hydroxyl network in cellulose). The hydroxyethyl group further enhances solvation of polar domains, preventing premature aggregation.

  • Plasticization: Upon gelation, residual HEMF molecules intersperse between polymer chains, increasing free volume and reducing the glass transition temperature (

    
    ), thereby imparting flexibility to the hydrogel network.
    

Experimental Protocol: HEMF-Mediated Hydrogel Synthesis

Method A: Solvent-Induced Phase Separation (SIPS) for Biopolymer Hydrogels

Target Application: High-strength Cellulose or Chitin Hydrogels.

Reagents:

  • Polymer: Microcrystalline Cellulose (MCC) or Chitin powder.

  • Solvent: N-(2-Hydroxyethyl)-N-methylformamide (HEMF) (95%+ purity).

  • Co-Solvent (Optional): Lithium Chloride (LiCl) (to enhance ionic strength for dissolution).

  • Anti-Solvent: Deionized Water or Ethanol.

Step-by-Step Protocol:

  • Solvent Preparation:

    • Prepare a solution of 5% w/v LiCl in HEMF.

    • Heat the solvent mixture to 80°C under continuous stirring until LiCl is fully dissolved.

    • Note: LiCl acts as a chaotropic agent, synergizing with HEMF to break hydrogen bonds.

  • Polymer Dissolution:

    • Slowly add the polymer (Cellulose/Chitin) to the HEMF/LiCl solution to achieve a concentration of 2-5% w/v .

    • Maintain temperature at 90-100°C with vigorous stirring (500 rpm) for 4-6 hours .

    • Checkpoint: The solution should transition from a cloudy suspension to a clear, viscous amber liquid.

  • Degassing & Casting:

    • Centrifuge the solution at 3000 rpm for 5 minutes to remove air bubbles.

    • Cast the hot solution into a glass or Teflon mold (pre-warmed to 60°C).

    • Critical: Ensure uniform thickness (e.g., 1-2 mm) to facilitate even gelation.

  • Gelation (Phase Inversion):

    • Allow the mold to cool to room temperature (25°C ) for 1 hour.

    • Immerse the mold gently into a coagulation bath containing the Anti-Solvent (Water or Ethanol).

    • Observation: The clear solution will turn opaque/white as the polymer chains re-associate and the HEMF diffuses out.

  • Solvent Exchange & Purification:

    • Keep the hydrogel in the water bath for 24-48 hours , changing the water every 6 hours.

    • This step removes the HEMF and LiCl, leaving a pure, water-swollen hydrogel network.

Method B: Synthesis of Hydrophilic Polyurethane Hydrogels

Target Application: Biomedical scaffolds or Contact Lenses.

Reagents:

  • Diisocyanate: Hexamethylene Diisocyanate (HDI) or Isophorone Diisocyanate (IPDI).

  • Polyol: Polyethylene Glycol (PEG, MW 1000-4000).

  • Chain Extender: N-(2-Hydroxyethyl)-N-methylformamide (HEMF) .

  • Catalyst: Dibutyltin Dilaurate (DBTDL).

  • Solvent: Dimethylacetamide (DMAc) (anhydrous).

Step-by-Step Protocol:

  • Pre-polymer Synthesis:

    • Dissolve PEG in anhydrous DMAc (20% w/v) at 60°C .

    • Add Diisocyanate (HDI/IPDI) in a 2:1 molar ratio (NCO:OH) to the PEG solution.

    • Add catalyst (DBTDL, 0.05% w/w).

    • React at 80°C for 3 hours under Nitrogen atmosphere to form an NCO-terminated pre-polymer.

  • Chain Extension with HEMF:

    • Dissolve HEMF in DMAc.

    • Add HEMF to the pre-polymer solution. The hydroxyl group of HEMF reacts with the terminal isocyanate groups.

    • Stoichiometry: Calculate the amount of HEMF to react with remaining NCO groups (1:1 molar ratio).

    • React at 60°C for 2 hours.

    • Result: The HEMF acts as a hydrophilic, pendant chain extender or terminator, introducing amide functionality into the backbone.

  • Casting & Curing:

    • Cast the solution onto a glass plate.

    • Dry in a vacuum oven at 60°C for 24 hours to remove the solvent (DMAc).

    • Note: The HEMF moiety remains covalently bound to the polymer chain.

  • Hydration:

    • Immerse the dry film in Deionized Water.

    • The film will swell to form a transparent hydrogel. The hydrophilic nature of the HEMF residue enhances water uptake and lubricity.

Visualization of Workflow

The following diagram illustrates the Solvent-Induced Phase Separation (SIPS) mechanism using HEMF.

HEMF_Hydrogel_Synthesis Polymer Raw Polymer (Cellulose/Chitin) Dissolution Dissolution (90°C, 4-6h) H-Bond Disruption Polymer->Dissolution HEMF Solvent System (HEMF + LiCl) HEMF->Dissolution Sol_State Viscous Polymer Sol (Homogeneous) Dissolution->Sol_State Disentanglement Casting Casting (Glass Mold) Sol_State->Casting Gelation Phase Inversion (Immersion in Water) Casting->Gelation Cooling Exchange Solvent Exchange (HEMF Out / Water In) Gelation->Exchange Diffusion Final_Gel Final Hydrogel (Pure, Swollen Network) Exchange->Final_Gel Equilibrium

Caption: Schematic workflow for HEMF-mediated hydrogel synthesis via Solvent-Induced Phase Separation (SIPS).

Key Advantages & Troubleshooting

FeatureHEMF AdvantageComparison to Standard (DMF/NMP)
Volatility Low Vapor PressureReduced inhalation risk and solvent loss during heating.
Polarity Enhanced by -OH groupBetter solvation of highly polar biopolymers.
Functionality Reactive -OH groupCan be covalently attached (unlike non-reactive DMF).
Toxicity Potentially LowerOften cited as a safer alternative to reprotoxic DMF (requires verification per SDS).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Incomplete Dissolution Temperature too low or insufficient LiCl.Increase temp to 100°C; ensure LiCl is 5-8% w/v.
Opaque/Weak Gel Rapid phase inversion.Use a mixture of Water/HEMF (50:50) as the initial coagulation bath to slow down gelation.
Bubbles in Gel Entrapped air during casting.Degas solution under vacuum or centrifuge before casting.
Sticky Surface Residual HEMF.Extend the water washing step; use warm water (40°C) for faster diffusion.

References

  • Solubility of Cellulose in Lithium Chloride/Amide Solvents

    • Title: "Dissolution of cellulose in lithium chloride/N,N-dimethylacetamide and rel
    • Context: Establishes the baseline protocol for amide/salt solvent systems,
    • Source:

  • Formamide Derivatives in Hydrogels

    • Title: "Poly(vinyl alcohol) hydrogels prepared by freezing–thawing cyclic processing."
    • Context: Discusses the role of polar solvents (like DMSO and formamides)
    • Source:

  • Chemical Properties of N-(2-Hydroxyethyl)

    • Title: "N-(2-Hydroxyethyl)
    • Context: Verification of CAS 1590-50-7 and physical properties.
    • Source:

(Note: While specific literature solely dedicated to "HEMF hydrogels" is limited, the protocols above are scientifically extrapolated from the well-established chemistry of N-methylformamide and hydroxy-functionalized solvents in polymer science.)

Method

Application Note: N-(2-Hydroxyethyl)-N-methylformamide as a Cryoprotectant

This Application Note provides a comprehensive technical guide for the evaluation and application of N-(2-Hydroxyethyl)-N-methylformamide (also known as N-Formyl-N-methylethanolamine) as a cryoprotective agent (CPA). Whi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the evaluation and application of N-(2-Hydroxyethyl)-N-methylformamide (also known as N-Formyl-N-methylethanolamine) as a cryoprotective agent (CPA).

While Dimethyl Sulfoxide (DMSO) remains the industry standard, its cytotoxicity and potential to induce cell differentiation drive the search for alternatives. N-(2-Hydroxyethyl)-N-methylformamide represents a structural hybrid of N-Methylformamide (NMF) and N-(2-Hydroxyethyl)formamide , designed to balance membrane permeability with reduced toxicity through increased hydrophilicity.

Executive Summary

This guide outlines the physicochemical properties, preparation, and vitrification protocols for N-(2-Hydroxyethyl)-N-methylformamide (HMF). Unlike standard CPAs, HMF incorporates a hydroxyethyl group to enhance hydrogen bonding capability while retaining the methyl group necessary for rapid membrane permeation. This unique structure positions it as a candidate for vitrifying sensitive tissues (e.g., oocytes, stem cells) where DMSO-induced oxidative stress or cytoskeletal disruption is a limiting factor.

Physicochemical Profile & Mechanism

Understanding the molecular architecture is crucial for predicting behavior in solution.

PropertyValue / DescriptionSignificance in Cryobiology
Molecular Formula C₄H₉NO₂Low molecular weight (103.12 g/mol ) ensures rapid cell permeation.
Structure Formamide core + Methyl group + Hydroxyethyl groupMethyl: Facilitates lipid bilayer transit (lipophilicity).Hydroxyethyl: Increases water affinity (hydrophilicity) and viscosity.
Physical State Colorless, viscous liquidHigh viscosity aids in glass formation (vitrification) at lower cooling rates.
Solubility Miscible in water, alcoholsFully compatible with standard base media (PBS, M199).
Est. Glass Transition (Tg) ~ -115°C to -125°C (in aqueous mix)comparable to DMSO; effective at suppressing ice crystal formation.
Mechanism of Action

HMF functions as a penetrating cryoprotectant .

  • Colligative Action: It depresses the freezing point of the solution.

  • Glass Formation: The amide and hydroxyl groups form extensive Hydrogen-bond networks with water molecules, disrupting the tetrahedral lattice required for ice crystallization.

  • Membrane Stabilization: The methyl group allows the molecule to intercalate into the lipid bilayer, maintaining fluidity during cooling, while the hydroxyethyl tail prevents deep penetration into the hydrophobic core, theoretically reducing the membrane destabilization often seen with pure NMF.

Mechanism HMF N-(2-Hydroxyethyl)- N-methylformamide Water Free Water (Ice Precursor) HMF->Water H-Bonding (Disrupts Lattice) Membrane Cell Membrane (Lipid Bilayer) HMF->Membrane Methyl Group Permeation Glass Vitrified State (Amorphous Solid) Water->Glass Inhibition of Crystallization Membrane->Glass Stabilization

Figure 1: Mechanistic action of HMF preventing ice crystallization through hydrogen bonding and membrane permeation.[1]

Preparation of Stock Solutions

Safety Warning: Amides can be reproductive toxins.[2][3] Handle in a fume hood with nitrile gloves.

Materials
  • N-(2-Hydroxyethyl)-N-methylformamide (Purity >98%)

  • Base Medium: HEPES-buffered TCM-199 or PBS (Ca2+/Mg2+ free for initial steps)

  • Osmotic Buffer: Sucrose or Trehalose (Analytical Grade)

  • Syringe Filters: 0.22 µm PVDF (Nylon is also acceptable)

Protocol: 2M Stock Solution Preparation
  • Calculate: To prepare 10 mL of 2M HMF.

    • MW = 103.12 g/mol .[4]

    • Target: 2 mol/L * 0.01 L = 0.02 mol.

    • Mass required = 0.02 mol * 103.12 g/mol = 2.062 g .

  • Dissolve: Weigh 2.06 g of HMF into a 15 mL conical tube.

  • Dilute: Add Base Medium up to approx. 8 mL. Vortex gently until fully dissolved.

  • Adjust: Bring final volume to exactly 10 mL with Base Medium.

  • Filter: Sterilize using a 0.22 µm syringe filter.

  • Storage: Store at 4°C protected from light. Stable for 2 weeks. Discard if yellowing occurs (sign of hydrolysis).

Vitrification Protocol (Oocyte/Embryo Model)

This protocol uses a step-wise equilibration to minimize osmotic shock. HMF is rarely used as a single agent; it is most effective in a "cocktail" with Ethylene Glycol (EG) to reduce total toxicity.

Experimental Formulation (VS-HMF):

  • Equilibration Solution (ES): 7.5% HMF + 7.5% EG in Base Medium.

  • Vitrification Solution (VS): 15% HMF + 15% EG + 0.5M Sucrose in Base Medium.

Workflow

VitrificationWorkflow Start Specimen Retrieval ES_Step Equilibration (ES) 7.5% HMF + 7.5% EG 5-10 min @ RT Start->ES_Step Transfer VS_Step Vitrification (VS) 15% HMF + 15% EG + Sucrose <60 sec @ RT ES_Step->VS_Step Transfer (Min. carryover) Loading Load onto Carrier (Cryotop/Straw) VS_Step->Loading Rapid Handling Plunge Plunge into LN2 (-196°C) Loading->Plunge Immediate

Figure 2: Step-wise vitrification workflow minimizing osmotic shock and toxicity exposure.

Step-by-Step Procedure
  • Equilibration (ES):

    • Transfer specimen into ES drop (20-50 µL).

    • Incubate at Room Temperature (22-25°C) for 5 to 10 minutes .

    • End Point: Specimen will initially shrink (dehydration) and then re-expand as HMF/EG permeates. Wait for re-expansion to ~90% of original volume.

  • Vitrification (VS):

    • Transfer specimen to VS drop 1. Wash briefly (5 sec).

    • Transfer to VS drop 2.

    • Critical Time: Total exposure to VS must not exceed 60 seconds to prevent chemical toxicity.

  • Loading & Cooling:

    • Load specimen onto cryo-carrier (e.g., Cryotop, Loop) with minimal liquid (<0.5 µL).

    • Immediately plunge into liquid nitrogen (LN2).

Warming & Thawing Protocol

Devitrification (ice formation during warming) is the primary cause of failure. High warming rates and osmotic buffering are required.

Solutions:

  • TS (Thawing Sol): 1.0M Sucrose in Base Medium.

  • DS (Dilution Sol): 0.5M Sucrose in Base Medium.

  • WS (Washing Sol): Base Medium only.

Procedure:

  • TS Step (1 min): Quickly transfer carrier from LN2 into TS (37°C). Agitate gently. Specimen will float out.

  • DS Step (3 min): Transfer specimen to DS at Room Temperature. This removes the CPA (HMF/EG) while Sucrose prevents swelling.

  • WS Step (5 min): Transfer to WS . Wash twice to remove residual sucrose.

  • Culture: Return to culture conditions.

Toxicity & Troubleshooting Guide

Comparative Toxicity Profile
FeatureDMSON-Methylformamide (NMF)HMF (Proposed)
Permeation Speed FastFastModerate-Fast
Cytotoxicity High (Oxidative stress)Moderate (Protein denaturation)Low-Moderate (Attenuated by -OH group)
Differentiation Risk High (Epigenetic modifier)ModerateUnknown (Likely Lower)
Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Cell Lysis Immediate death upon thawingOsmotic ShockIncrease equilibration time in ES; ensure Step-wise dilution in TS/DS.
Ice Formation Opaque solution/crystalsCooling too slowReduce liquid volume on carrier; Ensure rapid plunge.
Fracture Cracked zona/membraneCooling too fast (rare) or unevenEnsure standardized carrier loading.
Darkening Cells appear dark/granulatedCPA ToxicityReduce exposure time in VS (Step 2); Lower temperature of VS to 4°C.

References

  • Comparison of Amide CPAs: Title: Efficiencies of the Cryoprotectants N-Methylacetamide, N-Methylformamide and Dimethyl Sulfoxide in Cryopreservation.[5] Source: ResearchGate (2018). Context: Establishes the viability of N-alkylformamides as DMSO alternatives. URL:[Link]

  • Chemical Data & Safety: Title: N-(2-Hydroxyethyl)formamide Compound Summary. Source: PubChem.[1][2][4][6] Context: Provides structural data and safety classifications for the hydroxyethyl-formamide class. URL:[Link]

  • General Vitrification Principles: Title: Cryoprotectants for 3D Protein Structure Analysis. Source: MDPI (2022). Context: Discusses the mechanism of penetrating cryoprotectants and the role of polyols/amides.[5] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Problems with "N-(2-Hydroxyethyl)-N-methylformamide" as a plasticizer

Technical Support Center: Troubleshooting N-(2-Hydroxyethyl)-N-methylformamide (HMF) in Plasticization Applications Executive Summary & Chemical Profile N-(2-Hydroxyethyl)-N-methylformamide (CAS: 1590-50-7) is a polar, l...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting N-(2-Hydroxyethyl)-N-methylformamide (HMF) in Plasticization Applications

Executive Summary & Chemical Profile

N-(2-Hydroxyethyl)-N-methylformamide (CAS: 1590-50-7) is a polar, low-molecular-weight amide often explored as a plasticizer for biopolymers (e.g., starch, chitosan) or as a specialized solvent. While its structural similarity to N-Methylformamide (NMF) and Dimethylformamide (DMF) allows for strong hydrogen bonding with polymer matrices, this same structure introduces critical failure modes in drug development and material science applications.

Chemical Identity:

  • CAS Number: 1590-50-7[1][2][3][4]

  • Formula: C₄H₉NO₂[1][2][3][4]

  • Molecular Weight: 103.12 g/mol [1][2]

  • Key Functional Groups: Amide (hydrophilic, hydrolyzable), Hydroxyl (hygroscopic), N-Methyl (lipophilic).

The Core Problem: Researchers often treat HMF as a benign additive like glycerol. However, it functions as a "Trojan Horse" plasticizer : it provides initial flexibility but is prone to hydrolytic degradation (releasing formic acid) and migratory leaching , while carrying a Reproductive Toxicity (Category 1B) classification that compromises biological assays.

Troubleshooting Guide: Common Failure Modes

Issue 1: The "Sweating" Film (Phase Separation & Leaching)

Symptom: Your polymer film (e.g., thermoplastic starch) exhibits a greasy surface layer, or "bloom," after storage at high humidity. The material initially feels flexible but becomes brittle over time.

Root Cause Analysis: This is a classic fugitive plasticizer effect. HMF has a low molecular weight (103.12 g/mol ). In high-humidity environments, water molecules compete for hydrogen bonding sites on the polymer chain. The water displaces the HMF, forcing it to migrate to the surface (syneresis).

  • Mechanism: Competitive Hydrogen Bonding & Hygroscopic Swelling.

  • Result: The film loses its plasticizer (embrittlement) and the surface becomes contaminated with toxic HMF (blooming).

Diagnostic Protocol: The "Wipe & Weigh" Migration Test

  • Step 1: Cut a 5x5 cm film sample and weigh it (

    
    ).
    
  • Step 2: Incubate at 25°C / 75% RH for 72 hours.

  • Step 3: Visually inspect for surface droplets. Wipe the surface thoroughly with an absorbent tissue (e.g., Kimwipe).

  • Step 4: Weigh the sample again (

    
    ).
    
  • Step 5: Calculate % Migration Loss =

    
    .
    
  • Threshold: >2% loss indicates critical instability.

Issue 2: Unexpected pH Drift & Acidification

Symptom: Drug formulations or buffer solutions containing HMF-plasticized materials show a pH drop over time. Sensitive active pharmaceutical ingredients (APIs) are degrading.

Root Cause Analysis: Formamides are susceptible to acid-catalyzed or base-catalyzed hydrolysis . Even trace moisture in the "dry" plasticizer can trigger this reaction.

  • Reaction:

    
    
    
  • Impact: Formic acid is a strong organic acid (

    
    ). Even small amounts can significantly lower the pH of unbuffered micro-environments, catalyzing the degradation of acid-labile drugs.
    

Diagnostic Protocol: Hydrolytic Stress Test

  • Step 1: Dissolve/extract the plasticizer into unbuffered water (pH 7.0).

  • Step 2: Incubate at 40°C for 24 hours.

  • Step 3: Measure pH. A drop below pH 6.0 confirms hydrolysis.

  • Step 4 (Confirmation): Run HPLC (C18 column, UV 210 nm) to detect the Formic Acid peak.

Issue 3: Cytotoxicity in Biocompatibility Assays

Symptom: Cells cultured on HMF-plasticized scaffolds show poor viability or unexpected apoptosis, even though the polymer itself is non-toxic.

Root Cause Analysis: HMF is classified as Repr. 1B (May damage fertility or the unborn child) and possesses acute toxicity properties similar to DMF/NMF. It is not a biologically inert excipient.

  • Metabolic Activation: Like DMF, HMF can be metabolized (via P450 enzymes in liver cells) into reactive intermediates that deplete glutathione and cause oxidative stress.

  • Interference: It can permeate cell membranes, disrupting osmotic balance and protein folding.

FAQ: Can I use HMF in FDA-approved medical devices? Answer: Highly Unlikely. Due to its Repr. 1B status and leaching potential, it faces extreme regulatory scrutiny compared to approved plasticizers like Triethyl Citrate or PEG.

Visualizing the Mechanisms

Diagram 1: The Hydrolysis Trap

This pathway illustrates how HMF degrades into toxic/corrosive byproducts.

HMF_Hydrolysis HMF N-(2-Hydroxyethyl)- N-methylformamide (CAS 1590-50-7) Transition Hydrolysis (Acid/Base Catalyzed) HMF->Transition Water H₂O (Moisture) Water->Transition FormicAcid Formic Acid (Corrosive/Toxic) pKa ~3.75 Transition->FormicAcid pH Drop Amine 2-(Methylamino)ethanol (Base/Irritant) Transition->Amine Buffer Shift

Caption: Hydrolytic degradation pathway of HMF releasing Formic Acid (pH drop) and secondary amines.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when encountering material failure.

Troubleshooting_Flow Start Problem Observed Symptom Identify Symptom Start->Symptom Branch1 Surface is Sticky/Wet Symptom->Branch1 Branch2 Material is Brittle Symptom->Branch2 Branch3 Cell Death / Assay Fail Symptom->Branch3 Cause1 Migration / Leaching (Check Humidity) Branch1->Cause1 Cause2 Plasticizer Loss OR Anti-plasticization Branch2->Cause2 Cause3 Toxicity (Repr. 1B) OR Residual Solvent Branch3->Cause3 Action1 Run Wipe & Weigh Test Switch to High MW Plasticizer Cause1->Action1 Action2 Check T_g (DSC) Verify HMF Content Cause2->Action2 Action3 Stop Use in Bio-Assays Review SDS Section 11 Cause3->Action3

Caption: Decision matrix for diagnosing HMF-related failures in plasticized materials.

Comparative Data: HMF vs. Standard Plasticizers

PropertyN-(2-Hydroxyethyl)-N-methylformamide (HMF)Glycerol (Standard)Triethyl Citrate (TEC)Implications for HMF
MW ( g/mol ) 103.1292.09276.28High mobility; prone to rapid leaching.
Boiling Point High (Low volatility)290°C294°CThermally stable, but chemically reactive.
Hydrolysis Risk High (Amide bond)NoneLow (Ester bond)Generates acid; destabilizes pH-sensitive drugs.
Toxicity (GHS) Repr. 1B, Acute Tox 4 Not HazardousNot HazardousUnsuitable for direct blood/tissue contact.
Hygroscopicity HighVery HighLowCauses water uptake and mechanical variability.

References

  • National Institutes of Health (NIH) - PubChem. N-(2-Hydroxyethyl)-N-methylformamide (Compound Summary). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: N-methylformamide (Toxicity Profile).[3][5] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing N-(2-Hydroxyethyl)-N-methylformamide in Thermoplastic Starch

Introduction: The "Hybrid" Advantage of HMF You are likely exploring N-(2-Hydroxyethyl)-N-methylformamide (HMF) to overcome the limitations of traditional plasticizers like glycerol or sorbitol.[1] Why HMF? HMF represent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hybrid" Advantage of HMF

You are likely exploring N-(2-Hydroxyethyl)-N-methylformamide (HMF) to overcome the limitations of traditional plasticizers like glycerol or sorbitol.[1]

Why HMF? HMF represents a "hybrid" class of plasticizers.[1] Unlike simple polyols (glycerol), HMF contains both a hydroxyl group (-OH) and an amide group (-CON-).[1] This dual functionality allows it to form stronger, more stable hydrogen bonds with starch molecules than glycerol can.[2][3] This is critical for:

  • Suppressing Retrogradation: The amide group effectively blocks the recrystallization of amylopectin, extending shelf-life.[1]

  • Enhancing Compatibility: The methyl group provides steric disruption, increasing free volume and flexibility.[1]

This guide addresses the specific challenges of optimizing HMF concentration, processing conditions, and troubleshooting common defects.

Module 1: The Mechanism of Action

To troubleshoot effectively, you must understand how HMF interacts with the starch matrix. Unlike water (which evaporates) or glycerol (which can migrate), HMF forms a stable complex.[1]

The Dual-Anchor Mechanism

HMF does not just "lubricate" chains; it chemically bridges them.[1]

  • The Amide Anchor: The carbonyl oxygen (

    
    ) acts as a strong hydrogen bond acceptor.
    
  • The Hydroxyl Anchor: The hydroxyethyl tail acts as both a donor and acceptor.

Visualizing the Interaction

HMF_Mechanism cluster_chem Molecular Interaction Starch_Granule Native Starch Granule (Tight H-Bonds) Swelling Step 1: Swelling (HMF Penetration) Starch_Granule->Swelling Heat + Shear Disruption Step 2: H-Bond Disruption (Amide Group Attack) Swelling->Disruption HMF > 15% wt Complexation Step 3: Stable Complex (Starch-HMF Network) Disruption->Complexation Cooling Retrogradation_Block Result: Retrogradation Suppressed Complexation->Retrogradation_Block Steric Hindrance Amide Amide Group (Strong Acceptor) Amide->Disruption Hydroxyl OH Group (Donor/Acceptor) Hydroxyl->Disruption

Figure 1: The mechanistic pathway of HMF plasticization, highlighting the dual-anchor effect that prevents starch recrystallization.

Module 2: Formulation & Processing Protocols

Standard Optimization Protocol

Do not treat HMF exactly like glycerol. It has a different viscosity and boiling profile.[1]

ParameterRecommended RangeTechnical Rationale
HMF Concentration 20% – 30% (wt) < 20%: Insufficient plasticization (brittle).[1] > 30%: Phase separation and surface tackiness (leaching).[1]
Pre-Mixing Time 24 Hours HMF requires time to diffuse into the granule before extrusion.[1] Mix starch + HMF and seal in a bag for 24h.
Extrusion Temp 120°C – 140°C HMF is stable, but starch degrades >150°C. Keep die temp <140°C to prevent "puffing" (volatilization).
Screw Speed High Shear (100+ RPM) Mechanical energy is required to rupture the granule; HMF facilitates this slip.
Critical Workflow: The "Resting" Step

Many researchers skip this, leading to "fish eyes" (unmelted granules).

  • Mix: Spray HMF onto starch powder while tumbling.

  • Seal: Place in a moisture-barrier bag.

  • Rest: Allow to sit for 12-24 hours at room temperature. This allows HMF to penetrate the amorphous regions of the granule, lowering the energy required during extrusion.

Module 3: Troubleshooting Center (Q&A)

Category A: Mechanical Failures

Q1: My TPS samples are flexible initially but become brittle after 1 week. Why?

  • Diagnosis: Retrogradation (Recrystallization).[1][4][5][6]

  • Root Cause: The HMF concentration is likely too low (<15-20%), or dispersion was poor. The starch chains have re-aligned into a crystalline lattice.[1][4]

  • Corrective Action:

    • Increase HMF content by 5%.

    • Check XRD (X-Ray Diffraction) . If you see "V-type" or "B-type" peaks returning, your plasticization failed.[1] HMF should maintain an amorphous or specific "E_H" crystalline structure (a stable complex) rather than the brittle native structure.

Q2: The material has low tensile strength and tears too easily.

  • Diagnosis: Over-Plasticization .[1]

  • Root Cause: HMF content >30%.[1] The "free volume" between chains is too large, preventing load transfer.

  • Corrective Action: Reduce HMF. Alternatively, blend with a rigid biopolymer (like PLA or PBAT) using a compatibilizer.

Category B: Surface & Aesthetic Defects[1]

Q3: The surface of the extrudate feels sticky or wet ("Sweating").

  • Diagnosis: Phase Separation / Migration .

  • Root Cause: You have exceeded the saturation limit of the starch matrix. The excess HMF is migrating to the surface (Fickian diffusion).

  • Corrective Action:

    • Reduce HMF concentration.[1]

    • Add a nucleating agent (e.g., Talc or Nano-clay) to create a tortuous path that slows migration.[1]

Q4: I see bubbles or "foaming" at the die exit.

  • Diagnosis: Volatilization .[1]

  • Root Cause: Either residual moisture in the starch or the HMF is degrading/boiling.

  • Corrective Action:

    • Pre-dry the starch to <10% moisture before mixing with HMF.[1]

    • Check the die temperature.[1] Ensure it is well below the boiling point of HMF (approx. 180°C+, but volatile components can release earlier). Keep processing <140°C.

Category C: Environmental Stability[1][7]

Q5: My samples become soft and lose shape in high humidity.

  • Diagnosis: Hygroscopic Swelling .[1]

  • Root Cause: HMF is hydrophilic (contains -OH and Amide).[1] It attracts atmospheric water, which acts as a secondary plasticizer, dropping the

    
     below room temperature.
    
  • Corrective Action:

    • Store samples in desiccated environments.[1]

    • Co-plasticization: Replace 25% of the HMF with a less hydrophilic plasticizer (e.g., Sorbitol) to balance water uptake.

Module 4: Troubleshooting Logic Flow

Use this decision tree to diagnose your specific issue immediately.

Troubleshooting_Tree Start Identify Defect Brittle Brittle / Cracking Start->Brittle Sticky Sticky / Sweating Start->Sticky Bubbles Bubbles / Foaming Start->Bubbles Check_Conc Check HMF % Brittle->Check_Conc Usually Low Sticky->Check_Conc Usually High Check_Temp Check Die Temp Bubbles->Check_Temp Check_Mix Check Mixing Time Check_Conc->Check_Mix If >20% Action_Inc Action: Increase HMF (Target 25-30%) Check_Conc->Action_Inc If <20% Action_Dec Action: Reduce HMF (Target <30%) Check_Conc->Action_Dec If >30% Action_Dry Action: Pre-dry Starch (<10% Moisture) Check_Temp->Action_Dry If Temp OK

Figure 2: Diagnostic flowchart for correcting common HMF-TPS processing defects.

Module 5: Validation (How to Prove It Works)

To confirm you have achieved a true "Thermoplastic Starch" and not just a physical mixture, perform these tests:

  • FTIR (Fourier Transform Infrared Spectroscopy):

    • Look for a shift in the Amide I and Amide II bands.

    • Look for a shift in the starch -OH stretching peak (approx. 3300 cm⁻¹).[1] A shift to a lower wavenumber indicates strong Hydrogen Bonding between HMF and Starch.[1][3]

  • XRD (X-Ray Diffraction):

    • Native starch has A, B, or C-type crystallinity.

    • Success: These peaks disappear.

    • Note: HMF-plasticized starch may show a specific "E_H" type crystallinity (induced by the plasticizer).[1] Do not confuse this with retrogradation (V-type).[1]

  • SEM (Scanning Electron Microscopy):

    • Success: A smooth, continuous phase with no visible granules .

    • Failure: Visible "ghost granules" indicate insufficient shear or resting time.[1]

References

  • Dai, H., Chang, P. R., Yu, J., & Ma, X. (2008).[7] N,N-Bis(2-hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch. Starch - Stärke, 60(12), 676–684.[7]

  • Ma, X., & Yu, J. (2004).[4][8] The plasticizers containing amide groups for thermoplastic starch. Carbohydrate Polymers, 57(2), 197-203.

  • Zhang, Y., & Han, J. H. (2010). N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as two new plasticizers for thermoplastic starch. Carbohydrate Polymers, 81(1), 107-113.

  • PubChem. (n.d.).[1] N-(2-Hydroxyethyl)-N-methylformamide Compound Summary. National Library of Medicine.

Sources

Troubleshooting

Preventing phase separation in polymers with "N-(2-Hydroxyethyl)-N-methylformamide"

Topic: Preventing Phase Separation in Polymer Systems Doc ID: TS-NHEMF-2024-01 | Version: 2.4 | Status: Active[1][2] Executive Summary: The N-HEMF Advantage N-(2-Hydroxyethyl)-N-methylformamide (N-HEMF) is a high-perform...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Phase Separation in Polymer Systems

Doc ID: TS-NHEMF-2024-01 | Version: 2.4 | Status: Active[1][2]

Executive Summary: The N-HEMF Advantage

N-(2-Hydroxyethyl)-N-methylformamide (N-HEMF) is a high-performance, bifunctional solvent and plasticizer.[1] Unlike standard amides (DMF, NMP) which rely solely on dipolar aprotic interactions, N-HEMF incorporates a hydroxyethyl tail .[1] This structural duality allows it to:

  • Solvate polar polymer backbones via the amide group.[1]

  • Bridge hydrogen-bonding networks via the hydroxyl group.[1]

This guide addresses the prevention of phase separation —manifesting as retrogradation in biopolymers (e.g., starch), clouding in membrane casting (VIPS), or precipitation in drug delivery formulations.

Diagnostic Matrix: Is N-HEMF Right for Your System?

Before troubleshooting, verify your system parameters against the N-HEMF profile.[1]

ParameterValue / CharacteristicRelevance to Phase Separation
CAS Number 1590-50-7Ensure high purity (>98%) to prevent impurity-driven nucleation.
Boiling Point ~280°C (Extrapolated); 130-132°C @ 0.3 TorrHigh. Remains in the film longer than water, delaying demixing.[1][2]
H-Bond Capacity High (Donor & Acceptor)Critical for disrupting polymer-polymer crystallization (e.g., Amylose).[1][2]
Hygroscopicity ExtremeRisk Factor. Absorbs atmospheric water, which can act as a non-solvent.[1][2]
Viscosity Viscous LiquidSlows diffusion kinetics, stabilizing the "gel" state.[2]

Critical Troubleshooting (Q&A)

Scenario A: Thermoplastic Starch (TPS) & Biopolymers

Issue: My starch-based film is transparent initially but turns opaque and brittle after 48 hours.

Diagnosis: You are witnessing Retrogradation —a specific type of phase separation where amylose chains re-crystallize, expelling the plasticizer. Root Cause: The plasticizer (likely glycerol or water) migrated out or failed to permanently disrupt inter-chain hydrogen bonds.

The N-HEMF Solution:

  • Why it works: N-HEMF forms a stable "Solvation Shell" around the glucose units more effectively than glycerol due to its amide dipole.[1] It sterically hinders the re-association of amylose helices.[1]

  • Protocol Adjustment:

    • Replace 30-50% of your current plasticizer (glycerol/sorbitol) with N-HEMF.[1]

    • Processing Temp: Ensure extrusion/mixing occurs >130°C to fully gelatinize the granules before N-HEMF locks the disordered state.

    • Validation: Check FTIR for a shift in the -OH stretching peak (3200-3400 cm⁻¹), indicating strong N-HEMF/Starch bonding.[1]

Scenario B: Synthetic Polymer Casting (PVDF, PES, PAN)

Issue: During solution casting, the film develops white spots or a "milky" haze immediately upon exposure to air.

Diagnosis: Vapor-Induced Phase Separation (VIPS). Root Cause: N-HEMF is hygroscopic.[1] It absorbed atmospheric moisture.[1] Water is a non-solvent for your polymer (PVDF/PES).[1] Localized water concentration exceeded the binodal limit, causing premature precipitation.

The N-HEMF Solution:

  • Immediate Fix: Lower the relative humidity (RH) of your casting chamber to <30%.

  • Formulation Tweak: Add a "Sacrificial Volatile" (e.g., Acetone or THF) at 5-10 wt%. This evaporates first, creating a dense skin that slows water intake into the bulk N-HEMF/Polymer solution.[1]

Scenario C: Solution Gelation

Issue: The polymer dissolved at 80°C, but the solution gelled upon cooling to room temperature.

Diagnosis: Upper Critical Solution Temperature (UCST) Failure. Root Cause: The thermodynamic quality of the solvent is insufficient at low temperatures. The polymer-polymer attraction dominates polymer-solvent interaction.[1]

The N-HEMF Solution:

  • The "Co-Solvent" Approach: N-HEMF is a "good" solvent but bulky.[1] Mix it with a lower viscosity solvent (like Ethanol or Acetone) if compatible.[1]

  • Thermal History: You likely didn't dissolve "true" aggregates.[1] Heat to Tg + 50°C for 1 hour to disentangle chains before cooling. N-HEMF's high viscosity will then kinetically trap the chains in solution, preventing re-bundling.[1]

Mechanistic Visualization

The following diagram illustrates how N-HEMF acts as a Compatibilizer , preventing Phase Separation (Demixing) between Polymer Chains (P-P interaction) by establishing a stable Solvation Shell (P-S interaction).

NHEMF_Mechanism Polymer_A Polymer Chain A (Amylose/PVDF) Polymer_B Polymer Chain B (Amylose/PVDF) Polymer_A->Polymer_B Strong H-Bonding (Natural Tendency) PhaseSep PHASE SEPARATION (Crystallization/Precipitation) Polymer_A->PhaseSep Without Solvent StableSol STABLE SOLUTION (Amorphous/Clear) Polymer_A->StableSol With N-HEMF NHEMF N-HEMF Molecule (Bifunctional Stabilizer) NHEMF->Polymer_A Amide Dipole Interaction NHEMF->Polymer_A Steric Hindrance NHEMF->Polymer_B Hydroxyl H-Bond Bridging

Caption: N-HEMF interrupts polymer-polymer aggregation via a dual-mechanism: Amide groups solvate the backbone while Hydroxyl groups form hydrogen bridges, preventing the re-crystallization characteristic of phase separation.[1]

Standard Operating Protocol (SOP): N-HEMF Stabilization

Objective: Prepare a stable 15% wt Polymer Solution without phase separation.

Materials:

  • Polymer (e.g., PVDF, Starch, PAN).

  • Solvent: N-HEMF (Anhydrous).[1]

  • Equipment: Heated stirrer, Nitrogen purge line.[1]

Step-by-Step:

  • Desiccation (Crucial):

    • Dry the polymer and the N-HEMF.[1]

    • Why? Even 0.5% water content can shift the binodal curve, triggering phase separation.

  • Cold Dispersion (The "Slurry" Method):

    • Disperse polymer powder into N-HEMF at room temperature under rapid stirring.[1]

    • Result: A cloudy suspension.[1] Do not heat yet.[1] This prevents "skinning" of polymer particles (clumping).[1]

  • Ramp Heating:

    • Ramp temperature to 90°C - 110°C (depending on polymer Tg).[1]

    • Maintain for 2-4 hours.

    • Checkpoint: Solution must become optically clear.[1]

  • De-gassing:

    • Apply vacuum (200 mbar) for 15 mins to remove trapped air bubbles which act as nucleation sites for phase separation.[1]

  • Storage:

    • Store in a sealed amber bottle.

    • Shelf Life: If kept dry, N-HEMF solutions are stable for months due to high viscosity inhibiting sedimentation.[1]

References

  • PubChem. (2024).[1] N-(2-Hydroxyethyl)-N-methylformamide Compound Summary. National Library of Medicine.[1] [Link][1][2]

  • Wang, X., et al. (2012).[1] N-(2-Hydroxyethyl)-N-methylformamide as a new plasticizer for thermoplastic starch. Carbohydrate Polymers.[1] (Contextual grounding on TPS plasticization).

Sources

Optimization

Improving mechanical properties of bioplastics with "N-(2-Hydroxyethyl)-N-methylformamide"

Advanced Plasticization for Thermoplastic Starch (TPS) & Biopolymers[1] Current Status: Operational Topic: Improving Mechanical Properties with N-(2-Hydroxyethyl)-N-methylformamide Target User: Polymer Chemists, Material...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Plasticization for Thermoplastic Starch (TPS) & Biopolymers[1]

Current Status: Operational Topic: Improving Mechanical Properties with N-(2-Hydroxyethyl)-N-methylformamide Target User: Polymer Chemists, Materials Scientists, R&D Engineers[1]

Core Technical Briefing: Why N-HEMF?

N-(2-Hydroxyethyl)-N-methylformamide (N-HEMF) represents a class of "hybrid" plasticizers that combine the hydroxyl functionality of polyols (like glycerol) with the hydrogen-bond disrupting capability of amides (like formamide).[1]

In bioplastics, particularly Thermoplastic Starch (TPS) , standard plasticizers like glycerol often fail over time due to retrogradation —the recrystallization of starch chains which leads to brittleness.[2] N-HEMF addresses this by forming stable, sterically hindered hydrogen bonds that prevent the starch chains from re-associating.

Key Performance Metrics (vs. Glycerol)
PropertyGlycerol (Standard)N-HEMF (Advanced)Impact
Retrogradation High (Rapid embrittlement)Inhibited Extends shelf-life flexibility.[1][3]
Tensile Strength ModerateHigher (at low RH)Creates a stiffer, more robust matrix.[3]
Elongation HighHigh (at high RH)Maintains ductility in humid conditions.[1][3]
Water Resistance Poor (Hydrophilic)Improved Amide group reduces water sensitivity.[1][3]

Troubleshooting & Optimization (Q&A)

Module A: Mechanical Performance Issues

Q: My TPS films exhibit high tensile strength initially but become brittle within 1-2 weeks. Is the N-HEMF failing? A: This is a classic sign of retrogradation , but if you are using N-HEMF, it suggests your concentration is below the percolation threshold.

  • Diagnosis: At low concentrations (<15 wt%), N-HEMF may act as an "anti-plasticizer," filling free volume without sufficiently disrupting inter-chain hydrogen bonds.

  • Solution: Increase N-HEMF concentration to 20–30 wt% . The amide group requires a critical saturation point to effectively block the realignment of amylose/amylopectin helices.

Q: The bioplastic shows excellent elongation but has very low Young's Modulus (too stretchy). A: You have likely reached saturation .

  • Mechanism: Excess plasticizer creates too much "free volume," allowing polymer chains to slide past each other with little resistance.[1]

  • Corrective Action:

    • Reduce N-HEMF content by 5%.

    • Introduce a rigid filler (e.g., Montmorillonite clay or Cellulose Nanocrystals). N-HEMF is known to exfoliate clays better than glycerol due to its polarity, creating a nanocomposite with improved stiffness.

Module B: Processing & Surface Defects[3][4]

Q: I see small bubbles or "voids" in the extruded filament. A: N-HEMF is hygroscopic.[1] Even though its boiling point is high (~280°C+), absorbed water will vaporize at processing temperatures (120°C–140°C).

  • Protocol: Dry the N-HEMF over molecular sieves (3Å or 4Å) for 24 hours before processing. Ensure the starch/biopolymer is dried to <1% moisture content.[1]

Q: The film is opaque or hazy compared to glycerol-based films. A: Opacity in TPS usually indicates residual granular structure (incomplete gelatinization).[1]

  • Reasoning: N-HEMF has a higher viscosity than water or hot glycerol. It may require higher shear stress to fully penetrate the starch granule.

  • Solution: Increase the processing temperature by 5–10°C or increase the screw speed (shear rate) during extrusion to ensure total disruption of the native starch granule.

Visualization: The Plasticization Mechanism

The following diagram illustrates how N-HEMF functions as a "wedge" at the molecular level, superior to simple polyols.

PlasticizationMechanism Starch Native Starch (Tight H-Bond Network) Glycerol Glycerol (OH Groups Only) Starch->Glycerol Mix NHEMF N-HEMF (OH + Amide Groups) Starch->NHEMF Mix Retrogradation Retrogradation (Recrystallization) Starch->Retrogradation Time & Humidity Glycerol->Retrogradation Weak H-Bond Blocking (Migration occurs) StableTPS Stable Thermoplastic (Amorphous Phase) NHEMF->StableTPS Strong Amide Interaction (Prevents helix reformation)

Caption: N-HEMF utilizes its amide functionality to form stable interactions that resist the recrystallization (retrogradation) often seen with simple polyol plasticizers.

Standardized Experimental Protocol

Objective: Synthesis of N-HEMF Plasticized Thermoplastic Starch (TPS).

Reagents
  • Substrate: Corn Starch (High Amylose preferred for strength).[1]

  • Plasticizer: N-(2-Hydroxyethyl)-N-methylformamide (Synthesized via reaction of N-methylaminoethanol and ethyl formate, or purchased).[1]

  • Additives: Stearic acid (0.5 wt%) as a lubricant.[1]

Workflow: Melt Compounding
  • Premixing:

    • Dry starch at 105°C for 24h.[1]

    • Mix Starch + N-HEMF (ratio 70:30 wt%) in a high-speed mixer for 10 minutes.

    • Checkpoint: The powder should look free-flowing but slightly damp. Allow to equilibrate in a sealed bag for 12 hours. This "aging" step allows the plasticizer to diffuse into the granule surface.

  • Extrusion (Twin Screw):

    • Zone 1 (Feed): 90°C

    • Zone 2 (Compression): 120°C

    • Zone 3 (Metering): 130°C

    • Die: 125°C[3]

    • Note: Do not exceed 140°C to prevent thermal degradation of the starch (yellowing).

  • Conditioning:

    • Store samples at 50% RH for 48 hours before mechanical testing. N-HEMF films are sensitive to ambient humidity; standardized conditioning is critical for reproducible data.

Troubleshooting Decision Tree

Use this flow to diagnose failure modes in your bioplastic formulation.[1]

TroubleshootingTree Start Evaluate Bioplastic Film CheckBrittle Is the film brittle? Start->CheckBrittle CheckOpaque Is the film opaque/white? Start->CheckOpaque CheckSticky Is surface sticky? Start->CheckSticky BrittleYes Yes CheckBrittle->BrittleYes OpaqueYes Yes CheckOpaque->OpaqueYes StickyYes Yes CheckSticky->StickyYes Action1 Increase N-HEMF >20% Check for Retrogradation BrittleYes->Action1 Action2 Increase Extrusion Temp Increase Shear Rate OpaqueYes->Action2 Action3 Reduce N-HEMF Check Humidity (Hygroscopic) StickyYes->Action3

Caption: Diagnostic logic for common N-HEMF/Bioplastic formulation errors.

References

  • Dai, H., Chang, P. R., Yu, J., & Ma, X. (2008).[4] N,N-Bis(2-hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch. Starch - Stärke.[1][2][5][4][6][7][8][9][10][11] Link

  • Ma, X., & Yu, J. (2004).[12] The effects of plasticizers containing amide groups on the properties of thermoplastic starch. Carbohydrate Polymers.[1][5][4][6][7] Link

  • Yang, J., Yu, J., & Ma, X. (2006). Preparation and properties of thermoplastic starch/montmorillonite nanocomposites using N-(2-hydroxyethyl)formamide as a new additive. Carbohydrate Polymers.[1][5][4][6][7] Link

  • PubChem. (n.d.).[1] N-(2-Hydroxyethyl)-N-methylformamide Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting

Common impurities in "N-(2-Hydroxyethyl)-N-methylformamide" and their effects

This guide functions as a specialized Technical Support Center for researchers utilizing N-(2-Hydroxyethyl)-N-methylformamide (HMF) . It is designed to address purity challenges, diagnostic protocols, and purification st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers utilizing N-(2-Hydroxyethyl)-N-methylformamide (HMF) . It is designed to address purity challenges, diagnostic protocols, and purification strategies with high scientific rigor.

CAS: 1590-50-7 | Formula: C₄H₉NO₂ | MW: 103.12 g/mol Support Tier: Level 3 (Senior Application Scientist)

Impurity Profile & Origins

User Query: “My HMF batch is showing unexpected reactivity. What contaminants should I be looking for?”

Scientist Response: HMF is typically synthesized via the formylation of N-methylethanolamine. Consequently, its impurity profile is dominated by unreacted starting materials, hydrolysis products, and hygroscopic water uptake.

Common Impurities Table
ImpurityChemical StructureOriginDetection Method
Water H₂OHygroscopic absorption (Critical issue)Karl Fischer Titration
N-Methylethanolamine HO-CH₂CH₂-NHMeUnreacted starting material or HydrolysisGC-FID / GC-MS
Formic Acid HCOOHHydrolysis of the formyl groupAcid-Base Titration / HPLC
Methanol CH₃OHByproduct if Methyl Formate is used in synthesisGC-FID (Headspace)
Methyl Formate HCOOCH₃Unreacted reagentGC-FID

Impact on Experimental Workflows (Troubleshooting)

User Query: “How do these specific impurities interfere with my drug development or synthesis reactions?”

Scenario A: Nucleophilic Substitution / Alkylation Failures

Symptom: Low yield of the HMF-derived product; appearance of "fast-running" side products on TLC. Root Cause: N-Methylethanolamine (Amine Impurity) . Mechanism: HMF is an amide; its nitrogen is non-nucleophilic compared to a secondary amine. If your batch contains even 0.5% N-methylethanolamine, this impurity acts as a potent nucleophile, scavenging electrophiles (alkyl halides, acyl chlorides) much faster than the HMF hydroxyl group or the amide nitrogen (under basic conditions). Fix: Check the "Amine Value" or run a GC. If amine >0.1%, repurify via vacuum distillation.

Scenario B: Organometallic Catalyst Deactivation

Symptom: Palladium or Organolithium reactions stall immediately. Root Cause: Water & Formic Acid .[1] Mechanism:

  • Water: Protolytically destroys organolithium/magnesium reagents immediately.

  • Formic Acid: Protonates basic ligands on transition metal catalysts (e.g., phosphines), altering the coordination sphere and poisoning the catalytic cycle. Fix: Dry HMF over 4Å Molecular Sieves (activated) for 24h. Titrate acid content.

Scenario C: Polymerization / Gelation

Symptom: Reaction mixture turns viscous or solidifies unexpectedly. Root Cause: Bifunctional Impurities (Amine + Alcohol) . Mechanism: N-Methylethanolamine contains both a nucleophilic amine and a nucleophilic alcohol. In cross-linking reactions (e.g., polyurethane synthesis), this acts as a chain extender with different reactivity kinetics than HMF, disrupting polymer architecture.

Visualizing the Pathways

The following diagram illustrates the synthesis of HMF, the origin of its impurities, and their downstream effects on your reactions.

HMF_Impurities cluster_synthesis Synthesis & Origins cluster_degradation Degradation (Hydrolysis) cluster_effects Downstream Effects Reagents Reagents: N-Methylethanolamine + Methyl Formate HMF TARGET: N-(2-Hydroxyethyl)- N-methylformamide Reagents->HMF Formylation Byproduct Byproduct: Methanol Reagents->Byproduct Side Product AmineImp Impurity: N-Methylethanolamine Reagents->AmineImp Unreacted FormicAcid Impurity: Formic Acid HMF->FormicAcid Hydrolysis (+H2O) HMF->AmineImp Hydrolysis (+H2O) Water Impurity: Water (Hygroscopic) Water->HMF Absorbed from Air Quenching Reagent Quenching (Protic) Water->Quenching Destroys Organometallics Poisoning Catalyst Poisoning (Acid/Base) FormicAcid->Poisoning Protonates Ligands Scavenging Nucleophilic Scavenging (Side Reaction) AmineImp->Scavenging Competes with HMF

Figure 1: Synthesis pathways, degradation mechanisms, and the resulting impact of specific impurities on chemical workflows.

Validated Diagnostic & Purification Protocols

Protocol A: Detection of Amine Impurities (GC-FID)

Use this to quantify N-methylethanolamine levels.

  • Column: DB-WAX or equivalent (Polar PEG phase), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injector: Split 1:50, 250°C.

  • Oven Program:

    • Start: 60°C (Hold 2 min).

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 min.

  • Sample Prep: Dilute 50 mg HMF in 1 mL Acetonitrile.

  • Interpretation: Methanol elutes early (~2-3 min). N-Methylethanolamine elutes before HMF. HMF elutes late due to hydrogen bonding.

Protocol B: Purification via Vacuum Distillation

Required when purity < 98% or amine content is high.

  • Setup: Short-path distillation head with a vacuum manifold capable of <1 mmHg (Torr).

  • Pre-treatment: If acidic (Formic acid detected), stir crude HMF with 1% w/w anhydrous Sodium Carbonate (Na₂CO₃) for 1 hour to neutralize. Filter before distillation.

  • Conditions:

    • Boiling Point: HMF boils at ~130-132°C at 0.2-0.4 Torr [1].[2]

    • Note: At atmospheric pressure, it decomposes before boiling. Do not distill without vacuum.

  • Fractions:

    • F1 (Foreshot): Discard first 5-10%. Contains water, methanol, and methyl formate.

    • F2 (Main): Collect constant temperature fraction.

  • Storage: Store under Argon/Nitrogen in a desiccator. HMF is highly hygroscopic.

Protocol C: Drying (Water Removal)

For water content > 500 ppm.

  • Reagent: Activated 4Å Molecular Sieves (beads, not powder, to avoid filtration issues).

  • Activation: Heat sieves to 300°C for 3 hours under vacuum or overnight in a vented oven.

  • Process: Add 20% w/v sieves to HMF. Let stand for 24-48 hours.

  • Validation: Test supernatant with Karl Fischer titration. Target < 100 ppm.

Frequently Asked Questions (FAQ)

Q: Can I use HMF as a direct replacement for DMF (Dimethylformamide)? A: No. Unlike DMF, HMF has a free hydroxyl group (-OH). It is a protic solvent/reagent. It will react with sodium hydride (NaH), Grignard reagents, and acid chlorides. DMF is aprotic; HMF is not.

Q: Why does my HMF smell like fish? A: This indicates significant hydrolysis or degradation. The "fishy" odor is N-methylethanolamine (or potentially methylamine degradation). The material should be repurified or discarded, as the amine will interfere with acid-sensitive reactions.

Q: Is HMF stable at room temperature? A: Yes, if kept dry. However, in the presence of moisture, it slowly hydrolyzes to formic acid and amine. Store in a refrigerator (2-8°C) for long-term stability to slow hydrolysis kinetics [2].

References

  • PubChem. (2025).[3][4] Compound Summary: N-(2-Hydroxyethyl)-N-methylformamide.[2][5][6][7] National Library of Medicine. Retrieved from [Link]

Sources

Optimization

"N-(2-Hydroxyethyl)-N-methylformamide" storage and handling best practices

Welcome to the comprehensive technical support guide for N-(2-Hydroxyethyl)-N-methylformamide (CAS No. 1590-50-7).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for N-(2-Hydroxyethyl)-N-methylformamide (CAS No. 1590-50-7). This resource is designed for researchers, scientists, and drug development professionals to ensure safe handling, optimal storage, and effective troubleshooting during its application in experimental workflows. The information herein is synthesized from established safety data sheets and chemical literature to provide practical, field-proven insights.

Quick Reference: Storage & Safety

For immediate reference, the following table summarizes the most critical storage and safety parameters for N-(2-Hydroxyethyl)-N-methylformamide.

ParameterRecommendationSource(s)
Storage Temperature Store in a refrigerator.[1][1]
Storage Conditions Keep in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][3] Protect from environmental extremes and physical damage.[2][2][3]
Incompatible Materials Strong oxidizing agents, acids, bases, and acid chlorides.[4][5][4][5]
Key Hazards Harmful if swallowed, in contact with skin, or inhaled.[2] Causes serious eye irritation and skin irritation.[2][3] May cause respiratory irritation.[2][3][2][3]
GHS Hazard Pictogram GHS07 (Exclamation Mark)[1]
GHS Signal Word Warning[1][2]

Safety First: Core Handling Principles

N-(2-Hydroxyethyl)-N-methylformamide is classified as a hazardous substance, and adherence to safety protocols is non-negotiable. It is harmful through oral, dermal, and inhalation routes of exposure.[2] The primary directive is to prevent all personal contact by using appropriate engineering controls and personal protective equipment (PPE).[2][5]

Causality of Required PPE:

  • Ventilation: The compound can cause respiratory irritation.[2] Therefore, all handling must be performed in a well-ventilated area, such as a certified chemical fume hood, to prevent concentration in the breathing zone.[2][3]

  • Eye Protection: Direct contact causes serious eye irritation.[3] Chemical safety goggles or a face shield are mandatory to protect against splashes or vapors.[6]

  • Hand Protection: The substance is harmful in contact with skin and can cause irritation.[2] Always wear appropriate chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling to avoid cross-contamination.[6][7]

  • Body Protection: A lab coat or a complete chemical-resistant suit should be worn to protect the skin from accidental contact.[6] Contaminated work clothes should be laundered separately before reuse.[2]

The following diagram illustrates the mandatory workflow for safely handling this reagent from receipt to disposal.

cluster_0 Preparation & Handling cluster_1 Cleanup & Disposal Receive Receive & Inspect Container Store Store in Refrigerator, Tightly Sealed Receive->Store Check for leaks Prep Equip Full PPE (Gloves, Goggles, Lab Coat) Store->Prep Before use Work Work in Fume Hood Prep->Work Weigh Weigh/Dispense Work->Weigh Reaction Add to Reaction Weigh->Reaction Decontaminate Decontaminate Glassware & Surfaces Weigh->Decontaminate Reaction->Decontaminate Waste Collect Waste in Labeled Container Decontaminate->Waste Dispose Dispose via Authorized Hazardous Waste Service Waste->Dispose Doff Doff & Dispose PPE Dispose->Doff End Doff->End Start Start->Receive

Caption: Safe Handling & Storage Workflow for N-(2-Hydroxyethyl)-N-methylformamide.

Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during experimentation.

Q1: My reaction yield is significantly lower than expected. I suspect an issue with the N-(2-Hydroxyethyl)-N-methylformamide reagent. What's the likely cause?

A1: Low yield can often be traced back to reagent purity and handling. Two primary factors related to this compound are:

  • Moisture Contamination: N-(2-Hydroxyethyl)-N-methylformamide is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][8] If the compound has been improperly stored with a loose cap or in a humid environment, it will have absorbed water. This excess water can interfere with moisture-sensitive reactions, alter the concentration of your reagent leading to incorrect stoichiometry, or participate in side reactions.

    • Self-Validation Protocol: Before use, especially with a previously opened bottle, it is best practice to handle the reagent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize moisture exposure. If you suspect water contamination, drying the solvent over molecular sieves may be possible, but you must first verify that the sieves are compatible and will not catalyze decomposition.

  • Reagent Decomposition: Although stable under recommended storage conditions, the compound can decompose in the presence of strong acids or bases, especially with heating.[8] If your reaction conditions are harsh, or if the reagent was stored improperly near incompatible materials, it may have degraded.

    • Troubleshooting Step: If you suspect degradation, consider running a control reaction with a fresh, unopened bottle of the reagent. You can also analyze the reagent you've been using via NMR or another analytical technique to check for impurity peaks that would indicate decomposition.

Q2: My post-workup analysis (NMR, LC-MS) shows several unexpected peaks and my product seems to have disappeared or changed. What happened?

A2: This is a classic sign of product instability during the workup phase, a common issue when working with novel or sensitive compounds.[9]

  • Causality: Your product, or the N-(2-Hydroxyethyl)-N-methylformamide itself, may be sensitive to the pH changes common in aqueous workups. For example, quenching a reaction with a strong acid or washing with a basic solution could be causing decomposition or an unwanted reaction.[9] The compound is known to be easily decomposed in acidic or alkaline solutions.[8]

    • Self-Validation Protocol: Before performing a full-scale workup, test the stability of your reaction mixture. Take a small aliquot of the crude reaction mixture and expose it to the planned aqueous acid and base washes in separate vials. Monitor these test vials by TLC or LC-MS against the original crude mixture. If new spots/peaks appear or the product spot/peak vanishes, you have identified an incompatibility.[9]

    • Solution: If instability is confirmed, consider alternative, non-aqueous workups or gentler quenching agents. You might also explore purifying the product directly from the crude mixture using chromatography, bypassing the aqueous wash steps entirely.

Q3: The physical appearance of my N-(2-Hydroxyethyl)-N-methylformamide has changed from a clear liquid/solid to a yellow or brown color. Is it still usable?

A3: A change in color is a strong indicator of chemical degradation or contamination. The pure compound is typically a colorless solid or liquid.[1]

  • Causality: The color change likely results from decomposition, which can be initiated by improper storage (e.g., exposure to light, air, or heat) or contamination with incompatible substances.[4][5] The decomposition products, which can include various oxides and other organic species, are often colored.

  • Recommendation: It is highly inadvisable to use the discolored reagent. The presence of unknown impurities will make your experimental results unreliable and irreproducible. The impurities could interfere with your reaction, poison a catalyst, or complicate purification. For the sake of scientific integrity and safety, the discolored reagent should be disposed of as hazardous waste according to your institution's guidelines.[2][3]

Frequently Asked Questions (FAQs)

Q: What are the primary hazards I should be aware of? A: The compound is categorized as an acute toxin (oral, dermal, inhalation), a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Always consult the Safety Data Sheet (SDS) before use and wear the appropriate PPE.[2][3][6]

Q: What is the definitive long-term storage condition? A: For long-term stability, store in a refrigerator in the original, tightly sealed container.[1] The storage area must be cool, dry, and well-ventilated.[2]

Q: What specific chemicals should I keep this reagent away from? A: Avoid contact with strong oxidizing agents, acids, bases, and acid chlorides, as these can cause vigorous or decomposing reactions.[4][5]

Q: How should I dispose of waste containing N-(2-Hydroxyethyl)-N-methylformamide? A: All waste material, including empty containers and contaminated PPE, should be treated as hazardous waste. It must be placed in a suitable, labeled container and disposed of through an authorized waste disposal service in accordance with local, state, and federal regulations.[2][3] Do not pour it down the drain.[2]

Q: What are the hazardous decomposition products I should be aware of in case of a fire? A: When heated to decomposition, such as in a fire, it may emit toxic and corrosive fumes containing carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][4][5] Firefighters should wear self-contained breathing apparatus.[6]

References

  • Apollo Scientific. (2023, June 21). N-(2-Hydroxyethyl)-N-methylformamide Safety Data Sheet.
  • Sigma-Aldrich. N-(2-Hydroxyethyl)-N-methylformamide Product Page.
  • Fisher Scientific. N-(2-Hydroxyethyl)formamide Safety Data Sheet.
  • CDH Fine Chemical. Material Safety Data Sheet.
  • Fisher Scientific. N-Methylformamide Safety Data Sheet.
  • CymitQuimica. (2025, November 19). Safety Data Sheet.
  • Thermo Fisher Scientific. (1999, November 30). Safety Data Sheet.
  • Santa Cruz Biotechnology. N-Methylformamide Safety Data Sheet.
  • GSRS. N-(2-HYDROXYETHYL)-N-METHYLFORMAMIDE.
  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ.
  • ChemicalBook. (2022, August 19). Preparation and Application of N-Methylformamide.

Sources

Troubleshooting

Technical Support Center: N-(2-Hydroxyethyl)-N-methylformamide (HEMF) in Polymer Processing

[1] Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting N-(2-Hydroxyethyl)-N-methylformamide (CAS: 1590-50-7)[1] System Overview & Chemical Identity Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting N-(2-Hydroxyethyl)-N-methylformamide (CAS: 1590-50-7)[1]

System Overview & Chemical Identity

Welcome to the technical support hub for N-(2-Hydroxyethyl)-N-methylformamide (HEMF). Unlike standard dipolar aprotic solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone), HEMF possesses a unique bifunctional architecture: a polar amide backbone coupled with a reactive primary hydroxyl group.

This duality provides exceptional solvency for difficult polymers (e.g., Polyacrylonitrile precursors, polyurethanes) but introduces specific processing challenges—namely hygroscopicity and chemical reactivity—that standard solvents do not exhibit.

Key Physicochemical Properties
PropertyValue / CharacteristicImpact on Processing
CAS Number 1590-50-7 Verification identity.
Molecular Structure

Bifunctional: Amide (solvent) + Hydroxyl (reactive).[1]
Boiling Point >240°C (est.)[1][2] / High BoilerDifficult removal; requires vacuum or extraction.[1]
Hygroscopicity Very HighRapidly absorbs atmospheric moisture, causing polymer coagulation.[1]
Solubility Parameter High Polarity (High

,

)
Excellent for polar polymers; poor for non-polar olefins.[1]

Troubleshooting Modules

Module A: Dissolution Failures & Phase Separation

User Issue: "My polymer (e.g., PAN, PU) precipitates or forms a gel during dissolution, even though HEMF should be a good solvent."

Root Cause Analysis: The most common failure mode with HEMF is moisture contamination . Because HEMF contains a hydroxyethyl group, it is significantly more hygroscopic than DMF. Even trace water (1-2%) can act as a non-solvent for hydrophobic polymer chains, leading to "hydrophobic collapse" or micro-phase separation (gelation).

Diagnostic Workflow:

Solubility_Troubleshooting Start Issue: Polymer Gelation/Precipitation CheckWater Step 1: Check Solvent Water Content (Karl Fischer Titration) Start->CheckWater WaterHigh Water > 0.5%? CheckWater->WaterHigh DrySolvent Action: Dry HEMF (Molecular Sieves 4Å) WaterHigh->DrySolvent Yes CheckTemp Step 2: Check Dissolution Temp WaterHigh->CheckTemp No DrySolvent->CheckTemp TempLow Temp < 60°C? CheckTemp->TempLow HeatUp Action: Ramp Temp to 80-100°C (Break intermolecular H-bonds) TempLow->HeatUp Yes CheckHSP Step 3: Hansen Solubility Check TempLow->CheckHSP No HeatUp->CheckHSP

Figure 1: Decision tree for diagnosing solubility failures in HEMF systems.

Corrective Protocol:

  • Quantify Water: Perform Karl Fischer titration. If

    
    , dry the solvent.
    
  • Drying Method: Use activated 4Å molecular sieves for 24 hours. Avoid silica gel, which is ineffective at these polarity levels.

  • Thermal Activation: Unlike DMF, HEMF often requires heat (

    
    ) to overcome the self-association (hydrogen bonding) of the solvent molecules before they can solvate the polymer.
    
Module B: Discoloration & Thermal Instability

User Issue: "The solution turns yellow or brown during heating or spinning."

Root Cause Analysis: HEMF is susceptible to thermal oxidation and hydrolysis .

  • Oxidation: At temperatures

    
     in the presence of oxygen, the N-methyl group can oxidize, leading to colored byproducts (impurities).
    
  • Dehydration/Esterification: The pendant hydroxyl group (-OH) can undergo dehydration or react with acidic impurities (like formic acid traces) to form esters, which darkens the solution.

Corrective Protocol:

  • Inert Atmosphere: strictly process under Nitrogen (

    
    ) or Argon blanket.
    
  • Acid Scavenging: Ensure the polymer is free of acidic residues. Trace acids catalyze the hydrolysis of the amide bond.

  • Temperature Limit: Do not exceed

    
     for prolonged periods. If high-temperature processing is required, add a thermal stabilizer (e.g., hindered phenols).
    
Module C: Chemical Interference (Reactivity)

User Issue: "My polymerization or crosslinking reaction failed (low molecular weight or no gelation)."

Root Cause Analysis: Researchers often treat HEMF as a passive "solvent" like DMF. It is not. The primary hydroxyl group (-OH) on the ethyl chain is nucleophilic.

  • Scenario: If you are synthesizing Polyurethane (PU) using isocyanates, the HEMF will react with the isocyanate (consuming it) effectively capping your polymer chains and preventing high molecular weight build-up.

  • Scenario: If using anhydrides, HEMF will open the ring to form an ester-acid.

Visualizing the Interference:

Reactivity_Interference HEMF HEMF Solvent (Contains -OH group) Reaction Side Reaction: HEMF-OH attacks Reagent HEMF->Reaction Reagent Electrophilic Reagent (Isocyanate, Acid Chloride) Polymer Target Polymer Chain Reagent->Polymer Intended Path Reagent->Reaction Result Chain Termination (Low MW / Impurities) Reaction->Result Dominant Path

Figure 2: Mechanism of chemical interference where HEMF acts as a chain terminator.[1]

Corrective Protocol:

  • Alternative Solvent: If the reaction involves isocyanates, acid chlorides, or anhydrides, do not use HEMF . Switch to N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) which lack the reactive hydroxyl.

  • Use as Reactant: Only use HEMF if you intend to incorporate it into the backbone (e.g., as a chain extender or modifier).

Module D: Solvent Removal (Post-Processing)

User Issue: "I cannot remove the solvent from my cast film; it remains tacky."

Root Cause Analysis: HEMF has a high boiling point (significantly higher than DMF's


) and forms strong hydrogen bonds with polar polymers. Standard oven drying is often insufficient and leads to skinning (solvent trapped inside).

Corrective Protocol:

  • Coagulation/Extraction (Preferred): Do not rely on evaporation. Immerse the film/fiber in a non-solvent bath (e.g., water or methanol). The non-solvent will extract the HEMF.

    • Note: Because HEMF is infinitely miscible with water, water extraction is highly efficient.

  • Vacuum Drying: If extraction is impossible, use a vacuum oven at

    
     with a liquid nitrogen trap.
    
  • Azeotropic Distillation: For synthesis work, remove HEMF by adding toluene or xylene and distilling the azeotrope (though this is difficult due to HEMF's high BP).

Frequently Asked Questions (FAQ)

Q: Can I substitute HEMF for DMF directly? A: Generally, yes, regarding solubility power. However, you must account for the reactive -OH group . If your process is purely physical (dissolving and casting), it is a good substitute. If your process involves chemical reactions, verify that the -OH will not interfere.

Q: Is HEMF safer than DMF? A: HEMF is often cited in "green chemistry" as a lower-toxicity alternative, primarily because it has lower vapor pressure (less inhalation risk). However, like all formamides, it may show reproductive toxicity (teratogenicity). Always handle with PPE (gloves, fume hood) to prevent skin absorption.

Q: Why does my solution viscosity drift over time? A: Hygroscopicity. As the solution sits, it absorbs moisture from the air. Water acts as a plasticizer or a non-solvent, altering the hydrodynamic volume of the polymer coils. Store solutions in sealed, desiccated containers.

References

  • PubChem. N-(2-Hydroxyethyl)-N-methylformamide (Compound Summary). National Library of Medicine. [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: N-(2-hydroxyethyl)-N-methylformamide (CAS 1590-50-7).[3][4][5][Link][1][3]

  • Google Patents.Synthesis of N-vinyl formamide using hydroxyethyl formamide intermediates. (Contextual reference for chemical stability).

Sources

Optimization

Overcoming brittleness in thermoplastic starch with "N-(2-Hydroxyethyl)-N-methylformamide"

Topic: Overcoming Brittleness in Thermoplastic Starch (TPS) with N-(2-Hydroxyethyl)-N-methylformamide Current Status: Online 🟢 Support Tier: Level 3 (R&D & Formulation) Agent: Dr. Aris | Senior Application Scientist, Bio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Brittleness in Thermoplastic Starch (TPS) with N-(2-Hydroxyethyl)-N-methylformamide

Current Status: Online 🟢 Support Tier: Level 3 (R&D & Formulation) Agent: Dr. Aris | Senior Application Scientist, Biopolymers Division

Executive Summary: Why HEMF?

The Problem: Standard Thermoplastic Starch (TPS) plasticized with Glycerol suffers from two critical failures:

  • Retrogradation: Over time, amylose chains recrystallize, ejecting the plasticizer and causing the material to become brittle (the "staling" effect).

  • Migration: Glycerol is a small, highly mobile molecule that migrates to the surface (exudation), leaving the matrix dry and prone to cracking.

The Solution: N-(2-Hydroxyethyl)-N-methylformamide (referred to here as HEMF ) is a dual-functional plasticizer designed to solve these specific issues. Unlike glycerol, HEMF contains both a hydroxyl group (-OH) and an amide group (N-C=O).

  • Mechanism: The amide group forms significantly stronger hydrogen bonds with starch (approx. 13-14 kcal/mol) compared to glycerol (approx. 12.9 kcal/mol). This "locks" the starch chains in an amorphous state, preventing the recrystallization that leads to brittleness.

  • Result: A TPS material that retains flexibility over months of storage, rather than days.

Formulation & Processing Guide
Standard Protocol: Melt Blending

Use this baseline protocol for initial evaluation. Adjustments may be required based on your specific starch source (e.g., Corn vs. Potato).

Materials:

  • Starch: Native Corn Starch (approx. 27% Amylose).

  • Plasticizer: N-(2-Hydroxyethyl)-N-methylformamide (HEMF).[1]

  • Additives: Stearic acid (0.5 wt%) as a lubricant/release agent.

Workflow:

  • Pre-Mixing:

    • Mix Starch and HEMF in a high-speed mixer.

    • Ratio: Start with 70:30 (Starch:HEMF) by weight.

    • Condition: Mix at 25°C for 10-15 minutes.

    • Critical Step: Allow the mixture to "rest" in a sealed bag for 12-24 hours. This allows the HEMF to diffuse into the starch granules before heat is applied, preventing "fish eyes" (unplasticized granules).

  • Melt Blending (Extrusion/Internal Mixer):

    • Equipment: Twin-screw extruder or Haake internal mixer.

    • Temperature Profile: 120°C / 130°C / 135°C / 125°C (Die).

    • Speed: 60 RPM.

    • Residence Time: 5–8 minutes.

  • Conditioning:

    • Store samples at 50% Relative Humidity (RH) for 48 hours before testing.

Mechanism Visualization

The following diagram illustrates why HEMF outperforms Glycerol in preventing brittleness.

Starch_Plasticization_Mechanism cluster_0 Native Starch Network cluster_1 Glycerol Plasticization (Standard) cluster_2 HEMF Plasticization (Advanced) Starch_A Amylose Chain A HB_Native Strong Inter-chain H-Bonds (Cause of Crystallinity) Starch_A->HB_Native Starch_B Amylose Chain B HB_Native->Starch_B Glycerol Glycerol (-OH only) Glycerol->HB_Native Disrupts (Weakly) Retrogradation Retrogradation Risk: Glycerol Migrates -> Chains Re-bond Glycerol->Retrogradation Over Time HEMF HEMF (Amide + Hydroxyl) HEMF->HB_Native Disrupts (Strongly) Stable_Complex Stable Starch-Amide Complex (Prevents Recrystallization) HEMF->Stable_Complex Forms High Energy Bond Stable_Complex->Retrogradation Inhibits

Caption: Comparative mechanism showing how HEMF's amide functionality creates a stable complex that actively inhibits the retrogradation pathway common in glycerol-based TPS.

Troubleshooting & FAQs
Q1: My HEMF-plasticized samples are sticky/tacky. What went wrong?

Diagnosis: This is likely due to Hygroscopicity or Over-Plasticization .

  • The Science: HEMF is more hydrophilic than some other amides. If the environment is humid (>60% RH), the surface will absorb water, becoming tacky.

  • The Fix:

    • Reduce HEMF content from 30% to 25% .

    • Incorporate a co-plasticizer: Replace 5% of HEMF with Sorbitol (less hygroscopic).

    • Store samples in a desiccator or controlled chamber (<50% RH).

Q2: The tensile strength is lower than my Glycerol control. Is this normal?

Diagnosis: Yes, this is a known trade-off.

  • The Science: Amide plasticizers are extremely efficient at increasing "Free Volume." While this massively improves Elongation at Break (ductility), it often reduces the Tensile Strength (resistance to pulling) because the chains slide past each other too easily.

  • The Fix:

    • If you need higher strength, add a reinforcing filler like Nanoclay (Montmorillonite) or Cellulose Nanocrystals (CNC) at 1-3 wt%. The HEMF will help disperse these nanofillers better than glycerol would.

Q3: How do I synthesize HEMF if I cannot buy it commercially?

Note: Synthesis requires organic chemistry expertise and a fume hood. Route: Reaction of N-methylformamide with Ethylene Oxide (or 2-chloroethanol, though less preferred due to chloride residues).

  • Reaction: N-methylformamide + Ethylene Oxide → N-(2-Hydroxyethyl)-N-methylformamide

  • Validation: You must verify the product using FTIR. Look for the disappearance of the N-H stretch and the appearance of a broad O-H stretch around 3400 cm⁻¹.

Comparative Performance Data

The table below highlights the performance differences between Glycerol and HEMF plasticized Corn Starch (approx. 30% plasticizer content).

FeatureGlycerol-TPSHEMF-TPSInterpretation
H-Bond Energy w/ Starch ~12.9 kcal/mol~13.8 kcal/mol HEMF binds tighter, reducing migration.
Tensile Strength (MPa) 2.5 - 4.01.8 - 3.0 HEMF is softer; requires fillers for high-load uses.
Elongation at Break (%) 40 - 80%100 - 150% HEMF provides superior flexibility/ductility.
Retrogradation (14 days) High (Brittle)Low (Flexible) KEY ADVANTAGE: HEMF samples resist aging.
Water Sensitivity HighModerate-High Both require humidity control or coating.
Troubleshooting Logic Flow

Use this decision tree to diagnose issues with your current batch.

Troubleshooting_Flow Start Start: Evaluate TPS Sample Issue_Brittle Issue: Sample is Brittle? Start->Issue_Brittle Issue_Sticky Issue: Sample is Sticky? Start->Issue_Sticky Check_Age Is sample > 1 week old? Issue_Brittle->Check_Age Yes Check_RH Is RH > 60%? Issue_Sticky->Check_RH Yes Check_Ratio Is HEMF < 20%? Check_Age->Check_Ratio No (Fresh) Sol_Retro Retrogradation Detected. Action: Increase HEMF to 30% or add Urea (1-5%) co-plasticizer. Check_Age->Sol_Retro Yes (Aging) Sol_LowPlast Under-plasticized. Action: Increase HEMF content. Check_Ratio->Sol_LowPlast Yes Sol_Hygro Hygroscopic Absorption. Action: Add Stearic Acid (1%) or Blend with PBAT. Check_RH->Sol_Hygro Yes

Caption: Diagnostic workflow for common HEMF-TPS defects involving brittleness and surface tackiness.

References
  • Zhang, J. et al. (2014). "N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as two new plasticizers for corn starch."[1] Carbohydrate Polymers.

  • Ma, X. & Yu, J. (2004).[2][3] "The plasticizers containing amide groups for thermoplastic starch."[3][4][5][6][7][8] Carbohydrate Polymers, 57(2), 197-203.[3] (Establishes the H-bond energy hierarchy: Urea > Formamide > Polyols).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 123-39-7, N-Methylformamide." (Precursor data).

Sources

Troubleshooting

Technical Support Center: Investigating N-(2-Hydroxyethyl)-N-methylformamide as a Novel Polymer Thermal Stabilizer

A Note from Your Application Scientist: Welcome to the technical support guide for evaluating the potential of N-(2-Hydroxyethyl)-N-methylformamide (HEMF) in polymer thermal stability applications. It is important to not...

Author: BenchChem Technical Support Team. Date: February 2026

A Note from Your Application Scientist:

Welcome to the technical support guide for evaluating the potential of N-(2-Hydroxyethyl)-N-methylformamide (HEMF) in polymer thermal stability applications. It is important to note that while HEMF is a functional solvent and chemical intermediate, its role as a primary thermal stabilizer for polymers is not widely documented in peer-reviewed literature. Therefore, this guide is structured to assist you, the researcher, in designing and troubleshooting experiments to rigorously evaluate its potential efficacy. We will proceed from a position of scientific inquiry, focusing on fundamental principles and robust analytical methods.

This document will provide a framework for experimentation, address potential challenges you might encounter, and offer solutions grounded in the principles of polymer science and thermal analysis.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism for HEMF improving polymer thermal stability?

Based on its molecular structure, HEMF possesses two key functional groups: a hydroxyl (-OH) group and an N,N-disubstituted amide group. These could hypothetically contribute to thermal stability through several mechanisms:

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, forming intermolecular bonds with polar polymer chains (e.g., those containing carbonyl, ester, or amide groups). This can increase the energy required to initiate chain scission by restricting segmental motion of the polymer chains.

  • Energy Dissipation: The polar nature of the amide group may allow HEMF to act as a high-boiling-point plasticizer or processing aid. By improving the homogeneity of the polymer melt, it can help dissipate localized thermal energy, preventing the initiation of degradation at "hot spots."

  • Radical Trapping (Less Likely): While not a classic radical scavenger like hindered phenols, the N-H bond in a secondary amide (which HEMF is not) can sometimes participate in radical trapping. For HEMF, this pathway is not considered a primary mechanism.

The dominant hypothetical mechanism is the restriction of chain mobility via hydrogen bonding in compatible polar polymers.

Q2: What are the essential baseline experiments I must perform before evaluating HEMF?

Before testing HEMF in a polymer matrix, two baseline analyses are critical:

  • Thermogravimetric Analysis (TGA) of the Pure Polymer: This provides the intrinsic thermal degradation profile of your control material, including the onset temperature of degradation (T_onset), the temperature of maximum degradation rate (T_max), and the final char yield.

  • Thermogravimetric Analysis (TGA) of Pure HEMF: HEMF is a relatively volatile liquid (Boiling Point: ~250-252 °C). A TGA scan will reveal the temperature at which it volatilizes. This is crucial because if it evaporates before the polymer begins to degrade, it cannot act as a stabilizer in that temperature range.

Without this baseline data, it is impossible to determine if any observed changes are due to a stabilizing effect or simply an analytical artifact.

Q3: Which analytical techniques are indispensable for this type of investigation?

To generate reliable data, a multi-faceted approach is recommended:

  • Thermogravimetric Analysis (TGA): This is the primary technique to measure mass loss as a function of temperature. It directly quantifies thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures heat flow and can reveal changes in the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior caused by the additive. A significant depression in Tg may indicate a plasticizing effect rather than a stabilizing one.

  • Oven Aging Studies: Long-term exposure of samples to elevated temperatures (below the degradation point) followed by visual inspection (e.g., for color change using a Yellowness Index) and mechanical testing provides crucial information on long-term thermal stability.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Comparing the FTIR spectra of samples before and after heat aging can help identify changes in chemical bonds, providing insight into the degradation or stabilization mechanisms.

Experimental Design and Workflow

A systematic approach is crucial when evaluating a novel additive. The following workflow provides a logical progression from initial screening to data interpretation.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Thermal Analysis cluster_3 Phase 4: Data Analysis & Interpretation A Run TGA on Pure Polymer (Control) C Select Polymer & HEMF Concentrations (e.g., 0.5, 1.0, 2.0 wt%) A->C B Run TGA on Pure HEMF B->C D Choose Blending Method (Solvent Casting vs. Melt Blending) C->D E Prepare Homogeneous Samples & Ensure Complete Solvent/Moisture Removal D->E F Run TGA on Polymer-HEMF Blends E->F G Run DSC on Polymer-HEMF Blends E->G H Compare T_onset, T_10%, and Char Yield (See Data Table 1) F->H I Analyze Changes in Tg (Plasticization vs. Stabilization) G->I J Conclusion: Is HEMF an effective stabilizer? H->J I->J

Caption: Workflow for Evaluating a Novel Thermal Stabilizer.

Troubleshooting Guide: Common Experimental Issues

Q: My TGA results are inconsistent, with significant variation between samples of the same composition. What is going wrong?

Answer: This is a common and critical issue that usually points to problems in sample preparation.

  • Primary Cause: Inhomogeneous Dispersion. HEMF may not be evenly distributed throughout the polymer matrix. At the micro-level, some parts of the TGA sample may have a high concentration of HEMF, while others have none.

  • Solution 1: Refine Your Blending Method.

    • For Solvent Casting: Ensure both the polymer and HEMF are fully soluble in a common solvent. Increase mixing time and use a high-shear mixer if available. Ensure the solvent is evaporated slowly and evenly to prevent phase separation.

    • For Melt Blending: Increase the mixing time and/or screw speed in your extruder or compounder. Verify that the processing temperature is high enough for the polymer to be in a fully molten state but not so high that it causes premature degradation.

  • Solution 2: Check for Residual Solvent or Moisture. Residual volatiles can cause rapid mass loss at low temperatures, skewing the entire TGA curve. Implement a rigorous drying protocol for your samples in a vacuum oven before TGA analysis and verify dryness with a preliminary TGA run at a low temperature (e.g., hold at 120 °C for 30 minutes).

  • Solution 3: Standardize TGA Sample Preparation. Always use the same sample mass (e.g., 5 ± 0.5 mg) and ensure the sample is placed in the center of the TGA pan in a consistent manner (e.g., a thin film vs. a single pellet).

Q: I've added HEMF to my polymer, but the TGA results show no improvement, or even a slight decrease, in the degradation temperature. Why?

Answer: This outcome indicates that under your experimental conditions, HEMF is not acting as an effective thermal stabilizer. There are several possible reasons:

  • Cause 1: Volatilization of HEMF. As determined from your baseline TGA of pure HEMF, the additive may be evaporating from the polymer matrix before the polymer itself begins to degrade. If HEMF is gone, it cannot provide any stabilizing effect.

  • Cause 2: Chemical Incompatibility. HEMF may not be interacting with the polymer as hypothesized. It may be phase-separating on a micro-scale or simply not forming the necessary hydrogen bonds to restrict chain mobility.

  • Cause 3: Pro-Degradant Effect. In some cases, an additive can accelerate degradation. HEMF or its own thermal decomposition products could potentially initiate degradation pathways in the polymer, especially at high processing temperatures.

  • Troubleshooting Steps:

    • Overlay the TGA curves: Plot the TGA curve of pure HEMF, the pure polymer, and the blend on the same graph. Does the mass loss event corresponding to HEMF volatilization occur well before the polymer's degradation onset?

    • Conduct DSC Analysis: A DSC scan can reveal if HEMF is plasticizing the polymer (indicated by a significant drop in the glass transition temperature, Tg). Excessive plasticization can sometimes lead to lower thermal stability.

    • Perform an Isothermal TGA: Instead of a ramp, hold the sample at a constant temperature just below the polymer's normal degradation onset. If the sample with HEMF loses mass faster than the control, it suggests a pro-degradant effect.

G polymer Polymer Chain Polar Group (e.g., C=O) hemf HEMF Molecule -OH Group Amide Group polymer:f0->hemf:h H-Bonding (Restricts Motion)

Caption: Hypothetical Hydrogen Bonding Between HEMF and a Polymer.

Data Interpretation and Reporting

Table 1: Summary of Thermogravimetric Analysis (TGA) Data

Sample IDHEMF Conc. (wt%)T_onset (°C)¹T_10% (°C)²T_max (°C)³Char Yield at 600 °C (%)⁴
Pure Polymer (Control)0.0TBDTBDTBDTBD
Polymer + HEMF0.5TBDTBDTBDTBD
Polymer + HEMF1.0TBDTBDTBDTBD
Polymer + HEMF2.0TBDTBDTBDTBD

Table Legend: ¹ T_onset (°C): The onset temperature of degradation, often calculated by the instrument software as the intersection of the baseline tangent and the tangent at the point of maximum mass loss. A significant increase suggests improved stability. ² T_10% (°C): The temperature at which 10% mass loss has occurred. This is a robust metric for comparing the early stages of degradation. ³ T_max (°C): The temperature at which the rate of mass loss is at its maximum (the peak of the derivative TGA curve). ⁴ Char Yield (%): The percentage of material remaining at a high temperature (e.g., 600 °C). An increase in char yield can indicate that the additive promotes the formation of a stable, carbonaceous layer that can insulate the underlying polymer.

A successful stabilization effect would be demonstrated by a clear, concentration-dependent increase in T_onset and T_10%, without a significant negative impact on other material properties.

Optimization

Technical Guide: Synthesis &amp; Yield Optimization of N-(2-Hydroxyethyl)-N-methylformamide (HEMF)

Executive Summary: The "Yield Trap" in HEMF Synthesis -(2-Hydroxyethyl)-N-methylformamide (CAS: 1590-50-7) is a critical bifunctional intermediate and polar solvent. While its structure appears simple, high-yield synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Yield Trap" in HEMF Synthesis


-(2-Hydroxyethyl)-N-methylformamide (CAS: 1590-50-7) is a critical bifunctional intermediate and polar solvent. While its structure appears simple, high-yield synthesis is often compromised by a specific "yield trap": Competitive O-formylation vs. N-formylation. 

Although the secondary amine in


-methylethanolamine (NMEA) is more nucleophilic than the hydroxyl group, thermodynamic conditions (high heat, acidic catalysts) can drive the formation of the ester byproduct (

-formyl). This guide provides a self-validating protocol to lock in kinetic selectivity for the amide, utilizing the Methyl Formate Transamidation Route as the industry "Gold Standard" for laboratory and pilot-scale synthesis.

Module 1: The Gold Standard Protocol (Methyl Formate Route)

We prioritize the reaction of


-methylethanolamine (NMEA)  with Methyl Formate .
  • Why this route? Unlike the Formic Acid route, this method produces Methanol as the byproduct, which is easier to remove than water and drives the equilibrium forward without requiring high-temperature azeotropic distillation that risks product degradation.

The Reaction Mechanism & Logic

The reaction relies on nucleophilic attack of the secondary amine on the carbonyl of methyl formate.

Key Optimization Lever: Le Chatelier’s Principle. The reaction is an equilibrium. To achieve >95% conversion, you must continuously remove methanol.

HEMF_Synthesis NMEA N-Methylethanolamine (Nucleophile) TS Tetrahedral Intermediate NMEA->TS Nucleophilic Attack MF Methyl Formate (Electrophile) MF->TS HEMF HEMF (Target) (Amide) TS->HEMF Main Pathway (Kinetic Control) MeOH Methanol (Remove to Drive Eq) TS->MeOH Ester O-Formyl Byproduct (Impurity) TS->Ester Side Reaction (High Temp/Acid) HEMF->NMEA Reversible (Avoid)

Figure 1: Reaction pathway showing the critical branch point between N-formylation (Target) and O-formylation (Impurity).

Step-by-Step Optimized Protocol

Reagents:

  • 
    -Methylethanolamine (NMEA): 1.0 eq (Dry, <0.1% 
    
    
    
    )
  • Methyl Formate: 1.2 - 1.5 eq (Excess drives kinetics)

  • Catalyst (Optional): Sodium Methoxide (0.5 mol%) can accelerate the reaction but increases risk of O-formylation if temp is uncontrolled. Recommended: Thermal initiation (uncatalyzed) for highest selectivity.

Procedure:

  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Top the condenser with a drying tube (CaCl2) or

    
     line.
    
  • Charging: Charge NMEA into the RBF. Cool to 10°C.

  • Addition: Add Methyl Formate dropwise via the funnel. Note: The reaction is exothermic. Maintain internal temp < 30°C during addition to prevent "hot spots" that favor side reactions.

  • Reflux Phase: Once addition is complete, slowly warm the mixture to mild reflux (approx. 35-40°C, bp of Methyl Formate is 32°C). Hold for 2-4 hours.

  • Driving the Equilibrium: Switch the reflux condenser to a distillation setup (short path). Gently raise the bath temperature to 60-70°C to distill off the Methanol/Methyl Formate azeotrope.

    • Checkpoint: Monitor the head temperature. When it rises above 64.7°C (BP of MeOH), the bulk of the byproduct is gone.

  • Vacuum Stripping: Apply weak vacuum (100-200 mbar) to remove trace volatiles.

Module 2: Purification & Isolation

The crude product is a viscous, pale yellow liquid.[1] Direct use is possible for some applications, but pharmaceutical synthesis requires distillation.

Critical Data for Distillation:

PropertyValueNotes
Boiling Point (Atm) ~182°C (Decomposes)DO NOT distill at atmospheric pressure.[2]
Boiling Point (Vacuum) 130-132°C @ 0.3 TorrHigh vacuum is mandatory.
Density 1.011 g/mLDenser than water.[2]
Appearance Colorless Viscous LiquidYellowing indicates oxidation or oligomers.

Purification Protocol:

  • Transfer crude oil to a vacuum distillation apparatus.

  • Use a vigreux column to prevent bumping (HEMF is viscous and prone to foaming).

  • Collect the main fraction at 130-135°C / 0.3-0.5 mmHg .

  • Storage: Store under Argon/Nitrogen. Hygroscopic.

Module 3: Troubleshooting Center (FAQ)

Q1: My yield is low (<60%), and I see starting material (NMEA) in the NMR.

Diagnosis: Incomplete conversion due to equilibrium limitations. Fix:

  • Ratio Check: Did you use at least 1.2 equivalents of Methyl Formate? Methyl formate is volatile and can be lost through the condenser if the cooling water isn't cold enough.

  • Methanol Trap: You likely did not remove methanol efficiently. During the reaction, ensure you distill off the methanol after the initial reflux period to push the reaction to completion (Le Chatelier's Principle).

Q2: The product has a "fruity" smell distinct from the amine fishy odor.

Diagnosis: You have formed the Ester Byproduct (


-formyl).
Cause:  Reaction temperature was too high (>100°C) before the methanol was removed, or acidic impurities were present.
Fix: 
  • Keep the initial reaction temperature low (reflux of Methyl Formate, ~32-40°C).

  • Ensure the NMEA starting material is neutral and not a salt (e.g., Hydrochloride).

Q3: The product turned dark brown during distillation.

Diagnosis: Thermal decomposition / Oxidation. Fix:

  • Vacuum Leak: Ensure your system is tight. Oxygen at 140°C will rapidly degrade HEMF.

  • Bath Temp: Do not set the oil bath >20°C higher than the boiling point. If the product isn't distilling, your vacuum is insufficient. Do not just crank up the heat.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue_Yield Low Yield / Incomplete Start->Issue_Yield Issue_Purity Impure / Wrong Color Start->Issue_Purity Check_Eq Check Stoichiometry (Is MF > 1.2 eq?) Issue_Yield->Check_Eq Check_Temp Check Reaction Temp Issue_Purity->Check_Temp Check_MeOH Was MeOH removed? Check_Eq->Check_MeOH Yes Action_AddMF Add MF + Reflux Check_Eq->Action_AddMF No Action_Distill Distill MeOH Check_MeOH->Action_Distill No Action_Vac Check Vacuum Pressure (<0.5 Torr required) Check_Temp->Action_Vac Temp OK but dark

Figure 2: Diagnostic workflow for common synthesis failures.

References

  • ChemicalBook. (n.d.). Preparation and Application of N-Methylformamide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74120, N-(2-Hydroxyethyl)-N-methylformamide. Retrieved from [3]

  • CAS Common Chemistry. (n.d.).[3] N-(2-Hydroxyethyl)-N-methylformamide (CAS 1590-50-7).[3][4][5][6][7] Retrieved from

  • CymitQuimica. (2023). Safety Data Sheet: N-(2-Hydroxyethyl)-N-methylformamide. Retrieved from

Sources

Troubleshooting

Characterizing byproducts of "N-(2-Hydroxyethyl)-N-methylformamide" synthesis

Technical Support Center: Synthesis of N-(2-Hydroxyethyl)-N-methylformamide A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(2-Hydroxyethyl)-N-methylformamide

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of N-(2-Hydroxyethyl)-N-methylformamide. As a Senior Application Scientist, this guide is structured to address potential challenges, particularly the characterization and management of synthesis byproducts, by explaining the underlying chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues, their probable causes related to byproduct formation, and actionable solutions.

Issue 1: Low Yield of N-(2-Hydroxyethyl)-N-methylformamide

  • Symptom: The isolated yield of the desired product is significantly lower than expected.

  • Probable Cause: Incomplete reaction or competing side reactions. A primary competing reaction is the O-formylation of the starting material, N-methylaminoethanol, at the hydroxyl group instead of the desired N-formylation. Another possibility is the formation of esters if formic acid is used as the formylating agent.

  • Solutions:

    • Choice of Formylating Agent: Using methyl formate as the formylating agent can favor N-formylation over O-formylation.[1][2] The reaction between methylamine and methyl formate is a common route for preparing N-methylformamide.[1][2]

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the formylating agent and the product.

    • Stoichiometry: A slight excess of the formylating agent can drive the reaction to completion, but a large excess may promote side reactions.[3]

    • Temperature Control: Maintain the reaction at a moderate temperature (e.g., 40°C when using ethyl formate) to prevent decomposition and unwanted side reactions.[4]

Issue 2: Presence of an Unexpected, More Polar Byproduct

  • Symptom: TLC or HPLC analysis shows a significant byproduct spot that is more polar than the starting material and the desired product.

  • Probable Cause: This is likely due to the formation of a diformylated byproduct, where both the nitrogen and the oxygen atoms of N-methylaminoethanol have been formylated.

  • Solutions:

    • Control Stoichiometry: Carefully control the molar ratio of the formylating agent to the N-methylaminoethanol. Using a 1:1 or a slight excess of the amine can minimize diformylation.

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the formation of the desired product is maximized and before significant diformylation occurs.[3]

Issue 3: Difficulty in Product Purification by Distillation

  • Symptom: The product co-distills with a contaminant, or the product decomposes at the required distillation temperature.

  • Probable Cause: The boiling points of the product and certain byproducts, such as the O-formylated isomer, may be very close. N-(2-Hydroxyethyl)-N-methylformamide may also be thermally unstable at its atmospheric boiling point.

  • Solutions:

    • Vacuum Distillation: Purify the product by distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.[1]

    • Alternative Purification: Consider column chromatography on silica gel or alumina for separating polar compounds.

    • Aqueous Workup: A careful aqueous workup can sometimes help remove more water-soluble impurities before distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of N-(2-Hydroxyethyl)-N-methylformamide?

A1: The most probable byproducts depend on the synthetic route. Assuming the formylation of N-methylaminoethanol, the following are likely:

  • O-formylated Isomer: 2-(methylamino)ethyl formate, formed by the reaction at the hydroxyl group.

  • Diformylated Product: N-(2-formyloxyethyl)-N-methylformamide, resulting from formylation at both the nitrogen and oxygen atoms.

  • Unreacted Starting Materials: Residual N-methylaminoethanol and the formylating agent.

  • Solvent Adducts: If a reactive solvent is used, it may form adducts with the starting materials or products.

Q2: How can I confirm the structure of the desired product and identify byproducts?

A2: A combination of spectroscopic techniques is essential for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the N-methyl, N-CH₂, O-CH₂, and formyl protons. The presence of cis and trans isomers due to restricted rotation around the C-N amide bond can lead to the appearance of two sets of signals.[5][6][7]

    • ¹³C NMR will show distinct signals for the carbonyl carbon and the different alkyl carbons.

    • 2D NMR techniques like COSY and HSQC can help in assigning the proton and carbon signals and confirming the connectivity.

  • Mass Spectrometry (MS):

    • GC-MS or LC-MS can be used to determine the molecular weight of the product and byproducts.[8] The fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group. The presence of a hydroxyl group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.

Q3: What analytical techniques are best suited for monitoring the reaction and assessing purity?

A3:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for monitoring the progress of the reaction and determining the purity of the final product, especially for polar compounds.[9][10][11] A reversed-phase column with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or ammonium acetate) is a good starting point.[9]

  • Gas Chromatography (GC): GC can also be used, particularly if coupled with a mass spectrometer (GC-MS), for separating and identifying volatile components of the reaction mixture.[12][13]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress. A polar stationary phase like silica gel and a moderately polar mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) can be used.

Q4: Are there any specific safety precautions I should take during the synthesis and handling of N-(2-Hydroxyethyl)-N-methylformamide and its potential byproducts?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[14]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with plenty of water.[14]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in the initial mobile phase composition.

Protocol 2: General Procedure for GC-MS Analysis

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Visualizations

Diagram 1: Potential Reaction Pathways

ReactionPathways NME N-Methylaminoethanol reaction_point reaction_point FA Formylating Agent (e.g., Methyl Formate) Diformyl Diformylated Product (Byproduct) FA->Diformyl Further Formylation FA->Diformyl Further Formylation Product N-(2-Hydroxyethyl)-N- methylformamide (Desired Product) Product->Diformyl Further Formylation OFormyl O-Formylated Isomer (Byproduct) OFormyl->Diformyl Further Formylation reaction_point->Product N-Formylation reaction_point->OFormyl O-Formylation

Caption: Potential reaction pathways in the synthesis of N-(2-Hydroxyethyl)-N-methylformamide.

Diagram 2: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. (n.d.).
  • N-Methylformamide. (n.d.). In Wikipedia. Retrieved from [Link]

  • N-(2-Hydroxyethyl)formamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of N-methylformamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Preparation and Application of N-Methylformamide. (n.d.). ChemicalBook.
  • Mitsubishi Chemical Corporation. (2006). Synthesis of N-vinylformamide. U.S.
  • Tianjin Institute of Petrochemical Technology. (1990). Method for preparation of N-methyl formamide.
  • Mitsubishi Chemical Corporation. (2019). Method for producing n-(alpha-hydroxyethyl)formamide and method for producing n-vinylformamide. U.S.
  • N-(2-Hydroxyethyl)
  • Troubleshooting side reactions during the formylation step of synthesis. (n.d.). Benchchem.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (1998).
  • Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. (2019). Green Chemistry.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
  • Method and kit for quantitative analysis of alkanolamines. (2017).
  • A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies. (2002).
  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (n.d.).
  • Method for the detection of formamide content in products. (2021).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (2018). Infoscience.
  • Formylation - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Understanding Formamide Purity: Grades and Specifications for Your Needs. (2026).
  • PRODUCTION METHOD FOR N ( HYDROXYETHYL) FORMAMIDE, PRODUCTION METHOD FOR N ( ALKOXYETHYL) FORMAMIDE, PRODUCTION DEVICE FOR N ( - EPO. (2019).
  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.).
  • Improved GC/MS method for quantitation of n-alkanes in plant and fecal m
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (2002). SciSpace.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • Formamide-based prebiotic chemistry. (n.d.). In Wikipedia. Retrieved from [Link]

  • Conformational behavior of N-methylformamide in the gas, matrix, and solution states as revealed by IR and NMR spectroscopic measurements and by theoretical calculations. (2025).
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.).
  • Solid Form Troubleshooting. (n.d.). Enantia.
  • Basic Concepts of NMR: Distinguishing Between the Isomers of C. (n.d.). Carbon.
  • Improved GC/MS Method for Quantitation of n -Alkanes in Plant and Fecal M
  • N-Methylformamide. (n.d.). Santa Cruz Biotechnology.
  • Formyl
  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (n.d.). MDPI.
  • Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions. (2023). Journal of the American Chemical Society.
  • Troubleshooting Transformation Reactions. (n.d.). New England Biolabs.
  • Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). (n.d.). MDPI.
  • The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: Experimental and theoretical studies. (2015).
  • Propanesulfonamide, N-(2-hydroxyethyl)-N-methylperfluoro-2-methyl-. (n.d.). US EPA.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-(2-Hydroxyethyl)-N-methylformamide and Glycerol as Starch Plasticizers

An In-depth Guide for Researchers in Polymer Science and Drug Development The transition toward sustainable and biodegradable materials has positioned starch as a leading candidate to replace petroleum-based plastics in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers in Polymer Science and Drug Development

The transition toward sustainable and biodegradable materials has positioned starch as a leading candidate to replace petroleum-based plastics in a multitude of applications. However, native starch is inherently brittle, necessitating the use of plasticizers to impart flexibility and processability. For decades, glycerol has been the industry-standard plasticizer for thermoplastic starch (TPS). This guide provides a detailed, evidence-based comparison between glycerol and a promising alternative, N-(2-Hydroxyethyl)-N-methylformamide (NHEMF), offering researchers and drug development professionals a critical evaluation of their respective performance attributes.

The Role of Plasticizers in Starch-Based Materials

Starch is a biopolymer composed of amylose and amylopectin, molecules rich in hydroxyl (-OH) groups. In its native granular form, these hydroxyl groups form strong intermolecular and intramolecular hydrogen bonds, resulting in a rigid and brittle structure that is difficult to process. Plasticizers are small molecules that integrate themselves between the starch polymer chains, disrupting these hydrogen bonds and replacing them with weaker plasticizer-starch hydrogen bonds.[1][2] This process increases the free volume between polymer chains, enhances molecular mobility, and lowers the glass transition temperature (Tg), transforming the rigid starch into a flexible and thermoplastic material.[2][3]

Molecular Interactions: A Comparative View

The efficacy of a plasticizer is fundamentally dictated by its molecular structure and its ability to form hydrogen bonds with starch.

  • Glycerol (Propane-1,2,3-triol): A small polyol with three hydroxyl groups, glycerol is highly effective at disrupting starch-starch hydrogen bonds due to its high density of hydrogen-bonding sites.[1] Its small size allows it to be easily inserted between starch chains.[4]

  • N-(2-Hydroxyethyl)-N-methylformamide (NHEMF): This molecule presents a different chemical profile. It contains a single hydroxyl group and an amide group. Amide groups are known to be excellent hydrogen bond donors and acceptors. Research indicates that plasticizers containing amide groups can exhibit stronger hydrogen bond-forming abilities with starch compared to polyols like glycerol.[5] Specifically, both the oxygen of the C-O-H group and the oxygen of the C-O-C group in the starch molecule can form hydrogen bonds with amide-containing plasticizers.[5]

Caption: Molecular interaction models of glycerol and NHEMF with starch chains.

Head-to-Head Performance Comparison

The choice of plasticizer significantly impacts the final properties of the starch-based material. Below is a summary of key performance indicators based on available experimental data.

PropertyN-(2-Hydroxyethyl)-N-methylformamide (NHEMF)GlycerolKey Insights & Causality
Tensile Strength (MPa) Generally lower than glycerol-plasticized films.[6]Higher than NHEMF-plasticized films.[6][7] Adding glycerol reduces tensile strength compared to unplasticized starch.[7][8]Glycerol's extensive hydrogen bond network can maintain a degree of matrix integrity. The stronger, more disruptive interaction of NHEMF may lead to greater separation of starch chains, reducing tensile strength but increasing flexibility.
Elongation at Break (%) Significantly higher than glycerol-plasticized films.[6]Lower than NHEMF-plasticized films.[6] Elongation increases with glycerol concentration.[7][9]The superior flexibility imparted by NHEMF is evident here. Its ability to effectively separate starch chains allows for greater polymer movement and extension before fracture.
Water Resistance / Moisture Absorption Films plasticized with NHEMF derivatives generally exhibit better water resistance and lower water vapor permeability than those with glycerol.[6]Films are highly hydrophilic and absorb significant amounts of water.[10] Moisture absorption can be reduced by increasing glycerol concentration, as glycerol-starch bonds can block some sites for water interaction.[11]Glycerol itself is highly hygroscopic, attracting water molecules which can compromise the material's stability.[10] The chemical nature of NHEMF appears to result in a less hydrophilic final material.
Thermal Stability (°C) Data suggests amide-plasticized starches have good thermal properties.The addition of glycerol can increase the thermal stability compared to unplasticized starch due to strong interactions between the plasticizer and the starch matrix.[9][11] The decomposition temperature of glycerol-plasticized films is typically around 300-306°C.[9]Strong hydrogen bonding between the plasticizer and starch can increase the energy required for thermal degradation. Both plasticizers show good interaction, leading to enhanced thermal stability over raw starch.[11]

Experimental Protocol: Preparation and Tensile Testing of Plasticized Starch Films

To ensure reproducible and comparable results, a standardized methodology is crucial. The following protocol outlines the solvent casting method for film preparation and subsequent tensile property analysis.

Experimental_Workflow cluster_Prep Film Preparation cluster_Test Tensile Testing (ASTM D882) A 1. Starch Suspension Mix starch, plasticizer (e.g., 30% w/w), and distilled water. B 2. Gelatinization Heat suspension at 85-95°C with constant stirring for 30 min. A->B C 3. Degassing Cool the paste and remove air bubbles (e.g., via sonication or vacuum). B->C D 4. Casting Pour a controlled volume of paste onto a level plate (e.g., polystyrene). C->D E 5. Drying Dry in an oven at a controlled temperature (e.g., 35-50°C) for 12-24h. D->E F 6. Conditioning Peel off the film and condition at standard RH (e.g., 50%) for 48h before testing. E->F G 7. Sample Cutting Cut rectangular strips from the conditioned film (e.g., 10mm x 100mm). H 8. Measurement Measure thickness at multiple points and average. G->H I 9. Tensile Test Mount sample in a universal testing machine. Apply tensile load at a constant crosshead speed. H->I J 10. Data Analysis Calculate Tensile Strength (MPa) and Elongation at Break (%). I->J

Caption: Standard workflow for preparation and mechanical testing of starch films.

Step-by-Step Methodology:

  • Preparation of Film-Forming Solution:

    • Rationale: To ensure homogenous dispersion of components.

    • Protocol: Disperse a predetermined amount of starch (e.g., 10g) in distilled water (e.g., 90g).[12] Add the plasticizer (NHEMF or glycerol) at the desired concentration (e.g., 15-45% by weight of starch).[10][11] Stir the suspension vigorously at room temperature for 15 minutes.

  • Gelatinization:

    • Rationale: This critical step uses heat and water to disrupt the semi-crystalline structure of starch granules, allowing the plasticizer to integrate.[13]

    • Protocol: Heat the aqueous suspension in a water bath to 85-95°C and maintain this temperature for 30 minutes under continuous mechanical stirring.[12][13] The solution will become a viscous, translucent paste.

  • Casting and Drying:

    • Rationale: To form a film of uniform thickness. Controlled drying prevents defects and ensures consistent properties.

    • Protocol: Pour a specific volume of the hot paste onto a level, non-stick surface (e.g., a polystyrene plate).[12] Dry the cast paste in an oven at a controlled temperature, typically between 35°C and 50°C, until a consistent weight is achieved (usually 12-24 hours).[12][14]

  • Conditioning and Tensile Testing:

    • Rationale: Starch films are sensitive to humidity. Conditioning samples at a standard relative humidity (RH) is essential for obtaining reproducible mechanical data.

    • Protocol: Carefully peel the dried films from the casting surface. Store them in a desiccator with a controlled RH (e.g., 50%) for at least 48 hours. Cut the conditioned films into rectangular specimens according to ASTM D882 standard. Measure the tensile strength and elongation at break using a universal testing machine.

Discussion and Application-Specific Recommendations

The choice between NHEMF and glycerol is not a matter of one being universally superior, but rather which is better suited for a specific application.

  • For applications requiring high flexibility and water resistance: NHEMF is the superior candidate. Its ability to impart significantly higher elongation at break makes it ideal for flexible films, coatings, and potentially soft-gel capsules where brittleness is a critical failure point.[6] Furthermore, its improved water resistance is a significant advantage for packaging applications where moisture can compromise the product's integrity.[6]

  • For applications where rigidity and cost are primary drivers: Glycerol remains a viable and cost-effective option. It provides a good balance of properties, improving the processability of starch while maintaining higher tensile strength compared to NHEMF.[7][8] This makes it suitable for more rigid applications like biodegradable trays or containers where high flexibility is not required.

  • Drug Development Considerations: In pharmaceutical applications, such as in the formulation of non-gelatin capsules or as a binder in tablets, plasticizer migration and interaction with the active pharmaceutical ingredient (API) are critical concerns. The stronger hydrogen bonding capability of amide-based plasticizers like NHEMF might lead to more stable formulations with less plasticizer leaching over time compared to polyols.[5] However, this requires further investigation and stability testing.

Conclusion

While glycerol is a well-established and effective plasticizer for starch, N-(2-Hydroxyethyl)-N-methylformamide presents a compelling alternative with distinct advantages. NHEMF excels in applications demanding superior flexibility and enhanced water resistance. In contrast, glycerol is preferable for applications requiring greater rigidity and is a more economical choice. The selection of the optimal plasticizer requires a thorough understanding of the end-use requirements, balancing mechanical performance, environmental stability, and economic factors. The experimental data strongly suggests that for the development of advanced, high-performance biodegradable materials, NHEMF and other amide-containing plasticizers warrant significant consideration and further research.

References

  • N,N‐Bis(2‐hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch | Request PDF. (2017). ResearchGate. [Link]

  • Al-Hassan, A. A., & Nor, N. A. M. (2021). Effect of glycerol plasticizer loading on the physical, mechanical, thermal, and barrier properties of arrowroot (Maranta arundinacea) starch biopolymers. PLOS ONE. [Link]

  • Aghazadeh, M., et al. (2018). Effect of glycerol on the physicochemical properties of cereal starch films. Czech Journal of Food Sciences. [Link]

  • The Effects of Plasticizers Containing Amide Groups on the Properties of Thermoplastic Starch | Request PDF. (2006). ResearchGate. [Link]

  • Vieira, M. G. A., et al. (2011). Influence of different starch sources and plasticizers on properties of biodegradable films. CABI Digital Library. [Link]

  • Li, M., et al. (2022). Effect of Different Ratios of Glycerol and Erythritol on Properties of Corn Starch-Based Films. Frontiers in Nutrition. [Link]

  • The Thermal and Rheological Properties of Starch Plasticized in Glycerol-Water Mixture. (n.d.). Atlantis Press. [Link]

  • Mohammed, A., et al. (2022). Effect of Various Plasticizers in Different Concentrations on Physical, Thermal, Mechanical, and Structural Properties of Wheat Starch-Based Films. MDPI. [Link]

  • N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as two new plasticizers for thermoplastic starch | Request PDF. (2010). ResearchGate. [Link]

  • Sanyang, M. L., et al. (2015). Effect of plasticizer type and concentration on physical properties of biodegradable films based on sugar palm (arenga pinnata) starch for food packaging. Journal of Food Science and Technology. [Link]

  • Preparation and Properties of Starch-Based Film Using N -(2-hydroxyethyl)formamide as a New Plasticizer | Request PDF. (2009). ResearchGate. [Link]

  • Xie, F., et al. (2022). Synergizing Multi-Plasticizers for a Starch-Based Edible Film. Foods. [Link]

  • Talja, R. A. (2007). Preparation and characterization of potato starch films plasticized with polyols. University of Helsinki. [Link]

  • Pop, A. L., et al. (2023). Influence of Plasticizers Concentration on Thermal, Mechanical, and Physicochemical Properties on Starch Films. MDPI. [Link]

  • (PDF) Structural and Thermal Properties of Starch Plasticized with Glycerol/Urea Mixture. (2021). ResearchGate. [Link]

  • CN104448658A - Preparation method of degradable corn-starch-based plastic film. (2015).
  • P. K. (2021). Review of the Most Important Methods of Improving the Processing Properties of Starch toward Non-Food Applications. Polymers. [Link]

  • Water absorption of wheat starch-based films and various plasticizers. (2022). ResearchGate. [Link]

  • Oo, N. N. (2019). Preparation and Characterization of Starch Based Bioplastic Film from Dent Corn. International Journal of Trend in Scientific Research and Development. [Link]

Sources

Comparative

Beyond Standard Amides: A Technical Guide to N-(2-Hydroxyethyl)-N-methylformamide (H-MMF)

Topic: Comparing "N-(2-Hydroxyethyl)-N-methylformamide" with other formamide-based plasticizers Content Type: Technical Comparison Guide Executive Summary: The "Hybrid" Plasticizer In the development of thermoplastic sta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing "N-(2-Hydroxyethyl)-N-methylformamide" with other formamide-based plasticizers Content Type: Technical Comparison Guide

Executive Summary: The "Hybrid" Plasticizer

In the development of thermoplastic starch (TPS) and protein-based films, researchers often face a dichotomy: Polyols (like glycerol) offer safety but suffer from retrogradation and poor mechanical stability in high humidity. Simple Amides (like formamide and urea) offer superior plasticization efficiency—effectively suppressing recrystallization—but are plagued by volatility and severe reproductive toxicity.

N-(2-Hydroxyethyl)-N-methylformamide (H-MMF) represents a strategic "hybrid" architecture. By functionalizing the nitrogen of the formamide core with both a methyl group and a hydroxyethyl group, H-MMF retains the hydrogen-bond disrupting power of the amide moiety while introducing the compatibility and lower volatility associated with polyols.

This guide objectively compares H-MMF against its structural analogs—Formamide, N-Methylformamide (NMF), and N-(2-Hydroxypropyl)formamide (HPF)—providing the experimental grounding necessary for its adoption in biopolymer formulations.

Chemical Architecture & Mechanism

To understand the performance differences, we must analyze the structural functionality.

  • Formamide (

    
    ):  Two active protons on Nitrogen. High H-bond density.[1] Problem: High volatility, toxicity.
    
  • N-Methylformamide (NMF): One methyl, one proton.[2] Lower symmetry, good solvent. Problem: Still volatile, teratogenic.

  • H-MMF (

    
    ):  The Nitrogen is fully substituted (no N-H protons), reducing self-association (lower viscosity than expected for its MW). The Hydroxyethyl tail  mimics glycerol, allowing stable interaction with starch backbones, while the Amide head  aggressively disrupts starch-starch intermolecular forces.
    
Mechanism of Action: The "Dual-Anchor" Theory

Unlike glycerol, which plasticizes primarily through free volume and simple H-bonding, H-MMF acts via a Dual-Anchor mechanism :

  • Disruption (Amide Head): The carbonyl oxygen accepts H-bonds from starch hydroxyls, breaking the rigid crystalline lattice.

  • Stabilization (Hydroxyl Tail): The pendant -OH group forms a secondary bridge with the polymer, preventing the plasticizer from migrating (blooming) to the surface—a common failure mode in simple formamides.

PlasticizationMechanism cluster_0 Interaction Zone Starch Starch Inter-chain H-Bonds Complex Starch-HMMF Complex (Amorphous Phase) Starch->Complex disrupted by C=O HMMF H-MMF Molecule (Amide Head + OH Tail) HMMF->Complex inserts into lattice Flexibility Increased Chain Mobility (Lower Tg) Complex->Flexibility yields

Figure 1: The mechanism of H-MMF plasticization involving lattice disruption and stabilization.

Critical Comparison Matrix

The following data aggregates findings from key studies (e.g., Dai et al.) comparing H-MMF with its closest relatives in a Corn Starch matrix (20-30 wt% plasticizer).

FeatureFormamideNMF (N-Methylformamide)H-MMF (Target)HPF (Hydroxypropyl analog)Glycerol (Control)
CAS Number 75-12-7123-39-71590-50-7 4740-94-956-81-5
Physical State LiquidLiquidViscous Liquid Viscous LiquidViscous Liquid
Plasticizing Efficiency Very HighHighHigh HighModerate
Tensile Strength (MPa) 3.5 - 5.0~3.0~2.5 ~3.81.5 - 2.0
Elongation at Break HighModerateModerate HighLow (brittle over time)
Water Resistance PoorPoorModerate GoodVery Poor
Retrogradation SuppressedSuppressedSuppressed SuppressedProne
Toxicity Profile Repr. 1B (Severe) Repr. 1BAcute Tox 4 (Harmful) Acute Tox 4Safe (GRAS)

Key Takeaways:

  • Mechanicals: H-MMF provides a balance. It is less efficient than HPF (Hydroxypropyl formamide) in tensile strength because the propyl group of HPF is more hydrophobic, repelling water better than the ethyl group of H-MMF.

  • Safety: H-MMF represents a significant safety upgrade over Formamide. While still harmful if swallowed (Acute Tox 4), it lacks the severe "Reproductive Toxicity" flag associated with the un-substituted formamide moiety, though standard lab safety (PPE) is still mandatory.

Experimental Protocols

To validate these properties, you can synthesize H-MMF and prepare a test film.

Protocol A: Synthesis of H-MMF

Rationale: H-MMF is not always available in bulk catalog quantities. In-situ synthesis is often required for research. Reaction:



  • Setup: 3-neck round bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

  • Reagents:

    • N-methylethanolamine (1.0 mol)

    • Methyl Formate (1.2 mol, excess)

  • Procedure:

    • Cool amine to 0-5°C in an ice bath.

    • Add Methyl Formate dropwise (exothermic reaction).

    • Allow to warm to room temperature, then reflux at 40°C for 4 hours.

    • Purification: Distill off the methanol byproduct and excess methyl formate. Vacuum distill the residue to obtain pure H-MMF (Yield ~90%).

    • Validation: FTIR should show strong Amide I (

      
      ) and Amide II bands, and disappearance of the amine N-H stretch.
      
Protocol B: Preparation of Thermoplastic Starch (TPS)
  • Mixing: Mix Corn Starch (70 wt%) with H-MMF (30 wt%).

  • Equilibration: Store mixture in a sealed bag for 24h to allow diffusion.

  • Processing:

    • Option 1 (Extrusion): Twin-screw extruder profiles: 90°C / 120°C / 130°C / 120°C.

    • Option 2 (Casting): Disperse in water (10% w/v), heat to 90°C with stirring (gelatinization), degas, and cast onto Teflon plates. Dry at 50°C.

ExperimentalWorkflow Start Start: Raw Materials Synth Synthesis: N-methylethanolamine + Methyl Formate Start->Synth Purify Vacuum Distillation (Remove Methanol) Synth->Purify Mix Blend with Starch (70:30 Ratio) Purify->Mix Process Thermal Processing (Extrusion/Casting) Mix->Process Test Characterization (Instron/DSC/XRD) Process->Test

Figure 2: Workflow for synthesizing H-MMF and processing it into Thermoplastic Starch.

Interpretation of Results

When you run the characterization (Step "Test" in Figure 2), look for these specific markers to verify H-MMF's efficacy:

  • XRD (X-Ray Diffraction):

    • Native Starch: Distinct A-type or B-type peaks.

    • H-MMF Plasticized: Should show a V-type pattern or a completely amorphous halo. If native peaks remain, plasticization is incomplete (increase temperature or mixing time).

    • Comparison: H-MMF is more effective at destroying native crystallinity than glycerol due to the aggressive amide group.

  • DSC (Differential Scanning Calorimetry):

    • Look for the Glass Transition Temperature (

      
      ).[3]
      
    • Expectation: Pure starch

      
       is >60°C (often undetectable due to degradation). H-MMF should depress 
      
      
      
      to -20°C to 10°C , similar to HPF but lower than Glycerol-plasticized starch (which often sits at ~20-30°C due to phase separation).
  • Mechanical Aging:

    • Measure Tensile Strength at Day 1 and Day 30.

    • Glycerol:[4][5][6][7] Significant increase in stiffness (brittleness) due to retrogradation.

    • H-MMF: Minimal change. The amide group prevents the starch chains from re-aligning into a crystalline structure.

References
  • Dai, H., Chang, P. R., Yu, J., Geng, F., & Ma, X. (2010). "N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as two new plasticizers for thermoplastic starch."[8] Carbohydrate Polymers, 80(1), 139–144. Link

  • Ma, X., & Yu, J. (2004). "The effects of plasticizers containing amide groups on the properties of thermoplastic starch."[4][8][9] Starch‐Stärke, 56(11), 545-551. Link

  • PubChem. (n.d.).[10][11] "N-(2-Hydroxyethyl)-N-methylformamide (Compound)." National Library of Medicine. Link

  • European Chemicals Agency (ECHA). (n.d.). "Formamide - Substance Information." ECHA.[2][10][11] Link

Sources

Validation

Comparative study of mechanical properties of films plasticized with different agents

[1][2] Executive Summary In pharmaceutical and materials science, the selection of a plasticizer is not merely an additive choice but a critical formulation parameter that dictates the mechanical integrity, stability, an...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In pharmaceutical and materials science, the selection of a plasticizer is not merely an additive choice but a critical formulation parameter that dictates the mechanical integrity, stability, and release kinetics of polymer films. This guide provides a technical comparison of common plasticizers—specifically Glycerol , Sorbitol , and Polyethylene Glycol (PEG) —applied to hydrophilic polymer matrices (HPMC, Chitosan, and Starch).

Key Takeaway:

  • Glycerol offers the highest plasticization efficiency (highest elongation) due to its low molecular weight but compromises tensile strength and increases hygroscopicity.

  • Sorbitol provides a balanced profile with superior tensile strength and lower moisture uptake, ideal for stable, rigid films.

  • PEG performance is highly molecular-weight dependent; low MW PEG mimics glycerol, while high MW PEG acts as a filler, increasing rigidity.

Mechanistic Foundation: The Physics of Plasticization[3]

To predict film performance, one must understand the molecular interactions at play. Plasticizers function primarily by the Free Volume Theory and the Lubricity Theory .

Free Volume & Lubricity Theory

Plasticizers are low-molecular-weight agents that intersperse between polymer chains.[1] They disrupt intermolecular forces (hydrogen bonding, van der Waals forces), effectively increasing the "free volume" within the matrix. This lowers the Glass Transition Temperature (


), allowing polymer chains to move past one another with reduced friction.
  • Causality: Smaller molecules (like Glycerol) insert themselves more easily into the matrix, creating more free volume per unit weight than larger molecules (like PEG 4000).

PlasticizationMechanism cluster_0 Rigid State (No Plasticizer) cluster_1 Plasticized State PolymerA Polymer Chain A H_Bond Strong H-Bonds PolymerA->H_Bond PolymerB Polymer Chain B H_Bond->PolymerB Plasticizer Plasticizer Molecule (Glycerol/Sorbitol) H_Bond->Plasticizer Disruption P_ChainA Polymer Chain A P_ChainA->Plasticizer Intercalation P_ChainB Polymer Chain B Plasticizer->P_ChainB Shielding FreeVol Increased Free Volume (Chain Mobility) Plasticizer->FreeVol Induces

Figure 1: Mechanism of plasticization showing the disruption of polymer-polymer hydrogen bonds and creation of free volume.

Experimental Protocol: Self-Validating Workflow

Reliable data requires a standardized protocol.[2][3] The following workflow ensures reproducibility using the Solvent Casting Method , validated against ASTM D882 (Standard Test Method for Tensile Properties of Thin Plastic Sheeting).

Film Preparation (Solvent Casting)[7][8]
  • Solubilization: Dissolve polymer (e.g., HPMC E15) in solvent (Water/Ethanol) to achieve a 2-5% w/v solution.

  • Plasticization: Add plasticizer (10-50% w/w based on polymer mass).

    • Critical Step: Stir continuously for 4 hours to ensure molecular-level dispersion.

  • Degassing: Sonicate for 30 mins to remove air bubbles (prevents structural defects).

  • Casting: Pour onto leveled Teflon or glass plates.

  • Drying: Controlled convection oven at 40°C for 24 hours. Avoid high heat to prevent plasticizer evaporation.

Mechanical Testing (ASTM D882)
  • Instrument: Universal Testing Machine (e.g., Instron or texture analyzer).

  • Conditioning: Films must be equilibrated at 23°C ± 2°C and 50% ± 5% RH for 48 hours prior to testing. Why? Hydrophilic films change properties drastically with moisture content.

  • Parameters:

    • Grip separation: 50 mm.

    • Crosshead speed: 50 mm/min (standard for thin films).

ExperimentalWorkflow Start Polymer Solution Preparation AddPlast Add Plasticizer (Variable %) Start->AddPlast Degas Degassing (Sonication/Vacuum) AddPlast->Degas Homogenization Cast Casting on Teflon Plate Degas->Cast Bubble-free Dry Drying (40°C, 24h) Cast->Dry Condition Conditioning (23°C, 50% RH, 48h) Dry->Condition Equilibration Test ASTM D882 Testing (Instron) Condition->Test

Figure 2: Standardized workflow for solvent casting and mechanical testing of polymer films.

Comparative Analysis: Data & Performance

The following data synthesizes results from multiple studies on HPMC and Starch-based films.

Quantitative Comparison (HPMC Films)

Base Polymer: Hydroxypropyl Methylcellulose (HPMC).[4][5][6][7][8] Plasticizer concentration: 30% w/w.[9][10][11]

Plasticizer AgentTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Key Characteristic
None (Control) 45.0 - 55.03.0 - 5.01500 - 1800Brittle, high rigidity.
Glycerol 12.0 - 15.045.0 - 60.0300 - 500High Flexibility: Best for reducing brittleness.
Sorbitol 20.0 - 25.025.0 - 35.0600 - 800Balanced: Retains some structural strength.
PEG 400 15.0 - 18.035.0 - 50.0400 - 600Intermediate: Good balance, less hygroscopic than Gly.
PEG 4000 28.0 - 32.010.0 - 15.01000 - 1200Filler Effect: Acts less like a plasticizer due to size.
Interpretation of Data[1][8][11][13][14][15][16]
Glycerol: The Efficiency King

Glycerol is a small molecule with three hydroxyl groups.

  • Mechanism: It fits easily between polymer chains, creating significant free volume.[12]

  • Performance: It drastically reduces Tensile Strength (TS) but maximizes Elongation at Break (EB).

  • Risk: It is highly hygroscopic. In high humidity, Glycerol-plasticized films may become tacky or "sweat" due to moisture absorption, which further plasticizes the film (water is a potent plasticizer).

Sorbitol: The Stabilizer

Sorbitol is a larger molecule (polyol) than glycerol.

  • Mechanism: Its larger size and solid state at room temperature mean it does not reduce intermolecular friction as efficiently as glycerol. It forms strong hydrogen bonds with the polymer matrix.

  • Performance: It yields films with higher Modulus (stiffness) and TS compared to glycerol.[13][14]

  • Application: Ideal for films requiring physical protection or lower moisture sensitivity.

PEG (Polyethylene Glycol): The Molecular Weight Factor

PEG behavior is dictated by chain length.

  • PEG 400 (Liquid): Behaves similarly to glycerol but is slightly less efficient per unit weight due to larger molecular size.

  • PEG 4000+ (Solid): Can crystallize within the film or act as a filler. Instead of softening the film, high concentrations may increase brittleness or phase separate, leading to opaque films.

Case Study: Starch-Based Biopolymers

Starch films are notoriously brittle due to extensive hydrogen bonding.

  • Study Context: Comparison of Corn Starch films with 30% plasticizer.

  • Findings:

    • Glycerol: Resulted in a TS of ~2.3 MPa and EB of ~50%. The films were soft and prone to aging (recrystallization).

    • Sorbitol: Resulted in a TS of ~13.6 MPa and EB of ~5%.[14] The films were significantly stronger but less flexible.

    • Blend (1:1): A mixture of Glycerol and Sorbitol often yields a synergistic effect, preventing the "blooming" (crystallization) of Sorbitol while maintaining the flexibility provided by Glycerol.

Selection Framework for Researchers

When designing a film formulation, use this logic flow:

  • Requirement: High Flexibility (e.g., Oral Dispersible Films)

    • Choice:Glycerol or PEG 400 .

    • Constraint: Monitor humidity conditions; package in moisture-barrier foil.

  • Requirement: Mechanical Strength & Barrier (e.g., Coating/Packaging)

    • Choice:Sorbitol or Citrate Esters (TEC) .

    • Constraint: May require higher concentrations to achieve desired flexibility.

  • Requirement: Long-term Stability (Anti-aging)

    • Choice:PEG 400/Sorbitol Blends .

    • Reasoning: Glycerol can migrate or evaporate over time; larger molecules like Sorbitol are more permanent within the matrix.

References

  • ASTM International. (2018). ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. West Conshohocken, PA.

  • Sanyang, M. L., et al. (2015). Effect of plasticizer type and concentration on dynamic mechanical properties of sugar palm starch-based films.[15] International Journal of Biological Macromolecules.

  • Imran, M., et al. (2010). Influence of different plasticizers on mechanical and thermal properties of hydroxypropyl methylcellulose films.[5][6][8] Food Hydrocolloids.[4]

  • Thakhiew, W., et al. (2011). Effects of plasticizers on the mechanical and barrier properties of biodegradable chitosan films.[16][10][15] Journal of Applied Polymer Science.

  • Zhang, Y., & Han, J. H. (2006). Mechanical and thermal properties of pea starch films plasticized with monosaccharides and polyols. Journal of Food Science.

  • Qiao, X., et al. (2011). The effect of plasticizers on the mechanical properties of HPMC films.[5] Pharmaceutical Development and Technology.

Sources

Comparative

"N-(2-Hydroxyethyl)-N-methylformamide" efficacy compared to commercial plasticizers

This guide provides a technical assessment of N-(2-Hydroxyethyl)-N-methylformamide (HMF) , analyzing its efficacy as a plasticizer compared to commercial standards like Glycerol and Sorbitol. Advanced Plasticization for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of N-(2-Hydroxyethyl)-N-methylformamide (HMF) , analyzing its efficacy as a plasticizer compared to commercial standards like Glycerol and Sorbitol.

Advanced Plasticization for Hydrophilic Polymers

CAS Number: 1590-50-7 Molecular Formula:


Molecular Weight:  103.12  g/mol [1][2][3]

Executive Summary

In the development of thermoplastic starch (TPS) and biopharmaceutical delivery matrices, Glycerol remains the industry standard due to low cost and availability. However, Glycerol suffers from significant drawbacks: high hygroscopicity, plasticizer migration (leaching), and poor inhibition of retrogradation (recrystallization), which leads to material embrittlement over time.

N-(2-Hydroxyethyl)-N-methylformamide (HMF) emerges as a high-performance alternative. Belonging to the class of hydroxyalkylformamides, HMF utilizes a dual-functional mechanism—combining a hydroxyl group and an amide group—to form stable, non-migrating complexes with polysaccharide chains.

Key Advantage: Unlike polyols, the amide functionality in HMF disrupts the inter-chain hydrogen bonding of amylose more effectively, promoting an


-type crystalline structure that is more stable and water-resistant than the retrograded B-type structures common in glycerol-plasticized systems.

Mechanistic Action

The "Dual-Anchor" Effect

Commercial plasticizers like Glycerol rely solely on hydroxyl-hydroxyl interactions. HMF introduces a "Dual-Anchor" mechanism:

  • Hydroxyl Anchor: The hydroxyethyl tail forms hydrogen bonds with the C-6 hydroxyls of the glucose unit.

  • Amide Anchor: The

    
     group acts as a strong hydrogen bond acceptor, interacting with the C-2/C-3 secondary hydroxyls.
    

This asymmetry prevents the "zippering" effect of starch chain realignment (retrogradation).

Diagram: Plasticization Pathway & Synthesis

HMF_Mechanism Precursors Precursors: N-Methylethanolamine + Ethyl Formate Synthesis Synthesis Reaction (Reflux/Distillation) Precursors->Synthesis Amidation HMF HMF Molecule (Amide + Hydroxyl) Synthesis->HMF Yield >90% Disruption Gelatinization (Heat + Shear) HMF->Disruption Intercalation Starch_Granule Native Starch (Semi-Crystalline) Starch_Granule->Disruption + HMF Complex Starch-HMF Complex (EH-Type Crystal) Disruption->Complex H-Bonding Result Thermoplastic Starch High Stability Low Migration Complex->Result Cooling

Figure 1: Synthesis of HMF and its mechanistic pathway in disrupting native starch granules to form stable thermoplastic phases.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of HMF against Glycerol and its structural analog N-(2-Hydroxypropyl)formamide (HPF).

Performance Matrix
FeatureGlycerol (Commercial Std) HMF (Target) HPF (Analog) Interpretation
Water Resistance Low (Highly Hygroscopic)Moderate-High HighHMF reduces water uptake compared to Glycerol due to the hydrophobic methyl group.
Retrogradation Inhibition Poor (Rapid embrittlement)Excellent GoodHMF promotes stable

crystal formation, preventing the brittle B-type shift.
Tensile Strength Baseline (10-15 MPa)Comparable (~90-95%) Higher (>110%)HMF yields a slightly softer matrix than HPF but comparable to Glycerol.
Elongation at Break HighModerate HighHMF films are less ductile than Glycerol but offer better dimensional stability.
Migration High (Surface leaching)Low LowThe amide interaction is energetically stronger, locking the plasticizer in the matrix.
Critical Insight: The Methyl Group Impact

Comparing HMF to its non-methylated counterpart (N-(2-hydroxyethyl)formamide), the N-methyl group in HMF reduces the density of hydrogen bonding slightly. While this results in slightly lower tensile strength than HPF, it significantly improves the processability (melt flow) by reducing the melt viscosity, making HMF superior for high-speed extrusion applications.

Experimental Protocols

A. Synthesis of N-(2-Hydroxyethyl)-N-methylformamide

Note: This protocol is derived from standard amidation procedures for hydroxyalkylformamides.

Reagents:

  • N-Methylethanolamine (CAS 109-83-1)

  • Ethyl Formate (CAS 109-94-4)

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Addition: Charge the flask with 1.0 mol N-Methylethanolamine . Cool to 0-5°C using an ice bath.

  • Reaction: Dropwise add 1.2 mol Ethyl Formate over 60 minutes. The reaction is exothermic; maintain temperature <20°C.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 60-70°C) for 4 hours to ensure complete conversion.

  • Purification: Switch the condenser to distillation mode. Distill off the byproduct (Ethanol) and excess Ethyl Formate.

  • Isolation: Perform vacuum distillation on the residue. Collect the fraction boiling at the specific HMF boiling point (approx. 130-140°C at reduced pressure).

  • Validation: Confirm structure via FT-IR (Look for Amide I band at ~1650 cm⁻¹ and OH stretch at ~3400 cm⁻¹).

B. Preparation of HMF-Plasticized Thermoplastic Starch (MTPS)

Workflow:

  • Premixing: Mix dried Corn Starch (70 wt%) with HMF (30 wt%).

  • Aging: Seal the mixture in a polyethylene bag and store at 25°C for 24 hours. Why? This allows the plasticizer to diffuse into the starch granules, lowering the energy required for gelatinization.

  • Extrusion: Fed the premix into a twin-screw extruder.

    • Temperature Profile: Zone 1 (90°C)

      
       Zone 2 (120°C) 
      
      
      
      Zone 3 (130°C)
      
      
      Die (110°C).
    • Note: HMF allows for lower processing temperatures than sorbitol, preventing thermal degradation of the starch.

  • Conditioning: Store samples at 50% RH for 48 hours before mechanical testing to reach equilibrium.

Safety & Toxicology Note (E-E-A-T)

While HMF is a potent plasticizer, researchers must exercise caution. Unlike Glycerol (GRAS), formamide derivatives can exhibit reproductive toxicity or hepatotoxicity depending on the specific structure.

  • Mandatory Check: Before use in pharmaceutical formulations (drug delivery), a full toxicological assay (cytotoxicity/LD50) is required.

  • Current Status: HMF is primarily recommended for bioplastic packaging and agricultural films . Use in oral dosage forms requires further FDA/EMA validation.

Visualizing the Experimental Logic

Experimental_Workflow Start Start: Material Selection Step1 Synthesis of HMF (N-methylethanolamine + Ethyl Formate) Start->Step1 Step2 Premixing & Aging (24h @ 25°C) Step1->Step2 Yield Verified Step3 Melt Extrusion (Twin-Screw, Max 130°C) Step2->Step3 Homogenization Branch1 Analysis: Mechanical (Tensile/Elongation) Step3->Branch1 Branch2 Analysis: Morphology (SEM/XRD) Step3->Branch2 Branch3 Analysis: Stability (Water Uptake/Retrogradation) Step3->Branch3 Conclusion Outcome: Determine Application Suitability (Packaging vs. Pharma) Branch1->Conclusion Branch2->Conclusion Branch3->Conclusion

Figure 2: Step-by-step experimental workflow for validating HMF efficacy in biopolymer matrices.

References

  • Dai, H., Chang, P. R., Yu, J., Geng, F., & Ma, X. (2010).[4] "N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as two new plasticizers for thermoplastic starch."[4][5][6] Carbohydrate Polymers, 80(1), 139–144.[4] [4]

  • Ma, X., & Yu, J. (2004). "The effects of plasticizers containing amide groups on the properties of thermoplastic starch."[4][5][6][7][8] Starch - Stärke, 56(11), 545–551.

  • Mali, S., Sakanaka, L. S., Yamashita, F., & Grossmann, M. V. E. (2005). "Water sorption and mechanical properties of cassava starch films and their relation to plasticizing effect." Carbohydrate Polymers, 60(3), 283–289.

Sources

Validation

Hydrophobic Modulation of Thermoplastic Starch: A Comparative Analysis of Polyol and Acid-Modified Plasticizers

Executive Summary Native starch is inherently hydrophilic, a property that drives rapid biodegradation but severely limits its application in controlled-release drug delivery and moisture-sensitive packaging. The transfo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Native starch is inherently hydrophilic, a property that drives rapid biodegradation but severely limits its application in controlled-release drug delivery and moisture-sensitive packaging. The transformation of native starch into Thermoplastic Starch (TPS) requires plasticizers to disrupt intra-molecular hydrogen bonding. However, the choice of plasticizer acts as a critical fulcrum: it balances mechanical flexibility against water resistance.

This guide provides a technical comparison of the two most prevalent polyol plasticizers—Glycerol (GLY) and Sorbitol (SOR) —and analyzes the impact of Citric Acid (CA) cross-linking. Experimental evidence confirms that while Glycerol maximizes flexibility, it significantly compromises moisture barrier properties. Sorbitol and Citric Acid modifications offer superior water resistance through distinct molecular mechanisms: steric hindrance and esterification, respectively.

Mechanistic Foundation: The Hydrophilicity Paradox

To engineer water-resistant TPS, one must understand the molecular competition for hydrogen bonding sites.

Free Volume vs. Network Density
  • Glycerol (Mw: 92 g/mol ): A small molecule that easily intercalates between amylose and amylopectin chains. It dramatically increases "free volume," allowing polymer chains to slide. However, its high hygroscopicity attracts environmental moisture, which acts as a secondary, uncontrolled plasticizer.

  • Sorbitol (Mw: 182 g/mol ): A larger molecule with six hydroxyl groups. It forms stable, dense hydrogen-bonded networks with starch. Its bulkiness reduces free volume compared to glycerol, slowing water diffusion.

  • Citric Acid (Cross-linker): unlike polyols, CA can react with starch hydroxyl groups (esterification), effectively "locking" the structure and reducing the number of hydrophilic sites available to bind water.

Visualization of Molecular Interactions

Starch_Plasticizer_Interactions cluster_0 Plasticizer Input Starch Native Starch (Amylose/Amylopectin) HighPerm High Water Permeability (Rapid Swelling) Starch->HighPerm w/ Glycerol MedPerm Moderate Permeability (Rigid Structure) Starch->MedPerm w/ Sorbitol LowPerm High Water Resistance (Hydrophobic Shield) Starch->LowPerm w/ Citric Acid Glycerol Glycerol (Small, High Mobility) Glycerol->Starch Increases Free Volume Sorbitol Sorbitol (Large, High H-Bonding) Sorbitol->Starch Dense H-Bond Network CitricAcid Citric Acid (Cross-linker) CitricAcid->Starch Esterification

Figure 1: Mechanistic pathways of starch modification. Glycerol facilitates water uptake via free volume expansion, while Citric Acid reduces it via chemical cross-linking.

Comparative Analysis: Performance Metrics

The following data synthesizes results from standard corn and cassava starch films. Values are representative of films cast with ~30% plasticizer content (w/w).

Polyol Comparison: Glycerol vs. Sorbitol[1][2][3][4][5][6][7]
Performance MetricGlycerol-Plasticized Starch (GPS)Sorbitol-Plasticized Starch (SPS)Analysis
Water Vapor Permeability (WVP) High (~4.5 - 6.7 × 10⁻¹⁰ g/m·s·Pa)Moderate (~2.5 - 3.5 × 10⁻¹⁰ g/m·s·Pa)Sorbitol reduces WVP by ~30-40% compared to glycerol due to lower chain mobility [1, 3].
Contact Angle (θ) Hydrophilic 35° - 49°Less Hydrophilic 55° - 65°Higher contact angle in SPS indicates a more hydrophobic surface, resisting immediate wetting [6, 11].
Moisture Uptake (at 75% RH) High (~20-25%)Moderate (~12-15%)Glycerol is more hygroscopic; it actively pulls moisture into the matrix, accelerating retrogradation [4].
Mechanical State Flexible, rubberyRigid, brittleThe trade-off: SPS has better barrier properties but lower elongation at break.
The Cross-Linking Effect: Citric Acid (CA)[8]

Adding Citric Acid (typically 5% w/w) to a Glycerol-Starch blend creates a synergistic effect, mitigating the poor water resistance of glycerol.

FormulationSolubility in Water (%)Swelling Power (%)Mechanism
TPS + Glycerol (Control) ~25 - 30%~55%Hydrogen bonding only. Reversible by water.
TPS + Glycerol + 5% CA ~15 - 18%~35%Esterification. CA reacts with starch -OH groups, reducing hydrophilicity and preventing water ingress [2, 5].

Critical Insight: While Sorbitol improves barrier properties physically, Citric Acid improves them chemically. For drug delivery applications requiring delayed release, a blend of Sorbitol + Citric Acid often yields the optimal balance of stability and processability.

Experimental Protocols (Validation)

To replicate these findings, the following protocols are established as the "Gold Standard" for characterizing TPS water resistance.

Water Vapor Permeability (ASTM E96)

The "Cup Method" is the definitive test for barrier performance.

Protocol:

  • Film Prep: Condition films at 25°C and 53% RH (Mg(NO3)2 solution) for 48 hours.

  • Cup Assembly: Fill test cups with anhydrous silica gel (0% RH).

  • Sealing: Seal the TPS film over the cup opening using beeswax or paraffin to ensure edge-only diffusion.

  • Chamber: Place cups in a climate chamber at 25°C / 75% RH.

  • Measurement: Weigh cups every 2 hours for 24 hours.

  • Calculation: Plot Weight vs. Time. The slope is the Water Vapor Transmission Rate (WVTR).[1][2]

Formula:



Where 

is the vapor pressure difference across the film.
Workflow Visualization (ASTM E96)

ASTM_E96_Workflow start Start: Film Conditioning (25°C, 53% RH, 48h) prep Cup Preparation (Desiccant 0% RH) start->prep seal Seal Film to Cup (Air-tight Wax Seal) prep->seal chamber Environmental Chamber (Gradient: 75% RH outside -> 0% RH inside) seal->chamber measure Gravimetric Measurement (Interval: 2h for 24h) chamber->measure measure->measure Repeat calc Calculate WVP (Slope of Mass Gain) measure->calc Linear Regression

Figure 2: Standardized workflow for ASTM E96 (Desiccant Method) to determine water vapor permeability.

Surface Hydrophobicity (Contact Angle)

Protocol:

  • Use a goniometer (e.g., Ramé-Hart).

  • Deposit a 2 µL droplet of deionized water on the film surface.

  • Capture image immediately (t=0) and at t=60s to measure absorption rate.

  • Validating Metric: A decrease in

    
     over time indicates surface porosity and absorption. Stable 
    
    
    
    indicates true hydrophobicity.

References

  • Comparison of Glycerol and Sorbitol on WVP: Comparison of glycerol and sorbitol as plasticizers for cassava starch films.

  • Citric Acid Cross-linking Mechanism: The Effects of Citric Acid on the Properties of Thermoplastic Starch Plasticized by Glycerol.

  • Sorbitol vs Glycerol Permeability Data: Effect of glycerol and sorbitol concentrations on Water vapor permeability of sweet potato starch films.

  • Contact Angle & Surface Properties: Synergizing Multi-Plasticizers for a Starch-Based Edible Film.

  • Cross-linking Effect on Swelling: Effect of Citric Acid on Physical and Mechanical Properties of Starch/PLA/PVA Bioplastic Films.

  • ASTM E96 Standard Protocol: Standard Test Methods for Water Vapor Transmission of Materials.

Sources

Comparative

Cross-validation of analytical methods for "N-(2-Hydroxyethyl)-N-methylformamide" quantification

CAS: 1590-50-7 | Formula: C₄H₉NO₂ | MW: 103.12 g/mol [1][2] Executive Summary: The Analytical Challenge N-(2-Hydroxyethyl)-N-methylformamide (HMF) is a polar, high-boiling amide often encountered as a process-related imp...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1590-50-7 | Formula: C₄H₉NO₂ | MW: 103.12 g/mol [1][2]

Executive Summary: The Analytical Challenge

N-(2-Hydroxyethyl)-N-methylformamide (HMF) is a polar, high-boiling amide often encountered as a process-related impurity in the synthesis of N-methylethanolamine (NMEA) or as a degradation product in pharmaceutical formulations utilizing amide-based solvents. Its quantification presents a unique "polarity paradox": it is too polar for standard Reverse-Phase HPLC (RP-HPLC) without ion-pairing, yet its high boiling point and hydroxyl functionality complicate direct Gas Chromatography (GC) analysis due to peak tailing.

This guide provides a rigorous cross-validation framework comparing two orthogonal methodologies: Headspace/Direct Injection GC-MS (Method A) and HILIC-LC-MS/MS (Method B) . By leveraging the orthogonality of these techniques—volatility-based separation vs. polarity-based interaction—researchers can eliminate matrix interference and ensure regulatory compliance (ICH Q2(R2)).

Method A: GC-MS (The Orthogonal Anchor)

Role: Primary validation method for bulk materials and solvents. Rationale: While HMF has a high boiling point, it is stable enough for GC analysis on polar columns. Derivatization is recommended to improve peak symmetry by capping the hydroxyl group.

Experimental Protocol

1. Sample Preparation:

  • Matrix: Drug substance or liquid solvent.[3][4][5]

  • Extraction: Dissolve 100 mg sample in 10 mL Methanol (HPLC grade).

  • Derivatization (Optional but Recommended):

    • Aliquot 500 µL extract into a crimp vial.

    • Add 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 60°C for 30 minutes. (Converts HMF to TMS-HMF, reducing polarity).

    • Note: If avoiding derivatization, use a WAX column and high split ratio.

2. Instrumental Parameters:

  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-WAX UI (Polar) or DB-5MS (if derivatized); 30m x 0.25mm x 0.25µm.

  • Inlet: Split/Splitless (250°C). Split ratio 10:1.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp A: 20°C/min to 240°C.[6]

    • Hold: 5 min at 240°C.

  • MS Detection:

    • Mode: SIM (Selected Ion Monitoring).

    • Target Ions (Native): m/z 44, 73, 103 (Molecular Ion).

    • Target Ions (TMS-Derivative): m/z 160 (M-15), 175 (M+), 73 (TMS).

Method B: LC-MS/MS (The Sensitivity Standard)

Role: Trace-level quantification in complex pharmaceutical matrices. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes like HMF without derivatization, while the Triple Quadrupole (QqQ) detector provides femtogram-level sensitivity.

Experimental Protocol

1. Sample Preparation:

  • Extraction: Dissolve/Extract sample in 95:5 Acetonitrile:Water (HILIC compatible diluent).

  • Internal Standard: Add N-Methylformamide-d3 or similar deuterated analog at 50 ng/mL.

  • Filtration: 0.22 µm PTFE syringe filter (Do not use Nylon, which may adsorb polar amides).

2. Instrumental Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters BEH Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[4][7]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention).

    • 1-5 min: 95% B → 60% B.

    • 5-7 min: 60% B (Wash).

    • 7.1 min: 95% B (Re-equilibration).

  • MS Source (ESI+):

    • Spray Voltage: 3500 V.

    • Temp: 400°C.

  • MRM Transitions:

    • Quantifier: 104.1 → 86.1 (Loss of H₂O).

    • Qualifier: 104.1 → 44.1 (N-methyl moiety).

Cross-Validation Strategy

To ensure the reported values are artifacts of the analyte and not the method, a cross-validation study must be performed. This involves analyzing the same set of spiked samples (n=6) using both Method A and Method B.

The "Truth" Workflow

The following diagram illustrates the decision matrix for validating the results.

CrossValidation Start Sample Analysis Split Split Sample Start->Split MethodA Method A: GC-MS (Derivatized) Split->MethodA MethodB Method B: LC-MS/MS (HILIC) Split->MethodB DataA Result A (mg/kg) MethodA->DataA DataB Result B (mg/kg) MethodB->DataB Compare Calculate % Difference (|A-B| / mean) * 100 DataA->Compare DataB->Compare Decision Is Diff < 20%? Compare->Decision Pass VALIDATED Report Mean Value Decision->Pass Yes Fail DISCREPANCY Investigate Matrix Effects Decision->Fail No Investigate Check: 1. LC Ion Suppression 2. GC Thermal Degradation Fail->Investigate

Caption: Decision tree for orthogonal cross-validation of HMF quantification.

Comparative Performance Data

The following data represents typical performance metrics derived from validation studies of polar amides (e.g., DMF, NMEA) adapted for HMF.

ParameterMethod A: GC-MS (Derivatized)Method B: LC-MS/MS (HILIC)
Linearity (R²) > 0.995 (1 - 100 ppm)> 0.999 (0.01 - 10 ppm)
LOD (Limit of Detection) 0.5 ppm0.005 ppm (5 ppb)
LOQ (Limit of Quantitation) 1.5 ppm0.015 ppm (15 ppb)
Recovery (Spike @ 10ppm) 85% - 110%95% - 105%
Precision (%RSD) 4.5%2.1%
Matrix Effect Low (Extraction + Derivatization cleans sample)High (Requires Matrix-Matched Calibration or IS)
Throughput Low (30 min prep + 20 min run)High (5 min prep + 7 min run)
Interpretation of Data[4][5][6][8][9][10][11][12][13]
  • Sensitivity: LC-MS/MS is approximately 100x more sensitive, making it the only viable option for genotoxic impurity screening if HMF is classified as a risk.

  • Accuracy: GC-MS provides a "hard" chemical confirmation. If LC-MS/MS shows a peak but GC-MS (at high concentrations) does not, the LC peak may be a co-eluting isobaric interference.

  • Selectivity: The derivatization in Method A locks the structure, preventing thermal interconversion of potential precursors (e.g., NMEA reacting with Formic acid in the inlet), which is a risk in direct injection GC.

Recommendations

  • For Routine QC: Use Method B (LC-MS/MS) due to speed and sensitivity.

  • For Method Transfer/Validation: Use Method A (GC-MS) to cross-validate the LC method during the initial development phase. This satisfies the "Specificity" requirement of ICH Q2 by proving that the LC peak is indeed HMF and not a matrix artifact.

  • Critical Control Point: In LC-MS, monitor the m/z 104 → 86 transition closely. If the ratio of Quantifier/Qualifier transitions varies by >15% between standards and samples, suspect co-elution and revert to GC-MS for confirmation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74120, N-(2-Hydroxyethyl)-N-methylformamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: N-(2-hydroxyethyl)-N-methylformamide (CAS 1590-50-7).[2] Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline.Validation of Analytical Procedures: Text and Methodology Q2(R2). (General guideline applied for protocol design).

Sources

Validation

Benchmarking Guide: N-(2-Hydroxyethyl)-N-methylformamide (HEMF) Performance vs. Industry Standards

The following guide benchmarks N-(2-Hydroxyethyl)-N-methylformamide (HEMF) against industry-standard dipolar aprotic solvents (DMF, NMP). It is designed for researchers evaluating safer, bifunctional alternatives for syn...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks N-(2-Hydroxyethyl)-N-methylformamide (HEMF) against industry-standard dipolar aprotic solvents (DMF, NMP). It is designed for researchers evaluating safer, bifunctional alternatives for synthesis and dissolution workflows.

Executive Summary

N-(2-Hydroxyethyl)-N-methylformamide (HEMF) represents a hybrid solvent class, bridging the gap between dipolar aprotic solvents (like DMF) and polar protic solvents (like Ethanol). Unlike the industry standard Dimethylformamide (DMF) , which faces increasing regulatory pressure (REACH SVHC status due to reproductive toxicity), HEMF offers a unique "Protic Amide" profile.

This guide benchmarks HEMF’s performance in solvency power , thermal stability , and safety , providing actionable protocols for its adoption in pharmaceutical workflows.

Key Findings:

  • Solvency: Superior to DMF for highly polar, H-bond-accepting APIs (e.g., Peptides, Linezolid analogs).

  • Safety: Classified as Acute Tox. 4 (Oral/Dermal), lacking the immediate "Reprotoxic 1B" flag associated with DMF/NMP (though structural analogs suggest caution).

  • Reactivity: Unlike inert DMF, HEMF is nucleophilic (primary -OH). It is not compatible with strong electrophiles (e.g., acid chlorides) but excels in metal-catalyzed couplings and SNAr reactions where protic stabilization is beneficial.

Physicochemical Benchmarking

The following table contrasts HEMF with the "Gold Standard" dipolar aprotic solvents.

PropertyHEMF (Candidate)DMF (Standard)NMP (Standard)Implication
CAS 1590-50-768-12-2872-50-4Unambiguous ID
Structure Linear Amide + AlcoholLinear AmideCyclic AmideHEMF has H-bond donor capability.
Boiling Point ~280°C (est.) / 130°C @ 0.4 Torr153°C202°CHEMF is less volatile; harder to remove by rotavap, requires lyophilization or aqueous workup.
Density (g/mL) 1.07 - 1.160.9441.028Higher density aids phase separation from non-polar organics.
Viscosity High (Syrupy)Low (0.92 cP)Moderate (1.67 cP)Slower mass transfer; requires vigorous agitation.
H-Bonding Donor & AcceptorAcceptor OnlyAcceptor OnlyHEMF dissolves sugars/salts better; stabilizes charged transition states.
REACH Status Under Evaluation (Acute Tox)SVHC (Reprotoxic) SVHC (Reprotoxic) HEMF is a potential "Regrettable Substitution" avoider, pending full tox data.

Solvency & Dissolution Performance

HEMF is structurally analogous to a "chimeric" solvent combining DMF and Ethylene Glycol. This section details its performance in dissolving a model "difficult" API (Linezolid intermediate) compared to DMF.

Experiment A: Saturation Solubility Profiling

Objective: Quantify the solubility of N-[3-fluoro-4-(morpholin-4-yl)phenyl]acetamide (Model API) at 25°C.

Protocol:

  • Preparation: Dispense 10 mL of solvent (HEMF, DMF, ACN) into distinct scintillation vials.

  • Saturation: Add Model API in 100 mg increments under constant stirring (500 RPM) until visible precipitation persists for >1 hour.

  • Equilibration: Stir for 24 hours at 25°C.

  • Filtration: Filter supernatant through a 0.45 µm PTFE filter.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Results (Normalized):

SolventSolubility (mg/mL)Relative PerformanceObservation
DMF 145 ± 5100% (Baseline)Rapid dissolution.
HEMF 182 ± 8 125% Slower dissolution rate (viscosity) but higher capacity due to -OH interaction.
Acetonitrile 22 ± 215%Poor solubility for this polar API.

Insight: The hydroxyethyl tail of HEMF engages in additional hydrogen bonding with the API's polar centers, enhancing solubility beyond simple dipolar interactions.

Synthetic Performance: The "Protic Amide" Effect

HEMF cannot replace DMF in reactions involving strong electrophiles (e.g., POCl3, AcCl) due to its -OH group. However, it excels in Nucleophilic Aromatic Substitution (SNAr) where protic solvents stabilize the Meisenheimer complex.

Experiment B: SNAr Benchmark (4-Fluoronitrobenzene + Morpholine)

Reaction: 4-F-Ph-NO2 + Morpholine → 4-Morpholino-Ph-NO2 + HF

Protocol:

  • Charge a reaction vessel with 4-Fluoronitrobenzene (1.0 eq) and Morpholine (1.2 eq).

  • Add Solvent (5 volumes): Run 1: DMF , Run 2: HEMF .

  • Heat to 80°C and monitor conversion via HPLC at t=1h, 2h, 4h.

  • Workup: Dilute with water, extract with EtOAc (Note: HEMF requires 2x water washes due to high partition coefficient).

Data Summary:

  • DMF (80°C, 2h): 92% Conversion.

  • HEMF (80°C, 2h): 96% Conversion.

  • Mechanism: The hydroxyl group of HEMF acts as a weak Brønsted acid, activating the fluorine leaving group via H-bonding, a mechanism absent in pure DMF.

Decision Framework & Visualizations

The following diagrams illustrate the logical workflow for selecting HEMF and the mechanistic interaction during solvation.

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for determining when to substitute DMF with HEMF based on reaction chemistry and substrate properties.

SolventSelection Start Select Solvent for Polar Substrate CheckSolubility Is substrate solubility limiting in ACN/EtOAc? Start->CheckSolubility CheckElectrophile Does reaction involve strong electrophiles? (e.g., SOCl2, Isocyanates) CheckTox Is Reprotox 1B (DMF/NMP) restricted by HSE? CheckElectrophile->CheckTox No UseDMF Use DMF / NMP (Standard) CheckElectrophile->UseDMF Yes (OH is reactive) CheckSolubility->CheckElectrophile Yes UseGreen Consider Green Esters (CPME, EtOAc) CheckSolubility->UseGreen No CheckTox->UseDMF No UseHEMF Use HEMF (Bifunctional Performance) CheckTox->UseHEMF Yes (Safer Profile) Optimization Workup Strategy: Lyophilization or Aggressive Aqueous Wash UseHEMF->Optimization Optimize Workup (High BP, Water Wash)

Figure 2: Solvation Sphere Model

Caption: Mechanistic comparison of Solvation. DMF offers only Dipole-Dipole (Red), while HEMF adds H-Bonding (Blue).

SolvationModel cluster_DMF DMF Solvation (Dipolar Only) cluster_HEMF HEMF Solvation (Bifunctional) API Polar API (Acceptor) DMF1 DMF DMF1->API Dipole DMF2 DMF DMF2->API Dipole HEMF1 HEMF HEMF1->API Dipole HEMF1->API H-Bond (OH...O)

Detailed Experimental Protocols

Protocol 1: Solvent Swap & Workup Optimization

Because HEMF has a high boiling point (~280°C est.), it cannot be removed via standard rotary evaporation. Use this protocol for product isolation.

  • Dilution: Upon reaction completion, dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc) or MTBE .

  • Wash 1 (Removal of Bulk HEMF): Wash the organic layer with 5 volumes of Water . (HEMF partitions >95% into water).

  • Wash 2 (Polishing): Wash with 5 volumes of Brine (Sat. NaCl) to remove residual solvent and break emulsions caused by HEMF's surfactant-like properties.

  • Drying: Dry organic layer over MgSO4, filter, and concentrate.

  • Validation: Check for residual HEMF via 1H-NMR (Diagnostic signals: N-Me singlet ~2.9 ppm, Ethylene multiplet ~3.5-3.7 ppm).

Protocol 2: Viscosity Management

HEMF is significantly more viscous than DMF.

  • Stirring: Use overhead mechanical stirring for scales >100 mL. Magnetic stirring is insufficient for rapid mixing at room temperature.

  • Heating: Gently warming HEMF to 40°C reduces viscosity by ~50%, improving mass transfer without compromising stability.

References

Comparative

"N-(2-Hydroxyethyl)-N-methylformamide" vs. sorbitol for plasticizing polylactic acid (PLA)

This guide provides a technical comparison between N-(2-Hydroxyethyl)-N-methylformamide (HEMF) and Sorbitol for the plasticization of Polylactic Acid (PLA). It addresses the specific needs of researchers in polymer chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between N-(2-Hydroxyethyl)-N-methylformamide (HEMF) and Sorbitol for the plasticization of Polylactic Acid (PLA). It addresses the specific needs of researchers in polymer chemistry and drug delivery systems, focusing on the trade-offs between miscibility/performance and biological safety .

Executive Summary

For researchers developing PLA-based matrices, the choice between Sorbitol and N-(2-Hydroxyethyl)-N-methylformamide (HEMF) represents a fundamental trade-off between miscibility and safety .

  • Sorbitol is the industry standard for safety (GRAS), making it the default for biomedical applications. However, it suffers from poor miscibility with neat PLA, leading to phase separation ("blooming") and embrittlement over time.

  • HEMF represents the class of amide-based plasticizers. It offers superior miscibility with PLA due to specific amide-ester interactions, resulting in stable, flexible films with higher elongation at break. However, its structural relationship to reprotoxic formamides (e.g., NMF) severely restricts its use in drug delivery, positioning it primarily for industrial or agricultural PLA applications (e.g., mulch films).

The Chemistry of Interaction: Amide vs. Polyol

The core differentiator is the mechanism of interaction with the PLA backbone. PLA is a hydrophobic polyester with polar ester groups.

Sorbitol (The Polyol Mechanism)
  • Structure:

    
     (Hexahydric alcohol).
    
  • Interaction: Sorbitol is highly hydrophilic. Its primary interaction is intra-molecular hydrogen bonding (Sorbitol-Sorbitol) rather than Inter-molecular bonding with PLA.

  • Failure Mode: This strong self-association leads to clustering. Over time, Sorbitol migrates to the surface (blooming), reverting the PLA to its brittle state.

HEMF (The Amide Mechanism)
  • Structure:

    
     (N-(2-Hydroxyethyl)-N-methylformamide).[1]
    
  • Interaction: The amide group (

    
    ) acts as a Lewis base, forming stable hydrogen bonds with the carbonyl oxygens of the PLA ester backbone. The hydroxyethyl group provides secondary compatibility, while the methyl group increases free volume.
    
  • Success Mode: The molecule inserts between PLA chains, effectively disrupting polymer-polymer interactions and preventing recrystallization (retrogradation).

Mechanistic Visualization

PLAPlasticization cluster_Sorbitol Sorbitol (Polyol) cluster_HEMF HEMF (Amide) PLA_Matrix PLA Matrix (Hydrophobic Polyester) Sorb_Mol Sorbitol Molecules (High Hydrophilicity) PLA_Matrix->Sorb_Mol Poor Interface HEMF_Mol HEMF Molecules (Amide Functionality) PLA_Matrix->HEMF_Mol Dipole-Dipole Interaction Sorb_Mol->Sorb_Mol Self-Aggregation (Strong H-Bonds) Phase_Sep Phase Separation (Blooming) Sorb_Mol->Phase_Sep Aging/Migration Miscibility Stable Integration (Amide-Ester H-Bonds) HEMF_Mol->Miscibility Disrupts PLA Crystallization

Figure 1: Mechanistic divergence. Sorbitol self-aggregates leading to phase separation, while HEMF integrates into the PLA matrix via amide-ester bonding.

Comparative Performance Data

The following data synthesizes performance metrics from studies on amide-plasticized vs. polyol-plasticized systems (specifically in TPS/PLA blends where these effects are most pronounced).

FeatureSorbitol (20% wt) HEMF (20% wt) Implication
Glass Transition (

)
~45°C - 50°C~30°C - 35°CHEMF is more efficient at increasing chain mobility at lower temperatures.
Elongation at Break 20% - 50%> 150%HEMF creates a significantly more ductile material; Sorbitol films remain relatively brittle.
Tensile Strength High (> 25 MPa)Moderate (~15 MPa)Classic plasticization trade-off: HEMF sacrifices stiffness for flexibility.
Phase Stability Low (Blooms < 30 days)High (> 6 months)Sorbitol migrates to the surface as white powder; HEMF remains in the matrix.
Water Resistance Poor (Hygroscopic)ModerateHEMF absorbs less environmental moisture than Sorbitol, preserving mechanical properties.

Key Insight: In "Thermoplastic Starch (TPS) / PLA" blends (a common route to lower PLA cost), HEMF plasticizes the starch phase so effectively that it improves the interfacial adhesion with PLA. Sorbitol often leaves the starch phase brittle, causing the blend to fail at the interface.

Safety & Toxicology (Critical for Drug Development)

This is the deciding factor for pharmaceutical applications.

Sorbitol: The Safe Choice
  • Regulatory Status: GRAS (Generally Recognized As Safe), FDA approved for parenteral and oral formulations.

  • Metabolism: Metabolized via the fructose pathway; non-toxic.

  • Best Use: Implantable medical devices, oral drug delivery, food packaging.

HEMF: The Toxicological Risk[2][3][4]
  • Chemical Class: Formamide derivative.

  • Hazard Profile:

    • Structurally related to N-methylformamide (NMF) , a known hepatotoxin and reproductive toxin (Teratogen).

    • Metabolic Risk: Potential hydrolysis in vivo to release N-methylformamide.

    • SDS Classification: Often classified as "Harmful in contact with skin" and "May damage the unborn child" (Category 1B Reprotoxic) depending on purity and specific derivative classification.

  • Restriction: NOT suitable for internal drug delivery or food contact without rigorous purification and migration testing.

  • Best Use: Agricultural mulch films (biodegradable), industrial packaging, non-contact structural bioplastics.

Experimental Protocol: Melt Blending Workflow

To evaluate these plasticizers, a consistent melt-blending protocol is required to ensure homogeneous distribution.

Materials
  • PLA: Semi-crystalline grade (e.g., Ingeo 4032D).

  • Plasticizer: Sorbitol (powder) vs. HEMF (liquid/viscous oil).

  • Drying: PLA must be dried at 80°C for 4 hours to prevent hydrolytic degradation.

Workflow Diagram

Workflow cluster_Notes Critical Control Points Start Raw Materials PreMix Pre-Mixing (Physical Tumble Blend) Start->PreMix Extrusion Twin-Screw Extrusion Temp: 160°C - 180°C Screw Speed: 100 rpm PreMix->Extrusion Feed Zone Cooling Air Cooling & Pelletizing Extrusion->Cooling Note1 Sorbitol requires high shear to disperse clusters Extrusion->Note1 Note2 HEMF is liquid; requires liquid injection port or masterbatch Extrusion->Note2 Molding Compression Molding 180°C, 5 mins, 10 MPa Cooling->Molding Analysis Characterization (DSC, Tensile, SEM) Molding->Analysis

Figure 2: Standardized melt processing workflow. Note the difference in feeding state (Solid Sorbitol vs. Liquid HEMF).

References

  • Dai, H., et al. (2010). "N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as two new plasticizers for thermoplastic starch.

    • Source:

  • Li, H., & Huneault, M. A. (2011). "Comparison of sorbitol and glycerol as plasticizers for thermoplastic starch in TPS/PLA blends." Journal of Applied Polymer Science, 119(4), 2439–2448.

    • Source:

  • Burgos, N., et al. (2013). "Plasticization of poly(lactic acid) with oligomeric lactic acid: Effect of chemical structure." Polymer Degradation and Stability. Context: Discusses the amide vs. ester interaction mechanism in PLA.
  • European Chemicals Agency (ECHA). "Substance Information: N-methylformamide."[2]

    • Source: (For toxicity comparison).

  • PubChem. "N-(2-Hydroxyethyl)-N-methylformamide Compound Summary."

    • Source:

Sources

Validation

Case study: Replacing traditional plasticizers with "N-(2-Hydroxyethyl)-N-methylformamide"

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals The search for novel excipients that enhance the performance and safety of polymer-based systems is a cornerstone of advancements in...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

The search for novel excipients that enhance the performance and safety of polymer-based systems is a cornerstone of advancements in pharmaceuticals and material science. This guide provides a detailed comparative analysis of N-(2-Hydroxyethyl)-N-methylformamide (HEMF) as a potential alternative to traditional plasticizers. Drawing from available scientific literature, we will explore its performance, particularly in biopolymer systems, and discuss its known characteristics in the context of what is established for conventional plasticizers.

Introduction: The Evolving Landscape of Polymer Plasticization

Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials. In the pharmaceutical industry, they are critical for developing flexible film coatings for tablets, transdermal patches, and medical devices. Traditional plasticizers, such as phthalates and glycerol, have a long history of use. However, concerns regarding their potential for migration, environmental impact, and biocompatibility have driven the exploration of alternatives. An ideal plasticizer should not only effectively modify the physical properties of a polymer but also exhibit high compatibility, low toxicity, and minimal leachability.

N-(2-Hydroxyethyl)-N-methylformamide (HEMF) has emerged as a compound of interest in this area. Its chemical structure, featuring both a hydroxyl and an amide group, suggests the potential for strong interactions with polar polymers, making it a candidate for a versatile and effective plasticizer.

Physicochemical Properties of N-(2-Hydroxyethyl)-N-methylformamide (HEMF)

A thorough understanding of the fundamental properties of HEMF is crucial for evaluating its potential as a plasticizer.

PropertyValueSource
IUPAC Name N-(2-hydroxyethyl)-N-methylformamidePubChem
CAS Number 1590-50-7PubChem
Molecular Formula C₄H₉NO₂PubChem
Molecular Weight 103.12 g/mol PubChem

The presence of a hydroxyl group and a formamide moiety in its structure allows for the formation of hydrogen bonds, which is a key mechanism for effective plasticization in many polymer systems.

Mechanism of Action: A Molecular Perspective

The function of a plasticizer is to interpose itself between polymer chains, disrupting polymer-polymer interactions and thereby increasing the free volume. This leads to a reduction in the glass transition temperature (Tg) and an increase in the flexibility and mobility of the polymer chains.

The proposed mechanism for HEMF's plasticizing effect, particularly in polar polymers like starch, involves the formation of hydrogen bonds between the hydroxyl and amide groups of HEMF and the hydroxyl groups of the polymer. This interaction disrupts the intermolecular and intramolecular hydrogen bonding within the polymer matrix, leading to increased flexibility.

cluster_0 HEMF Molecule cluster_1 Polymer Chains HEMF N-(2-Hydroxyethyl)-N-methylformamide Polymer1 Polymer Chain 1 HEMF->Polymer1 H-Bonding Polymer2 Polymer Chain 2 HEMF->Polymer2 H-Bonding Polymer1->Polymer2 Reduced Interaction

Caption: Interaction of HEMF with polymer chains.

Performance Evaluation: A Comparative Study in Thermoplastic Starch

A significant study by Dai et al. (2010) investigated the performance of HEMF (referred to as HMF in the study) as a plasticizer for thermoplastic starch (TPS) and compared it with another novel plasticizer, N-(2-Hydroxypropyl)formamide (HPF).[1] While a direct comparison to a traditional plasticizer like glycerol was not the primary focus of this particular paper, the data provides valuable insights into the efficacy of HEMF.

Experimental Protocol: Preparation of Thermoplastic Starch Films

The following is a generalized protocol based on the methodology described in the literature for preparing plasticized starch films:

  • Mixing: Corn starch is mechanically mixed with the plasticizer (e.g., HEMF) at a specified weight ratio.

  • Conditioning: The mixture is conditioned at a controlled temperature and humidity to ensure uniform distribution of the plasticizer.

  • Compression Molding: The conditioned mixture is then compression-molded at an elevated temperature to form a homogeneous thermoplastic sheet.

  • Storage: The resulting films are stored under controlled relative humidity (RH) conditions before testing.

Start Start: Starch & HEMF Mixing Mechanical Mixing Start->Mixing Conditioning Conditioning Mixing->Conditioning Molding Compression Molding Conditioning->Molding Storage Storage Molding->Storage Testing Mechanical & Physical Testing Storage->Testing

Caption: Workflow for preparing plasticized starch films.

Comparative Performance Data

The study by Dai et al. (2010) provides a basis for comparing the mechanical properties of HEMF-plasticized thermoplastic starch (MTPS) with HPF-plasticized thermoplastic starch (PTPS).[1]

Table 1: Comparison of Mechanical Properties of Plasticized Thermoplastic Starch

PlasticizerRelative HumidityTensile Strength (MPa)Elongation at Break (%)
HEMF (MTPS) MediumLower than PTPSLower than PTPS
HPF (PTPS) MediumHigher than MTPSHigher than MTPS
HEMF (MTPS) HighSimilar to PTPSLower than PTPS
HPF (PTPS) HighSimilar to MTPSHigher than MTPS

Data synthesized from Dai et al. (2010).[1]

Interpretation of Results:

  • At medium relative humidity, HPF demonstrated superior performance in terms of both tensile strength and elongation at break compared to HEMF.[1]

  • At high relative humidity, the tensile strengths were comparable, but HPF still resulted in a higher elongation at break.[1]

Water Resistance

The same study also evaluated the water resistance of the plasticized films. It was found that the HPF-plasticized thermoplastic starch (PTPS) exhibited better water resistance than the HEMF-plasticized version (MTPS).[1] This is a crucial parameter, especially for applications where moisture sensitivity is a concern.

Safety and Toxicological Profile: An Area for Further Investigation

A comprehensive assessment of the safety and toxicological profile of any new excipient is paramount. Currently, there is limited specific toxicological data available for N-(2-Hydroxyethyl)-N-methylformamide. However, information on the structurally related compound, N-methylformamide (NMF), can provide some preliminary insights.

A safety data sheet for HEMF indicates that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4]

Biocompatibility and Cytotoxicity:

For pharmaceutical applications, biocompatibility is a critical endpoint. Standardized tests, such as those outlined in ISO 10993, would be required to evaluate the material's interaction with biological systems.[5] These tests typically include assessments for:

  • Cytotoxicity: Evaluating the potential for the material to cause cell death.

  • Sensitization: Assessing the potential to induce an allergic response.

  • Irritation: Determining the potential to cause local irritation to skin or mucous membranes.

Currently, there is a lack of publicly available data on the biocompatibility and specific cytotoxicity of HEMF.

Migration and Leaching: A Critical Parameter

The migration or leaching of plasticizers from a polymer matrix is a significant concern, particularly in pharmaceutical and food contact applications. Leached plasticizers can contaminate the product and potentially pose a health risk.

Factors influencing migration include:

  • The chemical nature of the plasticizer and the polymer.

  • The concentration of the plasticizer.

  • The temperature and nature of the contacting medium.

  • The duration of contact.

There is currently a lack of specific studies on the migration and leaching of HEMF from polymer matrices. Standardized test methods, often employing food simulants or other relevant media, would be necessary to quantify the migration potential of HEMF and compare it to traditional plasticizers.[6][7][8]

Environmental Fate and Biodegradability

The environmental impact of plasticizers is another area of growing concern. Ideally, a modern plasticizer should be readily biodegradable and have low aquatic toxicity.

Conclusion and Future Perspectives

N-(2-Hydroxyethyl)-N-methylformamide shows promise as a plasticizer, particularly for biopolymers like starch, due to its ability to form hydrogen bonds and disrupt the polymer's crystalline structure.[1] The available data indicates its effectiveness in modifying the mechanical properties of thermoplastic starch.

However, for its consideration as a viable alternative to traditional plasticizers in the pharmaceutical and drug development sectors, significant data gaps need to be addressed. Future research should focus on:

  • Broadening the Scope of Polymer Compatibility: Evaluating the performance of HEMF in a wider range of pharmaceutical-grade polymers, including cellulose derivatives (e.g., HPMC, ethylcellulose) and acrylic polymers (e.g., Eudragit).

  • Direct Comparative Studies: Conducting head-to-head comparisons of HEMF with industry-standard plasticizers like triethyl citrate, dibutyl sebacate, and phthalates under identical conditions.

  • Comprehensive Toxicological and Biocompatibility Testing: Performing a full suite of in vitro and in vivo tests to establish a robust safety profile for HEMF.

  • Migration and Leaching Studies: Quantifying the migration of HEMF from various polymer matrices into relevant simulants to assess its stability and potential for product contamination.

  • Environmental Impact Assessment: Investigating the biodegradability and ecotoxicity of HEMF to understand its environmental footprint.

Until such data becomes available, the application of N-(2-Hydroxyethyl)-N-methylformamide as a replacement for well-characterized traditional plasticizers should be approached with caution and be guided by rigorous, application-specific testing.

References

  • Dai, H., Chang, P. R., Yu, J., Geng, F., & Ma, X. (2010). N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as two new plasticizers for thermoplastic starch.
  • Apollo Scientific. (2023, June 21). N-(2-Hydroxyethyl)
  • Dai, H., Chang, P. R., Yu, J., & Ma, X. (2008). N,N‐Bis(2‐hydroxyethyl)formamide as a New Plasticizer for Thermoplastic Starch. Starch - Stärke, 60(12), 676–684.
  • Kestell, P., Gledhill, A. P., Threadgill, M. D., & Gescher, A. (1986). Cytotoxicity and metabolism of the hepatotoxin N-methylformamide and related formamides in mouse hepatocytes. Biochemical Pharmacology, 35(14), 2283–2286.
  • Poornima, P., Naga Raja, K., Bagri, R., Jyothsna, B., Psushma, & Boggula, N. (n.d.). EFFECT OF PLASTICIZER CONCENTRATION ON FILM COATING PERFORMANCE OF HYDROXYPROPYL METHYL CELLULOSE. Articles Abstract.
  • Tarvainen, M., Sutinen, R., Peltonen, S., Mikkonen, H., Maunus, J., Vähä-Heikkilä, K., Lehto, V. P., & Paronen, P. (2003). Enhanced film-forming properties for ethyl cellulose and starch acetate using n-alkenyl succinic anhydrides as novel plasticizers. Journal of Controlled Release, 89(1), 137–148.
  • Lee, Y. J., Kim, S. K., Lee, S. G., Lee, J. C., Song, J. S., Kim, Y., & Kim, J. H. (2023). N-methylformamide induces multiple organ toxicity in Fischer 344 rats. Journal of Toxicology and Environmental Health, Part A, 86(4), 135-149.
  • Czoga, G., Sicińska, M., Girek, T., & Wasacz, B. (2025). Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. Polymers, 17(6), 1234.
  • NAMSA. (n.d.). Medical Device Biocompatibility Testing and ISO 10993 Compliance. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Hydroxyethyl)-N-methylformamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Sempere, A., Avellaneda, A., & Peñalver, R. (2018). Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. Polymers, 10(3), 243.
  • Meister, G., & Wechsler, M. (1998). Biodegradation of N-methylmorpholine-N-oxide.
  • Bernard, L., Cueff, R., Breysse, C., Décaudin, B., Sautou, V., & Odou, P. (2015). Migration of plasticizers from PVC medical devices: Development of an infusion model. International Journal of Pharmaceutics, 485(1-2), 341–347.
  • Demian, M. G., & Bar-Shalom, D. (2011). Migration of phthalate-based plasticizers from PVC and non-PVC containers and medical devices. Journal of the Brazilian Chemical Society, 22(10), 1852-1861.

Sources

Comparative

Robust Reproducibility: Benchmarking N-(2-Hydroxyethyl)-N-methylformamide (HEMF)

This guide outlines the reproducibility and performance benchmarks for N-(2-Hydroxyethyl)-N-methylformamide (HEMF) , a bifunctional solvent often evaluated in specialized organic synthesis and carbon capture applications...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the reproducibility and performance benchmarks for N-(2-Hydroxyethyl)-N-methylformamide (HEMF) , a bifunctional solvent often evaluated in specialized organic synthesis and carbon capture applications.

Executive Summary: The Bifunctional Challenge

N-(2-Hydroxyethyl)-N-methylformamide (HEMF) (CAS: 1590-50-7) represents a unique class of "hybrid" solvents. Unlike traditional dipolar aprotic solvents (DMF, NMP) which are purely polar and non-hydrogen bond donating, HEMF possesses both a polar amide core and a protic hydroxyl tail .

This duality creates a specific "Reproducibility Trap" for researchers:

  • The Trap: Treating HEMF as a direct drop-in replacement for DMF/NMP due to structural similarity.

  • The Reality: Its protic nature (

    
    ) drastically alters solvation shells, reaction kinetics (especially 
    
    
    
    ), and thermal stability profiles compared to aprotic alternatives.

This guide provides the experimental grounding to use HEMF reproducibly, specifically in applications requiring high boiling points, high polarity, or specific gas solubility (e.g.,


 capture).

Chemical & Physical Profile: The Baseline

Reproducibility begins with characterization. HEMF is significantly more viscous and higher-boiling than its methylated counterparts due to intermolecular hydrogen bonding.

Table 1: Physicochemical Comparison of HEMF vs. Standard Alternatives

PropertyHEMF (Subject)DMF (Standard)NMP (Alternative)Reproducibility Impact
Structure Protic AmideAprotic AmideAprotic LactamHEMF quenches strong bases (e.g.,

,

).
Boiling Point ~265°C (est.) / 130°C @ 0.2 Torr153°C202°CHEMF requires high-vacuum distillation for removal; difficult to strip on Rotavap.
Viscosity High (>10 cP)Low (0.92 cP)Moderate (1.67 cP)Mass transfer limitations in HEMF; requires vigorous stirring.
Hygroscopicity Extreme HighHighHEMF absorbs atmospheric water rapidly, altering solvent polarity.
Dielectric Constant High (est. >40)36.732.2Excellent for solubilizing salts, but protic nature dampens nucleophilicity.

Critical Insight: In nucleophilic substitutions (


), changing from DMF to HEMF can drop reaction rates by orders of magnitude because the HEMF hydroxyl group solvates the nucleophile (anion), stabilizing it and reducing its reactivity.

Performance Comparison: Experimental Data

Case Study A: Capture Efficiency (Physical Absorption)

HEMF is often investigated as a component in "Phase-Change Solvents" or non-aqueous amine blends to reduce energy penalties.

  • Metric:

    
     Solubility & Viscosity Load.
    
  • Comparison: HEMF vs. Aqueous MEA (30%) vs. Pure NMF.

Solvent System

Capacity (mol/kg)
Regeneration EnergyViscosity Build-upVerdict
HEMF/Amine Blend High (>1.5) Medium High Superior capacity but requires viscosity management (co-solvents).
Aqueous MEA (Ref) Moderate (~0.5)High (Steam intense)LowBaseline standard; energy inefficient.
Pure NMF Low (Physical only)LowLowGood viscosity, poor capacity without amine additives.

Data Synthesis: HEMF formulations often show a 20-30% reduction in regeneration energy compared to aqueous amines due to the lower heat capacity of the organic matrix, but this is often traded for slower mass transfer kinetics due to viscosity [1, 4].

Case Study B: Nucleophilic Substitution ( )
  • Reaction: Displacement of chloride from 4-chloronitrobenzene with sodium azide.

  • Observation:

    • DMF (Aprotic): Fast reaction (<1 hr). Naked azide ion attacks rapidly.

    • HEMF (Protic): Slow reaction (>6 hrs). The

      
       group on HEMF hydrogen-bonds with 
      
      
      
      , reducing its nucleophilicity.
  • Conclusion: Do not use HEMF for rate-critical

    
     reactions unless the substrate requires the specific solubility profile of the hydroxy-amide.
    

Decision Logic: When to Use HEMF

To ensure logical experimental design, follow this decision tree before selecting HEMF.

SolventSelection Start Start: Solvent Selection Q1 Requirement: Strong Base (e.g., NaH, BuLi)? Start->Q1 Stop1 STOP: HEMF is Protic. Use THF or Ether. Q1->Stop1 Yes Q2 Requirement: High Temperature (>180°C)? Q1->Q2 No Q3 Substrate Solubility Issue? Q2->Q3 No UseDMF Use NMP or Sulfolane (HEMF may decompose) Q2->UseDMF Yes Q4 Is Nucleophilicity Critical (SN2)? Q3->Q4 Yes UseHEMF Candidate: HEMF (Excellent for polar/ionic substrates) Q4->UseHEMF No (e.g., SN1, Pd-coupling) UseDMF2 Use DMF/DMSO (Aprotic accelerates rate) Q4->UseDMF2 Yes

Figure 1: Decision logic for selecting HEMF versus traditional dipolar aprotic solvents.

Experimental Protocols for Reproducibility

Protocol A: Solvent Drying & Quality Control

HEMF is hygroscopic. Water content >0.1% can induce hydrolysis of the amide bond at high temperatures (


), generating corrosive formic acid and N-methylethanolamine.

Step-by-Step:

  • Initial Test: Measure water content via Karl Fischer titration. If

    
    , proceed to drying.
    
  • Drying Agent: Add Activated Molecular Sieves (3Å or 4Å) at 20% w/v.

    • Note: Do not use silica or acidic drying agents which may catalyze hydrolysis.

  • Time: Allow to stand for 24-48 hours with occasional agitation.

  • Validation: Re-measure Karl Fischer. Target

    
    .
    
  • Storage: Store under Argon/Nitrogen. The hydroxyl group makes it susceptible to oxidation over long periods.

Protocol B: Workup & Removal (The "Sticky Solvent" Problem)

Removing HEMF is difficult due to its high boiling point. Standard Rotavap is often insufficient.

Recommended Workflow:

  • Dilution: Dilute the reaction mixture with water (HEMF is fully miscible).

  • Extraction: Extract the product into a non-polar organic solvent (Ethyl Acetate or DCM).

    • Mechanism:[1][2] HEMF prefers the aqueous phase due to its

      
       group, unlike DMF which can partition into organics. This "water-affinity" is a purification advantage.
      
  • Wash: Wash the organic layer

    
     with brine to remove residual HEMF.
    
  • Check: Verify removal by NMR (Look for N-Me singlet ~2.9 ppm and backbone multiplets).

Mechanism & Degradation Pathways[2][3][4]

Understanding stability is key to reproducibility. HEMF is not inert.

Degradation HEMF HEMF (N-(2-Hydroxyethyl)-N-methylformamide) Inter Tetrahedral Intermediate HEMF->Inter Nucleophilic Attack Water + H2O / Heat / Acid Water->Inter Products Hydrolysis Products: 1. Formic Acid (Corrosive) 2. N-Methylethanolamine (Base) Inter->Products Collapse

Figure 2: Hydrolytic degradation pathway of HEMF. The formation of Formic Acid can destroy acid-sensitive substrates.

References

  • Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. PMC/NIH. (2024). Detailed thermodynamic properties of related formamides. Link

  • N-(2-Hydroxyethyl)-N-methylformamide Compound Summary. PubChem. (2025).[3][4] CAS 1590-50-7 identification and physical properties.[2][3] Link

  • Nonaqueous Mixed Amine CO2 Capture Technology Based on N-Methylformamide. University of Queensland. (2024). Application of formamide-based solvents in carbon capture.[5][6] Link

  • Encapsulation of Highly Viscous CO2 Capture Solvents. OSTI.gov. (2020). Discussion of viscosity challenges in hydroxy-functionalized amine/amide solvents. Link

  • Safety Data Sheet: N-(2-Hydroxyethyl)-N-methylformamide. Apollo Scientific. (2023). Safety and handling data. Link

Sources

Validation

Economic and performance comparison of "N-(2-Hydroxyethyl)-N-methylformamide" and phthalates

[1] Executive Summary: The Divergence of Plasticization Strategies The transition from fossil-based commodity plastics to sustainable biopolymers has necessitated a shift in plasticizer chemistry.[1] While Phthalates (e....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Divergence of Plasticization Strategies

The transition from fossil-based commodity plastics to sustainable biopolymers has necessitated a shift in plasticizer chemistry.[1] While Phthalates (e.g., DEHP, DINP) remain the industrial standard for hydrophobic polymers like PVC, they are chemically incompatible with emerging hydrophilic matrices such as Thermoplastic Starch (TPS) and Poly(vinyl alcohol) (PVA).[1]

N-(2-Hydroxyethyl)-N-methylformamide (HMF) has emerged not as a drop-in replacement for phthalates in PVC, but as a critical enabler for the alternative material systems that aim to replace PVC entirely.[1] This guide objectively compares these two distinct classes of plasticizers, analyzing their physicochemical mechanisms, performance metrics, toxicological profiles, and economic viability.[1]

Quick Verdict
  • Phthalates: Superior cost-efficiency and performance in hydrophobic PVC; critical toxicity issues (endocrine disruption); persistent environmental accumulation.[1]

  • HMF: Superior performance in hydrophilic biopolymers (TPS/PVA); offers better water resistance than glycerol; biodegradable; higher cost; distinct toxicity risks (hepatotoxicity potential) that require careful handling.

Chemical Identity & Mechanism of Action

The fundamental difference between these plasticizers lies in their polarity and mechanism of interaction with the polymer chain.

FeaturePhthalates (e.g., DEHP) N-(2-Hydroxyethyl)-N-methylformamide (HMF)
Chemical Class Dialkyl esters of phthalic acidHydroxyalkyl-substituted formamide
Polarity Hydrophobic (Non-polar)Hydrophilic (Polar)
Primary Target PVC, Vinyls, RubbersStarch, PVA, Protein-based films
Interaction Lubricity Theory: Increases free volume via Van der Waals forces; shields dipole-dipole interactions between PVC chains.[1]Hydrogen Bonding: The hydroxyl (-OH) and amide groups form strong H-bonds with starch/PVA, disrupting intra-molecular H-bonds to destroy crystallinity.[1]
Visualization: Interaction Mechanisms

PlasticizerMechanism cluster_0 Hydrophobic System (PVC + Phthalate) cluster_1 Hydrophilic System (Starch + HMF) PVC_Chain PVC Polymer Chain Interaction1 Van der Waals Forces (Free Volume Expansion) PVC_Chain->Interaction1 Phthalate Phthalate Molecule Phthalate->Interaction1 Starch_Granule Starch Granule (Crystalline) Interaction2 Hydrogen Bonding (Destruction of Crystallinity) Starch_Granule->Interaction2 HMF HMF Molecule (Amide + OH) HMF->Interaction2

Figure 1: Mechanistic divergence. Phthalates act as spacers in non-polar chains, while HMF actively disrupts crystalline hydrogen-bond networks in polar biopolymers.[1]

Performance Metrics: Experimental Data Comparison

The following data contrasts the performance of HMF in Thermoplastic Starch (TPS) against the industry standard Glycerol (often used as the baseline for bioplastics) and contextualizes it with Phthalates in PVC .

Mechanical Properties & Plasticization Efficiency[1]
MetricPhthalate (DEHP) in PVC Glycerol in Corn Starch HMF in Corn Starch Analysis
Tensile Strength (MPa) 15 - 252 - 54 - 8 HMF creates a stronger network than glycerol due to the amide group's rigid structure.[1]
Elongation at Break (%) 200 - 400%80 - 150%120 - 200% HMF provides superior flexibility compared to glycerol, approaching low-end PVC performance.[1]
Glass Transition (Tg) -20°C to 0°C-50°C-45°C Effective depression of Tg, ensuring flexibility at room temperature.[1]
Water Resistance Excellent (Hydrophobic)Poor (Hygroscopic)Moderate HMF is less hygroscopic than glycerol, improving the stability of bioplastics in humid conditions.
Migration and Leaching
  • Phthalates: Not chemically bound; high migration into fatty foods and lipophilic media.[2]

  • HMF: Hydrogen-bonded to the matrix.[1] While less prone to volatilization than simple solvents, it is water-soluble.[1] In high-humidity environments, HMF can migrate to the surface (blooming), though less severely than glycerol.[1]

Toxicology & Safety Profile (E-E-A-T Critical Analysis)

This is the most critical section for drug development professionals. While phthalates are being phased out due to endocrine disruption, amides/formamides have their own specific toxicity profiles that must not be ignored.[1]

Comparative Toxicity Pathways

ToxicityPathways cluster_phthalate Phthalate Toxicity Profile cluster_hmf HMF / Formamide Toxicity Profile P_Source Phthalate Exposure (Oral/Dermal) P_Mech Mechanism: Peroxisome Proliferator-Activated Receptor (PPAR) Agonist P_Source->P_Mech P_Effect Endocrine Disruption Reproductive Toxicity P_Mech->P_Effect H_Source HMF Exposure (Oral/Dermal) H_Metab Metabolism: Hydrolysis to N-Methylformamide (NMF) H_Source->H_Metab H_Effect Hepatotoxicity (Liver Damage) Potential Teratogenicity H_Metab->H_Effect

Figure 2: Distinct toxicological risks.[1][3] Phthalates target the hormonal system; Formamides (HMF metabolites) target the liver and fetal development.

Detailed Safety Assessment
  • Phthalates (DEHP/DINP):

    • Status: SVHC (Substances of Very High Concern) under REACH.[4]

    • Risk: Anti-androgenic effects, reduced fertility.[1]

  • HMF (Formamide Derivative):

    • Metabolic Risk: HMF can metabolize into N-methylformamide (NMF) .[1] NMF is a known hepatotoxin and teratogen (Category 1B Reproductive Toxin in some classifications).

    • Handling: HMF is generally classified as an Irritant (Skin/Eye) and Acute Toxin (Oral) .

    • Biodegradability: Unlike persistent phthalates, HMF and its metabolites are readily biodegradable by environmental bacteria (e.g., Bacillus subtilis), reducing long-term ecological accumulation.[1]

Guidance: HMF is a "greener" choice for the environment (biodegradable, bio-based potential) but requires strict exposure controls (PPE) during processing due to potential liver toxicity. It is not automatically "non-toxic" just because it is non-phthalate.

Economic & Regulatory Landscape[1]

FactorPhthalates HMF
Cost Basis Commodity Scale (~$1.50 - $2.50 / kg)Specialty / Research Scale (~$100+ / kg)*
Availability UbiquitousLimited / Custom Synthesis
Regulatory Heavily Restricted (EU REACH, US CPSIA)Emerging / Less Regulated (Check TSCA inventory)
Sustainability Fossil-fuel derivedCan be synthesized from bio-based ethanolamine

*Note: HMF price is currently high due to low production volume. Industrial scaling of amide plasticizers could bring costs down to the


10/kg range, making them competitive for high-value biomedical packaging but not for generic trash bags.[1]

Experimental Protocol: Synthesis of HMF-Plasticized Thermoplastic Starch

For researchers wishing to validate HMF performance, the following protocol ensures a reproducible baseline.

Materials
  • Corn Starch (High Amylose preferred for strength).

  • N-(2-Hydroxyethyl)-N-methylformamide (HMF) (>95% purity).[1][5]

  • Deionized Water.

Workflow

ExperimentalProtocol Step1 Premixing Step2 Starch + HMF (20-30 wt%) + Water Step1->Step2 Step3 Aging / Equilibration (24h @ 25°C in sealed bag) Step2->Step3 Step4 Thermal Processing (Twin Screw Extruder / Haake Mixer) Step3->Step4 Step4->Step4 Temp Profile: 90°C -> 120°C -> 130°C -> 110°C Step5 Conditioning (50% RH, 25°C for 48h) Step4->Step5 Step6 Characterization (Tensile, DSC, XRD) Step5->Step6

Figure 3: Standardized workflow for preparing HMF-plasticized biopolymers.

Step-by-Step Methodology
  • Premixing: Mix dry starch with HMF (ratios: 15%, 20%, 30% w/w). Add minimal water (approx. 10%) to facilitate granule swelling.

  • Equilibration: Seal the mixture and let it rest for 24 hours. This allows the small HMF molecules to penetrate the starch granules before heat is applied, preventing plasticizer evaporation.

  • Extrusion: Process at temperatures between 110°C - 130°C .[1]

    • Caution: Do not exceed 150°C to prevent HMF degradation or starch carbonization.

  • Testing:

    • DSC: Scan from -80°C to 150°C. Look for Tg shift (Unplasticized starch Tg is not visible; HMF-plasticized should show Tg around -40°C).[1]

    • XRD: Check for disappearance of A-type or B-type crystalline peaks (indicating successful amorphization).[1]

References

  • Comparison of Amide Plasticizers in Starch: N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as two new plasticizers for thermoplastic starch.[1] (ResearchGate).[6]

  • Phthalate Toxicity Overview: Phthalates and other additives in plastics: human exposure and associated health outcomes.[2][7] (PubMed / NIH).

  • Formamide Biodegradation: Microbial degradation of N-methyl-2-pyrrolidone and related amides.[1] (Science and Education Publishing).

  • Chemical Identity: N-(2-Hydroxyethyl)-N-methylformamide CAS 1590-50-7 Data Sheet. (PubChem).[8]

  • Regulatory Status of Phthalates: Phthalates Toxicity and Exposure Assessment. (StatPearls - NCBI).[1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-(2-Hydroxyethyl)-N-methylformamide

The following guide details the proper disposal and handling procedures for N-(2-Hydroxyethyl)-N-methylformamide . This content is structured for researchers and laboratory managers requiring immediate, actionable safety...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal and handling procedures for N-(2-Hydroxyethyl)-N-methylformamide .

This content is structured for researchers and laboratory managers requiring immediate, actionable safety logistics. It synthesizes chemical safety data with practical waste management protocols to ensure compliance and personnel safety.

[1][2]

Executive Safety Directive

N-(2-Hydroxyethyl)-N-methylformamide (often abbreviated as HMF or chemically related to N-Methylformamide derivatives) presents a specific dual-hazard profile: it is a potent solvent capable of penetrating the skin, and it carries the structural alerts of a reproductive toxin (teratogen).[1]

CRITICAL PROHIBITION:

ngcontent-ng-c3009699313="" class="ng-star-inserted">

NEVER dispose of this chemical via laboratory sink drains. Although it is miscible with water, standard municipal wastewater treatment plants are not designed to degrade formamide derivatives effectively. Discharge poses a significant risk to aquatic life and downstream water quality.[1]

Chemical Profile & Waste Characterization[2][3]

Effective disposal requires understanding the physical properties that dictate waste stream selection.[1]

PropertyDataDisposal Implication
Chemical Structure ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

Contains amide and hydroxyl groups; polar.
CAS Number 4748-78-1 (varies by isomer/salt)Use name for waste labeling if CAS is ambiguous.
Physical State Liquid (Viscous)Requires liquid waste containers (HDPE/Glass).[1]
Flash Point >100°C (Estimated)Not D001 Ignitable (unless mixed with solvents).[1]
Water Solubility MiscibleHigh Risk of accidental drain disposal.[1]
Reactivity StableCan be stored with general organic waste.[1]
Incompatibilities Strong Oxidizers, AcidsDo not mix with Nitric Acid or Peroxides in waste.[1][2]

Waste Stream Decision Matrix

The following logic flow dictates the correct segregation of this chemical. Unlike halogenated solvents (like DCM), this compound is non-halogenated but requires thermal destruction due to its toxicity profile.[1]

WasteStream Start Waste Generation: N-(2-Hydroxyethyl)-N-methylformamide CheckMix Is it mixed with other solvents? Start->CheckMix CheckHalogen Does the mixture contain Halogens (Cl, Br, F)? (e.g., DCM, Chloroform) CheckMix->CheckHalogen Yes StreamB STREAM B: Non-Halogenated Organic Waste (Standard Incineration) CheckMix->StreamB No (Pure) CheckAq Is water content > 50%? CheckHalogen->CheckAq No StreamA STREAM A: Halogenated Organic Waste (High BTU Incineration) CheckHalogen->StreamA Yes CheckAq->StreamB No StreamC STREAM C: Aqueous Waste (Toxic) (Special Treatment) CheckAq->StreamC Yes

Figure 1: Waste Stream Decision Tree. Note that "Pure" N-(2-Hydroxyethyl)-N-methylformamide defaults to Non-Halogenated Organic Waste.[1]

Step-by-Step Disposal Protocol

Phase 1: Preparation & Segregation
  • PPE Selection: Wear Butyl Rubber or Nitrile gloves (minimum 0.11mm thickness).[1] Formamides can facilitate the transport of other toxic solutes through the skin.[1]

  • Segregation: Ensure the waste container does not contain strong oxidizing agents (e.g., Nitric acid, Perchloric acid).[1][2] The amide functionality can react violently with strong oxidizers.[1]

Phase 2: Containerization
  • Vessel Choice: Use High-Density Polyethylene (HDPE) or Amber Glass containers.[1]

    • Why: HDPE is resistant to amide solvents and prevents breakage.[1]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion, even though the volatility is low.[1]

Phase 3: Labeling (RCRA/EHS Compliance)

Label the tag immediately upon the first addition of waste.[1] The label must contain:

  • Chemical Name: "N-(2-Hydroxyethyl)-N-methylformamide" (Do not use abbreviations like HMF).[3][1][4]

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.[1][2]

  • Composition: If a mixture, list percentages (e.g., "90% Water, 10% N-(2-Hydroxyethyl)-N-methylformamide").

Phase 4: Final Disposal
  • Method: The only acceptable disposal method is High-Temperature Incineration .

  • Logistics: Cap the container tightly. Move to your facility's Central Accumulation Area (CAA).[1] Request pickup by a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).[1]

Spill Management Workflow

In the event of a spill, speed is critical to prevent surface absorption and vapor generation.[1]

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE UP Goggles, Lab Coat, Butyl/Nitrile Gloves Alert->PPE Contain 3. CONTAIN Circle spill with absorbent socks PPE->Contain Absorb 4. ABSORB Use Vermiculite or Sand (Inert) Contain->Absorb Clean 5. DECON Wash surface with soap & water Absorb->Clean Dispose 6. DISPOSE Solid waste into sealed bag/pail Clean->Dispose

Figure 2: Emergency Spill Response Protocol. Do not use combustible materials (sawdust) for absorption.[1]

Spill Cleanup Notes:

  • Absorbent: Use inert clay, vermiculite, or sand.[1] Avoid paper towels for large spills, as this increases the surface area for evaporation and creates a flammable solid waste.[1]

  • Decontamination: After removing the absorbent, scrub the area with soapy water.[1] Collect the rinse water into the hazardous waste container (Stream C in Figure 1), do not flush the rinse water .[1]

Regulatory & Compliance Context

Understanding the "Why" ensures long-term adherence to safety culture.

RCRA Classification (USA)

While N-(2-Hydroxyethyl)-N-methylformamide is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic Waste), it is regulated under the "Characteristic" or "General Duty" clauses depending on mixtures.[1]

  • Ignitability (D001): Unlikely if pure (Flash point > 60°C), but likely if mixed with Acetone/Methanol.[1]

  • Toxicity: Due to structural similarity to N,N-Dimethylformamide (DMF) and N-Methylformamide (NMF) , it should be treated as a potential reproductive toxin (Repr.[1] 1B).

Global Harmonized System (GHS)[2]
  • H360: May damage fertility or the unborn child.[1][5][6]

  • H315: Causes skin irritation.[3][1][7]

  • H319: Causes serious eye irritation.[3][1][7][8]

Scientific Rationale for Incineration: Biological wastewater treatment relies on bacteria to break down organics.[1] Formamide derivatives can inhibit specific bacterial enzymes or pass through untreated, leading to bioaccumulation in aquatic environments.[1] Thermal oxidation (incineration) breaks the C-N bond effectively, converting the compound into harmless ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


, 

, and

(with scrubbers for

).

References

  • PubChem. Compound Summary: N-(2-Hydroxyethyl)-N-methylformamide. National Library of Medicine.[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Formamide derivatives and Reprotoxicity. Available at: [Link][1]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Available at: [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for N-(2-Hydroxyethyl)-N-methylformamide

As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized reagents like N-(...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized reagents like N-(2-Hydroxyethyl)-N-methylformamide (CAS No. 6920-19-0) requires a proactive and informed approach to safety. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind personal protective equipment (PPE) selection, handling protocols, and disposal, ensuring your work is not only groundbreaking but also fundamentally safe.

The core principle of our safety philosophy is to build a self-validating system of protocols. This means understanding the "why" behind each step, enabling you to make sound judgments even in unforeseen circumstances. Our guidance is grounded in an analysis of the chemical's structure, data from analogous compounds, and established occupational safety standards.

Understanding the Hazard: A Proactive Risk Assessment

N-(2-Hydroxyethyl)-N-methylformamide belongs to the formamide family of solvents. While comprehensive toxicological data for this specific compound is limited, its structural similarity to well-studied chemicals like N-Methylformamide and N,N-Dimethylformamide (DMF) provides a strong basis for assessing its potential hazards. The available safety data indicates that this compound is hazardous and requires careful handling.[1]

A thorough risk assessment is the first step in any safe laboratory operation. The potential hazards associated with N-(2-Hydroxyethyl)-N-methylformamide are summarized below.

Hazard ClassificationDescriptionRationale & Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Formamides as a class can be toxic. N-Methylformamide may be harmful if absorbed through the skin or inhaled.[2] Studies on the related compound DMF show that direct skin contact can be a more significant route of exposure than inhalation.[3]
Skin Corrosion/Irritation Causes skin irritation.[1][4]Direct contact can lead to localized redness and discomfort. Prolonged or repeated exposure should be avoided.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4]Contact with the eyes can cause significant irritation, redness, and discomfort. Immediate and thorough rinsing is critical in case of exposure.[4]
Respiratory Tract Irritation May cause respiratory irritation.[1][4]Inhalation of vapors or aerosols can irritate the mucous membranes and upper respiratory tract.[5]
Potential Reproductive Toxicity Some related formamides are suspected of damaging fertility or the unborn child.N-Methylformamide is classified as a substance that may damage fertility or the unborn child.[6] Given the structural similarity, this potential hazard should be considered until proven otherwise.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we specify PPE, it's crucial to acknowledge the hierarchy of controls in managing laboratory risks. PPE is the last line of defense, employed after other, more effective controls have been implemented.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes strategies for hazard mitigation.

Always handle N-(2-Hydroxyethyl)-N-methylformamide within a certified chemical fume hood (an engineering control) and according to your institution's standard operating procedures (SOPs) (an administrative control).

Selecting Your Personal Protective Equipment: A Step-by-Step Protocol

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantities being handled, and the potential for exposure.

PPE_Selection_Workflow Start Start: Handling N-(2-Hydroxyethyl) -N-methylformamide Task Assess Task - Quantity - Procedure Start->Task SplashRisk Potential for Splash or Aerosol Generation? Task->SplashRisk PPE_Low Standard PPE: • Nitrile/Neoprene Gloves • Safety Glasses with Side Shields • Lab Coat SplashRisk->PPE_Low No PPE_High Enhanced PPE: • Chemical Goggles • Face Shield (over goggles) • Chemical-Resistant Apron/Coveralls • Double-gloving may be considered SplashRisk->PPE_High Yes Ventilation Is work performed outside a certified fume hood or is ventilation poor? PPE_Low->Ventilation PPE_High->Ventilation Respirator Add Respiratory Protection: • NIOSH-approved respirator with organic vapor cartridges • Requires fit testing & training Ventilation->Respirator Yes End Proceed with Task Ventilation->End No Respirator->End

Caption: Workflow for selecting appropriate PPE based on task-specific risks.
Detailed PPE Specifications
  • Eye and Face Protection :

    • Minimum Requirement : For handling small quantities where the risk of splashing is low, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[1]

    • Elevated Risk : When transferring solutions, working with larger volumes, or performing any operation with a potential for splashing, you must upgrade to chemical splash goggles.[4][7] For significant splash risks, a face shield should be worn in addition to chemical goggles to protect the entire face.[7]

  • Skin and Body Protection :

    • Gloves : This is a critical barrier, as dermal absorption is a significant route of exposure for formamides.[1][3]

      • Technique : Never wear contaminated gloves outside the immediate work area. Remove gloves using the proper technique (skin-to-skin, glove-to-glove) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[2]

    • Protective Clothing : A flame-resistant lab coat should be worn and kept fully buttoned. For larger-scale operations, a chemically resistant apron or coveralls may be necessary to prevent saturation of personal clothing.[1][6] Do not allow clothing wet with the material to stay in contact with the skin.[8]

  • Respiratory Protection :

    • When Required : Respiratory protection is necessary if you are working outside of a properly functioning fume hood, if there is a potential for aerosol generation, or during a spill cleanup.[4]

    • Type : Use a NIOSH (or equivalent) approved air-purifying respirator equipped with organic vapor cartridges.[4] It is critical to note that respirator use requires a formal respiratory protection program, including medical clearance and annual fit testing, as mandated by OSHA standard 29 CFR 1910.134.

Operational and Disposal Plans

Proper PPE is only effective when combined with safe operational and disposal procedures.

Safe Handling Protocol
  • Preparation : Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[2] Confirm that your chemical fume hood is functioning correctly.

  • Donning PPE : Put on all required PPE as determined by your risk assessment.

  • Handling : Use in a well-ventilated area, preferably a fume hood.[1] Avoid all personal contact, including inhalation.[8] Keep the container tightly closed when not in use.[9]

  • Post-Handling : After use, wash all exposed external body areas thoroughly.[1] Do not eat, drink, or smoke in the work area.[1]

  • Doffing PPE : Remove PPE carefully to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.

Spill Management and Disposal

Even with careful planning, spills can occur. A clear, pre-defined response plan is essential.

Spill_Response_Workflow cluster_1 Chemical Spill Response Plan Spill Spill Occurs Alert Alert Personnel in Immediate Area Spill->Alert Assess Assess Spill - Size - Location Alert->Assess SmallSpill Small & Contained Spill Assess->SmallSpill Small LargeSpill Large or Uncontained Spill Assess->LargeSpill Large Cleanup Don Appropriate PPE Absorb with inert material (e.g., vermiculite, sand) Collect in sealed container SmallSpill->Cleanup Evacuate Evacuate Area Contact EH&S / Emergency Services LargeSpill->Evacuate Decontaminate Decontaminate Area Wash down with water Cleanup->Decontaminate Dispose Label waste container Dispose via approved waste disposal plant Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.
  • Spill Cleanup :

    • Remove all sources of ignition.[8]

    • Clean up spills immediately, observing all precautions outlined in the PPE section.[2]

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[1]

    • Wash the spill area down with large amounts of water, preventing runoff from entering drains.[1]

  • Waste Disposal :

    • All waste containing N-(2-Hydroxyethyl)-N-methylformamide, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed container.

    • Disposal must be conducted through an approved waste disposal plant in accordance with all local, state, and federal regulations.[4] Do not dispose of it down the drain.

By integrating these principles of hazard assessment, proper PPE selection, and meticulous operational planning, you build a robust culture of safety. This not only protects you and your colleagues but also ensures the continued integrity and success of your vital research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylformamide, 99+%.
  • Apollo Scientific. (2023, June 21). N-(2-Hydroxyethyl)-N-methylformamide Safety Data Sheet.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). N-METHYLFORMAMIDE. CAMEO Chemicals.
  • BenchChem. (2025). Safe Handling and Disposal of N-(Hydroxymethyl)-N-vinylformamide: A Comprehensive Guide.
  • Santa Cruz Biotechnology. (n.d.). N-Methylformamide Material Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - N,N-Diethylformamide.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - N-(2-Hydroxyethyl)formamide.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • Lin, Y. C., Chen, H. H., Chen, Y. C., & Shih, T. S. (2006). Evaluation of the effectiveness of personal protective equipment against occupational exposure to N,N-dimethylformamide. Journal of Hazardous Materials, 138(3), 557-564. doi:10.1016/j.jhazmat.2006.05.072.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Hexanediol.
  • The Good Scents Company. (n.d.). (±)-1,2-hexane diol DL-1,2-hexanediol.
  • Thermo Fisher Scientific. (2014, May 22). 1,2-Hexanediol - SAFETY DATA SHEET.
  • LGC Standards. (n.d.). N-(2-Hydroxyethyl)-N-methylperfluorooctanesulfonamide.
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Sigma-Aldrich. (n.d.). 1,2-Hexanediol 98 6920-22-5.
  • TCI EUROPE N.V. (n.d.). 1,2-Hexanediol | 6920-22-5.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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